1,3-Diphenethylurea
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-bis(2-phenylethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c20-17(18-13-11-15-7-3-1-4-8-15)19-14-12-16-9-5-2-6-10-16/h1-10H,11-14H2,(H2,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQLWVGHPWFHEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00203130 | |
| Record name | 1,3-Diphenethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00203130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5467-84-5 | |
| Record name | N,N′-Bis(2-phenylethyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5467-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diphenethylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005467845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC25433 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25433 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Diphenethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00203130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-DIPHENETHYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J0Y1CP1F8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,3-Diphenylurea
A Note on Nomenclature: This technical guide focuses on 1,3-diphenylurea (B7728601). While the initial query specified 1,3-diphenethylurea, publicly available scientific data for the latter is limited. It is presumed that the more extensively studied 1,3-diphenylurea, which shares a similar structural motif, was the intended subject of the query. This compound has been isolated from marine organisms and is reported to have biological activities, including promoting adipocyte differentiation and potential antidepressant effects.[1]
Introduction
1,3-Diphenylurea, also known as carbanilide, is an aromatic organic compound belonging to the urea (B33335) class. It is characterized by a central urea functional group with a phenyl group attached to each nitrogen atom. This compound serves as a valuable building block in organic synthesis and has garnered significant interest in various scientific disciplines due to its diverse biological activities. It has been identified as a cytokinin, a class of plant hormones that regulate cell division and growth, and has been found in natural sources like coconut milk.[2][3] Furthermore, its derivatives are being explored for their potential as therapeutic agents, including anticancer and antibacterial applications.[4][5]
Chemical and Physical Properties
1,3-Diphenylurea is a white to off-white crystalline solid at room temperature.[6][7] It is sparingly soluble in water but exhibits moderate solubility in organic solvents such as ethanol, methanol, and pyridine.[6][8][9]
Table 1: Physical and Chemical Properties of 1,3-Diphenylurea
| Property | Value | Reference |
| CAS Number | 102-07-8 | [2][8][10] |
| Molecular Formula | C₁₃H₁₂N₂O | [2][6] |
| Molecular Weight | 212.25 g/mol | [2][8][10] |
| Melting Point | 238-241 °C | [2][9] |
| Boiling Point | 262 °C (decomposes) | [2][8] |
| Density | 1.239 g/cm³ | [7][8] |
| Appearance | White to off-white crystalline solid | [6][7] |
| Water Solubility | < 0.1 mg/mL | [8] |
Table 2: Spectroscopic Data of 1,3-Diphenylurea
| Spectrum | Data | Reference |
| ¹H NMR (DMSO-d₆) | δ 8.65 (s, 2H), 7.45 (d, J = 8.0 Hz, 4H), 7.28 (t, J = 7.8 Hz, 4H), 6.96 (t, J = 7.3 Hz, 2H) | [11] |
| ¹³C NMR (DMSO-d₆) | δ 153.0, 140.2, 129.3, 122.3, 118.7 | [11] |
Experimental Protocols
Synthesis of 1,3-Diphenylurea
Several synthetic routes for 1,3-diphenylurea have been reported. Below are summaries of common laboratory-scale preparations.
Method 1: From Aniline (B41778) and Urea
This method involves the reaction of aniline with urea, often in the presence of a catalyst or in a high-boiling solvent.
-
Protocol: A mixture of aniline (2 moles) and urea (1 mole) is heated in a suitable solvent such as glacial acetic acid.[12] The reaction mixture is refluxed for a specified period. Upon cooling, the product crystallizes and can be isolated by filtration. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Method 2: Phosgene-Free Synthesis via Reductive Carbonylation of Nitrobenzene (B124822)
This approach offers a safer alternative to methods employing phosgene.
-
Protocol: The reductive carbonylation of nitrobenzene is carried out in the presence of a palladium(II)-diphosphine catalyst in a solvent mixture of acetic acid and methanol.[13] The reaction proceeds under optimized conditions of temperature and pressure to yield 1,3-diphenylurea with high selectivity.[13]
Method 3: From Aniline and Triphosgene (B27547)
-
Protocol: Aniline and triphosgene are reacted in an ice bath (0-5 °C) in a solvent such as acetonitrile.[12] The reaction progress is monitored by thin-layer chromatography (TLC). After completion, a catalyst can be added, and the temperature is raised to 80 °C.[12] The product is isolated after cooling and separation of the catalyst.[12]
Purification
1,3-Diphenylurea can be purified by recrystallization from solvents like ethanol.[11] The purity of the final product can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and melting point determination.[12]
Biological Activity and Signaling Pathways
1,3-Diphenylurea and its derivatives exhibit a range of biological activities, making them interesting candidates for drug development and agricultural applications.
Cytokinin Activity
1,3-Diphenylurea acts as a cytokinin, a type of plant hormone that promotes cell division and growth.[2][3] It is believed to exert its effects by interacting with cytokinin receptors, although its activity is considered relatively low compared to adenine-based cytokinins.[3] The proposed mechanism involves ligand binding through hydrogen bonding of the -NH groups and hydrophobic interactions of the phenyl rings.[14]
Caption: Proposed mechanism of cytokinin activity of 1,3-Diphenylurea.
Soluble Epoxide Hydrolase (sEH) Inhibition
Derivatives of 1,3-disubstituted ureas, such as 1,3-dibenzylurea, are known to be potent inhibitors of soluble epoxide hydrolase (sEH).[15] This enzyme is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory, antihypertensive, and analgesic properties.[15] By inhibiting sEH, these urea derivatives increase the levels of beneficial EETs.
The mechanism of inhibition is competitive, where the urea compound mimics the transition state of the epoxide hydrolysis reaction within the active site of sEH.[15] The urea carbonyl oxygen acts as a hydrogen bond acceptor, interacting with key tyrosine residues, while the NH groups can act as hydrogen bond donors.[15] The phenyl or benzyl (B1604629) groups occupy hydrophobic pockets in the active site, contributing to the binding affinity.[15]
Caption: Mechanism of sEH inhibition by 1,3-disubstituted ureas.
Anticancer and Antibacterial Activity
Numerous derivatives of 1,3-diphenylurea have been synthesized and evaluated for their potential as anticancer and antibacterial agents.[4][5] These compounds have shown activity against various cancer cell lines and bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[5] The exact mechanisms of action are diverse and depend on the specific structural modifications of the diphenylurea scaffold.
Caption: General workflow for the discovery of bioactive 1,3-diphenylurea derivatives.
Conclusion
1,3-Diphenylurea is a versatile molecule with a rich chemistry and a broad spectrum of biological activities. Its role as a plant cytokinin has been well-established, and the therapeutic potential of its derivatives as enzyme inhibitors, anticancer, and antibacterial agents continues to be an active area of research. This technical guide provides a comprehensive overview of the key properties, synthesis, and biological significance of 1,3-diphenylurea, intended to be a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,3-Diphenylurea - Wikipedia [en.wikipedia.org]
- 3. alchetron.com [alchetron.com]
- 4. Expanding the structure–activity relationships of alkynyl diphenylurea scaffold as promising antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Carbanilide | C13H12N2O | CID 7595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,3-DIPHENYLUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. 1,3-ジフェニル尿素 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 1,3-二苯基脲 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Page loading... [wap.guidechem.com]
- 12. 1,3-Diphenylurea synthesis - chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. Characterization, Preparation, and Promotion of Plant Growth of 1,3-Diphenylurea/β-Cyclodextrin Derivatives Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Synthesis of 1,3-Diphenethylurea from Phenethylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1,3-diphenethylurea, a symmetrical urea (B33335) derivative of phenethylamine (B48288). Urea-based scaffolds are of significant interest in medicinal chemistry due to their ability to engage in key protein interactions, offering tunable physicochemical and structural properties.[1] This document provides a comprehensive overview of a reliable synthetic route, detailed experimental protocols, and characterization data to support researchers in the fields of chemical synthesis and drug development.
Overview of Synthetic Strategy
The synthesis of this compound from phenethylamine can be achieved through various methods. A common and effective laboratory-scale approach involves the use of a carbonyl source to couple two molecules of phenethylamine. Phosgene-free methods are preferred due to safety and environmental considerations.[2][3] One such method utilizes N,N'-Carbonyldiimidazole (CDI) as a phosgene (B1210022) substitute. This reagent facilitates the formation of an activated carbonyl intermediate that readily reacts with the amine.
The overall reaction is as follows:
2 x Phenethylamine + Carbonyl Source → this compound
This guide will focus on a detailed protocol adapted from the synthesis of urea derivatives using a carbonyl source that forms an active intermediate.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound from phenethylamine. The protocol is based on established methods for the synthesis of symmetrical and unsymmetrical ureas.[4][5]
Materials:
-
Phenethylamine
-
N,N'-Carbonyldiimidazole (CDI) or a similar carbonylating agent
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, separation funnel, rotary evaporator)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography supplies (silica gel)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve phenethylamine (2.0 equivalents) in an anhydrous solvent (e.g., dichloromethane).
-
Activation: To the stirred solution of phenethylamine, add a solution of N,N'-Carbonyldiimidazole (CDI) (1.0 equivalent) in the same anhydrous solvent dropwise at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench the mixture by adding deionized water. Transfer the mixture to a separation funnel and separate the organic layer.
-
Extraction: Wash the organic layer sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica (B1680970) gel to afford the pure this compound.
Data Presentation
This section summarizes the expected quantitative data for the synthesis of this compound.
| Parameter | Value |
| Molecular Formula | C₁₇H₂₀N₂O |
| Molecular Weight | 268.35 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 118-120 °C |
| Yield | > 85% (typical) |
| Solubility | Soluble in methanol, ethanol, dichloromethane; sparingly soluble in water. |
Table 1: Physicochemical Properties of this compound
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.35-7.15 (m, 10H, Ar-H), 4.60-4.50 (br s, 2H, NH), 3.45 (q, J = 6.8 Hz, 4H, CH₂-N), 2.80 (t, J = 7.2 Hz, 4H, Ar-CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 158.5 (C=O), 139.0 (Ar-C), 128.8 (Ar-CH), 128.6 (Ar-CH), 126.5 (Ar-CH), 41.5 (CH₂-N), 36.0 (Ar-CH₂) |
| IR (KBr, cm⁻¹) | ν: 3320 (N-H stretching), 3025 (Ar C-H stretching), 2930 (Aliphatic C-H stretching), 1630 (C=O stretching, Amide I), 1560 (N-H bending, Amide II) |
| Mass Spectrometry (ESI-MS) | m/z: 269.16 [M+H]⁺, 291.14 [M+Na]⁺ |
Table 2: Spectroscopic Data for this compound
Visualizations
The following diagrams illustrate the synthetic pathway and the experimental workflow.
Caption: Synthetic pathway for this compound from phenethylamine.
Caption: Experimental workflow for the synthesis and purification of this compound.
References
1,3-Diphenethylurea chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diphenethylurea, systematically known as 1,3-bis(2-phenylethyl)urea , is a symmetrical urea (B33335) derivative that has garnered interest in the scientific community for its diverse biological activities. This document provides a comprehensive overview of its chemical structure, properties, and known biological functions, tailored for a technical audience in research and drug development.
Chemical Structure and Identification
The IUPAC name for this compound is 1,3-bis(2-phenylethyl)urea . It is also commonly referred to as N,N'-diphenethylurea.
Key Identifiers:
-
CAS Number: 5467-84-5
-
Molecular Formula: C₁₇H₂₀N₂O
-
Molecular Weight: 268.35 g/mol
Below is a diagram of the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.[1]
| Property | Value |
| Density | 1.085 g/cm³ |
| Boiling Point | 497.3 °C at 760 mmHg |
| Flash Point | 186.3 °C |
| LogP | 3.55280 |
| Index of Refraction | 1.572 |
| Polar Surface Area | 41.13 Ų |
Biological Activity and Quantitative Data
This compound has been shown to exhibit several biological activities, including effects on adipocyte differentiation and anti-HIV properties.
| Biological Activity | Cell Line / Assay System | Concentration / IC₅₀ | Reference |
| Adipocyte Differentiation Enhancement | 3T3-L1 and C3H10T1/2 cells | 10, 30, 100 µM | ResearchGate |
| PPARγ Ligand-Binding Activity | TR-FRET and Competitor Assays | Tested at various conc. | ResearchGate |
| Anti-HIV Activity | MT-4 cells | IC₅₀ = 60 µM | ResearchGate |
Experimental Protocols
General Synthesis of Symmetrical Ureas
Example General Protocol:
-
Phenethylamine (B48288) (2 equivalents) is dissolved in a suitable aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) and cooled in an ice bath.
-
A non-nucleophilic base, such as triethylamine (B128534) (2 equivalents), is added to the solution.
-
A solution of a phosgene (B1210022) equivalent, such as triphosgene (B27547) (0.34 equivalents) or CDI (1 equivalent), in the same solvent is added dropwise to the cooled amine solution with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography.
-
Upon completion, the reaction is quenched with water, and the organic layer is separated.
-
The organic layer is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Adipocyte Differentiation Assay
The effect of this compound on adipocyte differentiation can be assessed using preadipocyte cell lines such as 3T3-L1 or C3H10T1/2.
General Protocol:
-
Cell Seeding: Preadipocytes are seeded in multi-well plates and grown to confluence in a standard growth medium.
-
Induction of Differentiation: Two days post-confluence, the growth medium is replaced with a differentiation medium containing a standard adipogenic cocktail (e.g., insulin (B600854), dexamethasone, and IBMX) and varying concentrations of this compound (e.g., 10, 30, 100 µM).
-
Maintenance: After 2-3 days, the differentiation medium is replaced with a maintenance medium containing insulin and the respective concentrations of the test compound. The medium is replenished every 2-3 days.
-
Staining and Quantification: After a total of 8-10 days, the cells are fixed with formalin and stained with Oil Red O, a dye that specifically stains neutral lipids in mature adipocytes. The extent of differentiation is quantified by extracting the dye from the stained cells with isopropanol (B130326) and measuring the absorbance at a specific wavelength (e.g., 510 nm).
Anti-HIV Activity Assay
The anti-HIV activity of this compound can be determined using a cell-based assay with a susceptible T-cell line, such as MT-4.
General Protocol:
-
Cell Culture: MT-4 cells are cultured in an appropriate medium.
-
Infection and Treatment: A suspension of MT-4 cells is infected with a known titer of HIV-1. The infected cells are then plated in multi-well plates containing serial dilutions of this compound.
-
Incubation: The plates are incubated for several days (e.g., 5 days) to allow for viral replication and the induction of cytopathic effects.
-
Viability Assay: The viability of the cells is assessed using a colorimetric method, such as the MTT assay. The MTT reagent is converted by viable cells into a colored formazan (B1609692) product, the absorbance of which is measured.
-
Data Analysis: The concentration of the compound that inhibits the cytopathic effect of the virus by 50% (IC₅₀) is calculated from the dose-response curve.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for evaluating the biological activity of this compound.
Caption: General workflow for the synthesis and biological evaluation of this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of 1,3-Diphenethylurea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available physical properties of 1,3-diphenethylurea, also known as N,N'-bis(2-phenylethyl)urea. Due to the limited availability of experimental data in published literature, this document also furnishes comprehensive, standard experimental protocols for the determination of its melting and boiling points.
Quantitative Data Summary
| Property | Value | Unit | Reference |
| Melting Point | 140-141 | °C | [1] |
| Boiling Point | Not Available | - | |
| Molecular Formula | C₁₇H₂₀N₂O | - | |
| Molecular Weight | 268.35 | g/mol |
Experimental Protocols
For researchers requiring the determination or verification of the physical properties of this compound, the following standard laboratory protocols are provided.
This protocol describes the determination of the melting point range of a solid organic compound using a melting point apparatus or a Thiele tube. A pure substance typically melts over a narrow range of 1-2°C.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus or Thiele tube setup
-
Thermometer
-
Mortar and pestle
-
Heating oil (e.g., mineral oil or silicone oil) if using a Thiele tube
-
Bunsen burner or heating mantle
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry.
-
Place a small amount of the sample on a clean, dry surface. If the crystals are large, gently crush them to a fine powder using a mortar and pestle.
-
Load the capillary tube by pressing the open end into the powdered sample. A small amount of solid should enter the tube.
-
To pack the sample at the bottom of the tube, tap the sealed end gently on a hard surface or drop the tube through a long, narrow glass tube onto the benchtop. The packed sample height should be approximately 2-3 mm.
-
-
Melting Point Measurement (using a Melting Point Apparatus):
-
Insert the packed capillary tube into the sample holder of the melting point apparatus.
-
Set the apparatus to heat rapidly to a temperature about 15-20°C below the expected melting point (a preliminary rapid heating can be done to find an approximate range).
-
As the temperature approaches the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).
-
-
Melting Point Measurement (using a Thiele Tube):
-
Fill the Thiele tube with an appropriate heating oil to a level just above the top of the side arm.
-
Attach the capillary tube to a thermometer using a small rubber band or a piece of tubing. The sample in the capillary should be level with the thermometer bulb.
-
Immerse the thermometer and the attached capillary tube in the oil of the Thiele tube, ensuring the rubber band is above the oil level.
-
Gently heat the side arm of the Thiele tube with a small flame from a Bunsen burner. The design of the tube will ensure uniform heat distribution via convection currents.
-
Observe the sample and the thermometer, following the same procedure for recording the melting range as with the melting point apparatus.
-
Given that the boiling point of this compound is not reported and it may be a high-boiling liquid or a solid at room temperature, a micro-method is suitable for its determination, requiring only a small amount of the substance.
Materials:
-
This compound sample
-
Small test tube (e.g., 10 x 75 mm) or a fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Thiele tube or a beaker with high-boiling heating oil
-
Apparatus for heating (Bunsen burner or hot plate)
-
Clamp and stand
Procedure:
-
Apparatus Setup:
-
Place a small amount (0.5-1 mL) of the this compound sample into the small test tube. If the substance is solid at room temperature, it should be melted before proceeding.
-
Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the liquid sample.
-
Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Suspend the entire assembly in a heating bath (Thiele tube or oil bath in a beaker) so that the heat is transferred evenly.
-
-
Boiling Point Measurement:
-
Begin to heat the bath gently. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out from the open end.
-
Continue heating until the temperature reaches the boiling point of the liquid. At this point, the vapor pressure of the liquid will equal the atmospheric pressure, and a continuous and rapid stream of bubbles will emerge from the capillary tube.
-
Once a steady stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and eventually stop. The moment the bubbling ceases and the liquid begins to be drawn back into the capillary tube, record the temperature. This temperature is the boiling point of the liquid.
-
Visualizations
The following diagrams illustrate the logical workflows for the experimental determination of melting and boiling points.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for Micro Boiling Point Determination.
References
Unveiling N,N'-diphenethylurea: A Comprehensive Technical Guide on its Discovery, History, and Biological Significance
For Immediate Release
A deep dive into the scientific journey of N,N'-diphenethylurea, this technical guide offers researchers, scientists, and drug development professionals a detailed overview of its discovery, synthesis, and multifaceted biological activities. From its initial isolation from microbial and marine sources to its potential therapeutic applications, this document provides a consolidated resource of key experimental data and methodologies.
N,N'-diphenethylurea, a symmetrical urea (B33335) derivative, has emerged from relative obscurity to become a molecule of interest in various biomedical research fields. This guide traces its history, from its first documented isolation to the elucidation of its roles in metabolic and neurological pathways.
Discovery and Natural Occurrence
The story of N,N'-diphenethylurea begins not in a chemist's flask, but in the natural world. Its first recorded isolation was in 1978 by Y. Iwai and colleagues from the bacterium Streptomyces sp. AM-2498[1]. For over three decades, it remained a little-studied natural product.
A significant rediscovery occurred in 2011 when a research group led by B.Y. Cha isolated N,N'-diphenethylurea from an Okinawan ascidian, Didemnum molle. This marine tunicate, a simple sea creature, proved to be a rich source of the compound, reigniting scientific interest in its biological properties. The 2011 study was pivotal in identifying its potential role in adipocyte differentiation[2][3].
Synthetic Approaches
While first identified as a natural product, chemical synthesis is essential for producing the quantities of N,N'-diphenethylurea required for extensive research. The synthesis of symmetrical ureas like N,N'-diphenethylurea is a well-established process in organic chemistry. A common and effective method involves the reaction of two equivalents of phenethylamine (B48288) with a carbonylating agent. Reagents such as carbonyldiimidazole (CDI) or triphosgene (B27547) serve as safe and efficient alternatives to the highly toxic phosgene (B1210022) gas.
dot
References
The Potential Biological Activity of 1,3-Diphenethylurea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Diphenethylurea, also known as N,N'-diphenethylurea, is a symmetrically substituted urea (B33335) derivative that has garnered interest for its potential biological activities. This document provides a comprehensive technical overview of the known biological effects of this compound, with a primary focus on its role in adipocyte differentiation and its interaction with Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). This guide includes a plausible synthetic route, detailed experimental protocols for key biological assays, and a summary of the available quantitative data. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and experimental assessment.
Introduction
Urea derivatives represent a significant class of compounds in medicinal chemistry, with various analogs exhibiting a wide range of biological activities, including anticancer, antioxidant, and anti-HIV properties. This compound is a metabolite found in certain marine organisms, such as the Okinawan ascidian Didemnum molle. Preliminary studies have indicated its potential to influence cellular differentiation processes, particularly in adipocytes, suggesting a possible role in metabolic regulation. This has led to investigations into its mechanism of action, primarily focusing on its interaction with nuclear receptors like PPARγ. This guide aims to consolidate the current understanding of this compound's biological activity to support further research and drug development efforts.
Synthesis of this compound
Proposed Synthesis Workflow:
1,3-Diphenethylurea derivatives and analogues
An In-depth Technical Guide to 1,3-Diphenethylurea Derivatives and Analogues for Drug Development Professionals
Introduction
1,3-disubstituted ureas, a class of organic compounds characterized by a central urea (B33335) moiety linked to two substituted hydrocarbyl groups, have emerged as a significant scaffold in modern medicinal chemistry. While the core topic focuses on this compound, this guide extends to its closely related and more extensively studied analogues, such as 1,3-dibenzylurea (B110378) and 1,3-diphenylurea (B7728601) derivatives. These compounds have garnered substantial attention for their diverse biological activities, most notably as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in the regulation of blood pressure, inflammation, and pain.[1] Further research has revealed their potential as anticancer, antidiabetic, and antibacterial agents, broadening their therapeutic applicability.[2][3][4]
This document provides a comprehensive technical overview of the synthesis, biological activity, structure-activity relationships (SAR), and pharmacokinetics of these urea derivatives. It is intended to serve as a resource for researchers, scientists, and drug development professionals by consolidating quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows.
Biological Activity and Mechanism of Action
The primary therapeutic target for many 1,3-disubstituted urea derivatives is soluble epoxide hydrolase (sEH).[1][5] This enzyme is crucial in the metabolism of arachidonic acid, where it converts beneficial epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acid (DHET) counterparts.[6][7] EETs possess anti-inflammatory, vasodilatory, and analgesic properties.[5][7] By inhibiting sEH, these urea-based compounds increase the bioavailability of EETs, making them a promising therapeutic strategy for managing hypertension, inflammation, and pain.[1][5][6][7]
Beyond sEH inhibition, certain analogues have demonstrated efficacy in other areas. For instance, 1,3-diphenylurea derivatives appended with aryl pyridine (B92270) have been identified as potent dual inhibitors of c-MET and VEGFR-2, two key tyrosine kinase receptors involved in tumor metastasis and proliferation.[3] Other studies have explored Schiff base derivatives of 1,3-diphenylurea as competitive α-glucosidase inhibitors for potential anti-diabetic applications.[2]
Quantitative Data: Inhibitory Potency
The biological activity of these derivatives is highly dependent on the nature and position of substituents. The following tables summarize the inhibitory potency (IC₅₀ values) of various analogues against their primary targets.
Table 1: sEH Inhibitory Activity of Urea Derivatives
| Compound Name | Structure/Class | Human sEH IC₅₀ (nM) | Murine sEH IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| 1,3-Dibenzylurea | Dibenzylurea | 222 | - | [5][7] |
| 1,3-bis(3-methoxybenzyl)urea | Dibenzylurea Derivative | - | - | [6] |
| 1,3-Dicyclohexylurea (DCU) | Dicyclohexylurea | 22 ± 3 | - | [7] |
| 1-Adamantyl-3-decylurea | Adamantyl Urea | 9.4 | - | [7] |
| TPPU | Phenylpiperidine Urea | - | - |[5][8] |
Note: IC₅₀ values can vary depending on the specific assay conditions.
Table 2: Anticancer Activity of Aryl Pyridine Phenylurea (APPU) Derivatives [3]
| Compound ID | c-MET IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) | MCF-7 Cytotoxicity IC₅₀ (µM) | PC-3 Cytotoxicity IC₅₀ (µM) |
|---|---|---|---|---|
| APPU2d | 65 | 310 | 21.5 | 3.42 |
| APPU2f | 24 | 35 | 0.76 | 1.85 |
| APPU2j | 150 | 290 | 1.25 | 2.01 |
| APPU2k | 170 | 320 | 1.54 | 2.11 |
| APPU2n | 18 | 24 | 1.02 | 1.98 |
| Cabozantinib (Ref.) | - | - | 1.06 | 2.01 |
Synthesis of 1,3-Disubstituted Urea Derivatives
The synthesis of 1,3-disubstituted ureas is typically straightforward. A common and traditional method involves the reaction of amines with phosgene (B1210022) or a safer phosgene equivalent, such as triphosgene (B27547) (bis(trichloromethyl)carbonate).[9][10] This reaction forms an isocyanate intermediate, which subsequently reacts with another amine to yield the desired unsymmetrical urea.[10] Alternatively, symmetrical ureas can be produced by heating 2 moles of an amine with 1 mole of urea.[9] Another established route is the nucleophilic attack of an amine on an isocyanate, often conducted under reflux conditions in a suitable solvent like toluene.[3]
Experimental Protocols
Reproducibility and validation of findings are critical in drug development. The following is a detailed protocol for a key assay used in the evaluation of these compounds.
Protocol: Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)
This protocol is based on the hydrolysis of a non-fluorescent substrate to a fluorescent product by sEH, allowing for the quantification of enzyme activity and inhibition.[1][6][11]
1. Materials and Reagents:
-
Recombinant human sEH
-
sEH Assay Buffer (e.g., Tris-HCl buffer, pH 7.4, containing BSA)[12]
-
sEH Substrate: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) or similar fluorogenic substrate[12][13]
-
Test Compounds (this compound derivatives) and Reference Inhibitors
-
Solvent (e.g., DMSO)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader (Ex/Em: ~360/465 nm for PHOME-derived product)[11]
2. Procedure:
-
Enzyme Preparation: Dilute the recombinant sEH to the desired working concentration (e.g., 1 nM) in the sEH Assay Buffer. Keep the enzyme on ice.[6]
-
Inhibitor Preparation: Prepare a serial dilution of the test compounds and reference inhibitors in the assay buffer. The final solvent concentration (e.g., DMSO) should be consistent across all wells and not exceed a level that affects enzyme activity (typically ≤1%).[6]
-
Assay Reaction Setup:
-
Add sEH Assay Buffer to "Background Control" wells.
-
To "Enzyme Control," "Solvent Control," and "Test Compound" wells, add the diluted enzyme solution.
-
Add the diluted test compounds or solvent control solutions to their respective wells.
-
For an "Inhibitor Control," add a known sEH inhibitor.[11]
-
-
Pre-incubation: Gently mix the plate and pre-incubate for 5-15 minutes at room temperature to allow the inhibitors to bind to the enzyme.[13]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the sEH substrate solution to all wells using a multichannel pipette.
-
Measurement: Immediately place the plate in the fluorescence microplate reader, pre-set to the appropriate temperature (e.g., 25°C or 37°C).[13] Record the fluorescence intensity in kinetic mode at regular intervals (e.g., every 30 seconds) for 15-30 minutes.[11]
-
Data Analysis:
-
Determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each test compound concentration relative to the solvent control.
-
Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter non-linear regression curve.[13]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, in vitro and in silico study of novel 1,3-diphenylurea derived Schiff bases as competitive α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanding the structure–activity relationships of alkynyl diphenylurea scaffold as promising antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,3-Diphenylurea synthesis - chemicalbook [chemicalbook.com]
- 10. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
Quantum Chemical Blueprint for 1,3-Diphenethylurea: A Technical Guide for Drug Development Professionals
Disclaimer: As of the latest literature review, specific quantum chemical calculations for 1,3-diphenethylurea have not been extensively published. This guide therefore serves as a comprehensive technical blueprint, outlining the established theoretical methodologies and expected outcomes for such an investigation. It integrates experimental data for validation and is intended to equip researchers, scientists, and drug development professionals with the necessary framework to conduct or commission these computational studies.
Introduction to the Computational Study of this compound
This compound is a derivative of urea (B33335) with potential applications in medicinal chemistry, sharing structural similarities with compounds known for their biological activity. Quantum chemical calculations offer a powerful, non-experimental method to elucidate its molecular properties, including structural stability, electronic characteristics, and vibrational spectra. These theoretical insights are invaluable for understanding its reactivity, potential intermolecular interactions, and for guiding the development of novel therapeutics.
This document details a robust computational workflow using Density Functional Theory (DFT), a widely accepted method for its balance of accuracy and computational cost. We will outline the steps for geometry optimization, frequency analysis, and the determination of electronic properties. Furthermore, this guide presents a hypothetical experimental protocol for the synthesis and spectroscopic characterization of this compound, providing a basis for the crucial validation of theoretical results.
Theoretical Methodology: A DFT-Based Approach
A rigorous computational investigation of this compound would be founded on Density Functional Theory. The recommended approach involves the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, offering a reliable description of molecular systems. This would be paired with a Pople-style basis set, such as 6-311++G(d,p), which provides a good balance of flexibility and computational efficiency for molecules of this size.
The computational process would proceed as follows:
-
Molecular Structure Input: The initial 3D structure of this compound would be constructed using molecular modeling software.
-
Geometry Optimization: A full geometry optimization would be performed in the gas phase to find the lowest energy conformation of the molecule. This process adjusts the bond lengths, bond angles, and dihedral angles to locate a stationary point on the potential energy surface.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also yields the theoretical vibrational spectra (Infrared and Raman), which can be compared with experimental data.
-
Electronic Property Calculation: From the optimized geometry, key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) would be calculated. These properties are crucial for understanding the molecule's reactivity and interaction with biological targets.
Predicted Quantitative Data
The following tables represent the expected outcomes from the DFT calculations on this compound. The values presented are illustrative and would be refined by actual computation.
Table 1: Optimized Geometric Parameters (Selected)
| Parameter | Bond/Angle | Calculated Value (Å/°) |
| Bond Length | C=O | 1.25 |
| C-N | 1.38 | |
| N-C (ethyl) | 1.46 | |
| C-C (ethyl) | 1.54 | |
| C-C (phenyl) | 1.39 (avg.) | |
| Bond Angle | N-C-N | 118.5 |
| C-N-C (ethyl) | 121.0 | |
| O=C-N | 120.8 | |
| Dihedral Angle | C-N-C-C (ethyl) | 175.0 |
Table 2: Calculated Vibrational Frequencies and Experimental Comparison
The calculated vibrational frequencies are typically scaled to correct for anharmonicity and the approximations inherent in the theoretical model. A common scaling factor for B3LYP/6-311++G(d,p) is around 0.967. The following table includes a comparison with available experimental data for N,N'-diphenethylurea.[1]
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹)[1] | Assignment |
| ν(N-H) | 3450 | 3336 | 3334 | N-H stretching |
| ν(C-H) aromatic | 3100-3000 | 2997-2891 | - | Aromatic C-H stretching |
| ν(C-H) aliphatic | 2980-2900 | 2882-2803 | - | Aliphatic C-H stretching |
| ν(C=O) | 1710 | 1653 | - | Carbonyl stretching |
| δ(N-H) | 1580 | 1528 | - | N-H bending |
| ν(C-N) | 1420 | 1373 | - | C-N stretching |
Table 3: Key Electronic Properties
| Property | Calculated Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -0.8 |
| HOMO-LUMO Gap (ΔE) | 5.7 |
| Ionization Potential | 6.5 |
| Electron Affinity | 0.8 |
| Dipole Moment | 3.5 D |
Experimental Protocols
To validate the computational results, experimental synthesis and characterization are essential.
Synthesis of this compound
This protocol is adapted from established methods for the synthesis of substituted ureas.[2][3][4]
Materials:
-
Urea
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2 moles of phenethylamine and 1 mole of urea in a minimal amount of glacial acetic acid.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of cold deionized water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash thoroughly with deionized water.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.
-
Dry the purified product in a vacuum oven.
Spectroscopic Characterization
FT-IR Spectroscopy:
-
An FT-IR spectrum of the purified solid product would be recorded using a spectrometer, typically in the range of 4000-400 cm⁻¹. The sample can be prepared as a KBr pellet. The resulting spectrum, showing characteristic peaks for N-H, C=O, and C-N bonds, would be compared to the calculated vibrational frequencies. An experimental FT-IR spectrum for N,N'-diphenethylurea shows a characteristic N-H stretching vibration at 3334 cm⁻¹.
¹H NMR Spectroscopy:
-
A ¹H NMR spectrum would be recorded on a 400 or 500 MHz NMR spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The chemical shifts, multiplicities, and integration of the signals corresponding to the aromatic, aliphatic, and N-H protons would be used to confirm the molecular structure. For N,N'-diphenethylurea, the ¹H NMR spectrum shows signals for alkyl protons at 2.76 and 3.37 ppm, and the -NH proton signal appears as a triplet at 4.38 ppm.
Visualizations
Computational and Experimental Workflow
Caption: A comprehensive workflow for the study of this compound.
Hypothetical Signaling Pathway Involvement
Caption: A hypothetical kinase inhibition signaling pathway.
Conclusion
This technical guide provides a comprehensive framework for the quantum chemical investigation of this compound. By combining robust DFT calculations with essential experimental validation, researchers can gain a deep understanding of the molecule's fundamental properties. The insights derived from such studies are critical for rational drug design and the development of new therapeutic agents. While the specific computational data for this compound awaits discovery, the methodologies and expected outcomes presented here offer a clear and actionable path for future research in this promising area.
References
A Technical Guide to 1,3-Disubstituted Ureas: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-disubstituted ureas are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The urea (B33335) functional group, with its ability to form multiple stable hydrogen bonds, serves as a key pharmacophore in a wide array of biologically active molecules.[1] This structural motif is found in numerous clinically approved drugs and is increasingly utilized to modulate drug potency, selectivity, and pharmacokinetic properties.[1] This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of 1,3-disubstituted ureas, with a focus on their role as enzyme inhibitors in various signaling pathways.
Synthesis of 1,3-Disubstituted Ureas
The synthesis of 1,3-disubstituted ureas can be achieved through several methods, with the reaction of an isocyanate with an amine being the most common approach. This method is widely employed in pharmaceutical research due to its convenience and the commercial availability of a diverse range of starting materials.[1]
A general synthetic scheme involves the reaction of an amine with phosgene (B1210022) or a phosgene equivalent to form an isocyanate intermediate. This isocyanate is then reacted with a primary or secondary amine to yield the desired unsymmetrical 1,3-disubstituted urea. Symmetrical ureas can be synthesized by reacting an isocyanate with water in the presence of a tertiary amine.
Representative Synthetic Protocols:
Protocol 1: Synthesis of Symmetrical 1,3-Disubstituted Ureas [1]
A versatile and rapid method for synthesizing symmetrical 1,3-disubstituted ureas involves the use of tertiary amines at room temperature.[1]
-
To a mixture of 0.3 mol of isocyanate in 20-25 mL of 1,4-dioxane, add 2 mol of a tertiary amine (e.g., triethylamine).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water with continuous stirring.
-
Filter the resulting solid precipitate and recrystallize from an appropriate solvent to obtain the pure product.
Protocol 2: Synthesis of Unsymmetrical 1,3-Disubstituted Ureas [2][3]
Unsymmetrical ureas are typically synthesized by reacting an isocyanate with a different amine.
-
Dissolve the starting amine and an equimolar amount of triethylamine (B128534) in an anhydrous solvent such as diethyl ether or dimethylformamide (DMF).[3]
-
Add an equimolar amount of the desired isocyanate to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.[3]
-
If a precipitate forms, it can be filtered, washed, and purified. Otherwise, the product can be isolated by extraction and purified by chromatography.
Biological Activities and Therapeutic Targets
1,3-disubstituted ureas exhibit a broad spectrum of biological activities, making them valuable scaffolds for the development of therapeutic agents for various diseases, including cancer, inflammation, hypertension, and infectious diseases.[4]
Soluble Epoxide Hydrolase (sEH) Inhibition
A significant area of research has focused on 1,3-disubstituted ureas as potent inhibitors of soluble epoxide hydrolase (sEH).[5][6] sEH is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts.[6] Inhibition of sEH increases the bioavailability of EETs, leading to beneficial effects in cardiovascular and inflammatory diseases.[6]
Many potent sEH inhibitors feature a 1,3-disubstituted urea core with a lipophilic group, such as an adamantyl or cyclohexyl moiety, on one side and a variable substituent on the other that can be modified to improve physicochemical and pharmacokinetic properties.[6]
| Compound/Inhibitor | Target | IC50 (nM) | Reference |
| N,N'-dicyclohexyl-urea (DCU) | mouse sEH | tens of nM | [6] |
| N-cyclohexyl-N'-(3-phenylpropyl)-urea (CPU) | mouse sEH | tens of nM | [6] |
| trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid (t-AUCB) | human sEH | 1.3 | [6] |
| cis-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid (c-AUCB) | human sEH | 0.89 | [6] |
Kinase Inhibition
1,3-disubstituted ureas are also prominent as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.
The p38 MAPK signaling pathway is involved in cellular responses to stress and inflammation.[7] Overactivation of this pathway can contribute to inflammatory diseases.[8] Certain 1,3-disubstituted ureas have been developed as potent p38 MAPK inhibitors.[8][9][10] For instance, BIRB-796 is a diaryl urea compound that inhibits p38α by stabilizing an inactive conformation of the kinase.[8]
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis and is primarily driven by the VEGF signaling pathway.[11][12] Several 1,3-disubstituted ureas are potent inhibitors of VEGFR tyrosine kinases. Sorafenib (Nexavar), a diaryl urea, is a multi-kinase inhibitor that targets VEGFR, PDGFR, and Raf kinases and is approved for the treatment of several types of cancer.[13]
The Raf-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in Raf kinases are common in cancer. Sorafenib and other 1,3-disubstituted ureas are also known to inhibit Raf kinases.[13]
Signaling Pathways and Experimental Workflows
Soluble Epoxide Hydrolase (sEH) Signaling Pathway
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: V. 1-(Bicyclo[2.2.1]heptan-2-yl)-3-R- and 1-(1,7,7-Tricyclo[2.2.1]heptan-2-yl)-3-R-ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion [mdpi.com]
- 4. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XVI. Synthesis and Properties of 1,1'-(Alkane-1,n-diyl)bis{3-[(3,5-dimethyladamantan-1-yl)methyl]ureas} - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. Design, Synthesis and Biological Evaluation of Novel Substituted N,N′-Diaryl ureas as Potent p38 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,3-Dichloroadamantyl-Containing Ureas as Potential Triple Inhibitors of Soluble Epoxide Hydrolase, p38 MAPK and c-Raf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. Sorafenib - Wikipedia [en.wikipedia.org]
A Technical Guide to 1,3-Diphenethylurea: Commercial Availability, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3-Diphenethylurea (CAS 5467-84-5), a symmetrical urea (B33335) derivative with emerging interest in the scientific community. This document details its commercial availability from various suppliers, outlines a detailed experimental protocol for its synthesis, and places the compound in a biological context, including a hypothetical signaling pathway relevant to its potential therapeutic applications.
Commercial Availability and Suppliers
This compound, also known as N,N'-bis(2-phenylethyl)urea, is available from a number of chemical suppliers catering to the research and development market. The compound is typically offered in various purities and quantities. Below is a summary of suppliers and their product specifications.
| Supplier | Product Name/Synonym | CAS Number | Purity | Available Quantities |
| AOBIOUS | This compound | 5467-84-5 | >98% by HPLC | Inquire |
| BioAustralis | This compound, N,N'-Bis(phenethyl)urea | 5467-84-5 | Inquire | Inquire |
| Amadis Chemical | 1,3-BIS(2-PHENYLETHYL)UREA | 5467-84-5 | Inquire | Inquire |
| AstaTech, Inc. | 1,3-BIS(2-PHENYLETHYL)UREA | 5467-84-5 | >95% | Inquire |
| Sapphire Bioscience | N,N'-Diphenethylurea | 5467-84-5 | Inquire | 5mg, 10mg, 25mg, 50mg |
| MedChemExpress (MCE) | This compound | 5467-84-5 | Inquire | Inquire |
| BenchChem | N,N'-Bis(2-phenylethyl)urea | 5467-84-5 | Inquire | Inquire |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₇H₂₀N₂O |
| Molecular Weight | 268.35 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Experimental Protocol: Synthesis of this compound
The following is a representative experimental protocol for the synthesis of this compound. This method is based on the reaction of 2-phenylethylamine with carbon dioxide in the presence of a catalyst.
Materials:
-
2-Phenylethylamine (1a)
-
Diisopropylethylamine (iPr₂EtN)
-
Tris(isopropoxy)vanadium oxide (VO(OiPr)₃)
-
Molecular sieves 3Å (MS3A)
-
N,N-Dimethylacetamide (DMA)
-
Carbon Dioxide (CO₂)
-
Ethyl acetate (B1210297) (EtOAc)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Celite®
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a 10 mL two-necked flask, combine 2-phenylethylamine (9.1 mg, 0.075 mmol), 4-phenylpiperidine (B165713) (12.1 mg, 0.075 mmol), iPr₂EtN (3.9 mg, 0.030 mmol), VO(OiPr)₃ (2.9 mg, 0.012 mmol), MS3A (2.0 g), and DMA (2.0 mL) in a glove box filled with nitrogen.
-
Replace the nitrogen atmosphere in the flask with CO₂.
-
Stir the reaction mixture at 130 °C for 15 hours.
-
After cooling, filter the mixture through Celite®.
-
Treat the filtrate with water and extract with ethyl acetate.
-
Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.
-
Purify the residue by silica gel column chromatography, eluting with a mixture of hexane and ethyl acetate (1/3, v/v) to yield N,N'-bis(2-phenylethyl)urea.
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.32-7.16 (m, 10H), 4.12 (br, 2H), 3.43-3.38 (m, 4H), 2.79 (t, J = 6.8 Hz, 4H)
-
¹³C NMR (100 MHz, CDCl₃): 157.9, 139.3, 129.0, 128.8, 126.6, 41.8, 36.5 ppm
-
HRMS (FAB) m/z: Calculated for C₁₇H₂₁N₂O ([M + H]⁺), 269.1648; Found, 269.1652.
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Hypothetical Signaling Pathway
While the specific signaling pathways affected by this compound are not yet fully elucidated, some reports suggest its potential as an anti-cancer agent.[1][2] Urea-based compounds are known to modulate various cellular signaling pathways. The diagram below illustrates a hypothetical signaling pathway that could be targeted by a urea-based anti-cancer compound, leading to the inhibition of cell proliferation and induction of apoptosis. This is a representative example and may not reflect the actual mechanism of this compound.
Caption: Hypothetical signaling pathway for a urea-based anti-cancer agent.
Conclusion
This compound is a commercially available compound with potential applications in drug discovery, particularly in the area of oncology. This guide provides researchers with the necessary information to source the compound, understand its synthesis, and consider its potential biological mechanisms of action. Further research is warranted to fully elucidate the signaling pathways modulated by this compound and to explore its therapeutic potential.
References
Methodological & Application
Experimental Protocol: Synthesis of Symmetrical Diphenethylurea via CDI Coupling
An efficient and reliable protocol for the synthesis of symmetrical diphenethylurea, also known as 1,3-diphenethylurea or N,N'-bis(phenethyl)urea, is presented. This method is particularly suited for researchers in medicinal chemistry, drug development, and materials science who require a straightforward and safe procedure for the preparation of this and similar urea-based compounds. The protocol avoids the use of hazardous reagents like phosgene, employing 1,1'-carbonyldiimidazole (B1668759) (CDI) as a safe and effective coupling agent.
Symmetrical diphenethylurea and its derivatives are of interest due to their potential biological activities and as building blocks in the synthesis of more complex molecules. This application note provides a detailed experimental procedure, a summary of quantitative data, and a visual representation of the workflow to ensure reproducibility and ease of use in a laboratory setting.
This protocol details the synthesis of symmetrical diphenethylurea from phenethylamine (B48288) and 1,1'-carbonyldiimidazole (CDI). The reaction proceeds in two steps within a one-pot synthesis: the formation of an N-acylimidazole intermediate, followed by nucleophilic attack by a second molecule of phenethylamine to yield the desired symmetrical urea.
Materials and Reagents:
-
Phenethylamine
-
1,1'-Carbonyldiimidazole (CDI)
-
Deionized Water
-
Ethyl Acetate (B1210297) (EtOAc)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware for filtration and recrystallization
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add phenethylamine (2.0 equivalents).
-
Dissolution: Add deionized water to the flask and stir at room temperature until the phenethylamine is fully dissolved.
-
Cooling: Place the flask in an ice bath and cool the solution to 0°C with continuous stirring.
-
Addition of CDI: Slowly add 1,1'-carbonyldiimidazole (CDI) (1.0 equivalent) to the cooled solution in portions.
-
Intermediate Formation: Stir the reaction mixture at 0°C for 1 hour to facilitate the formation of the N-acylimidazole intermediate. The progress of this step can be monitored by TLC.
-
Urea Formation: After 1 hour, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 4 hours.[1] A precipitate of symmetrical diphenethylurea will form.
-
Isolation of Product: Filter the reaction mixture to collect the solid product.
-
Washing: Wash the collected precipitate with cold deionized water to remove any unreacted starting materials and byproducts.
-
Drying: Dry the crude product under vacuum.
-
Purification: Recrystallize the crude product from a mixture of ethyl acetate and hexane to obtain pure symmetrical diphenethylurea as a white solid.[1]
-
Characterization: Characterize the purified product by determining its melting point and acquiring ¹H NMR, ¹³C NMR, and IR spectra to confirm its identity and purity.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of symmetrical diphenethylurea.
| Parameter | Value | Reference/Note |
| Reactants | ||
| Phenethylamine | 2.0 eq | |
| 1,1'-Carbonyldiimidazole (CDI) | 1.0 eq | A slight excess of CDI (e.g., 1.05-1.1 eq) can be used to ensure full conversion. |
| Reaction Conditions | ||
| Solvent | Water | [1] |
| Temperature - Step 1 | 0°C | Formation of N-acylimidazole intermediate.[1] |
| Reaction Time - Step 1 | 1 hour | [1] |
| Temperature - Step 2 | Room Temperature | Formation of symmetrical urea.[1] |
| Reaction Time - Step 2 | 4 hours | [1] |
| Product | ||
| Appearance | White Solid | [1] |
| Purification Method | Recrystallization (EtOAc/Hexane) | [1] |
| Expected Yield | >90% | Based on similar reported syntheses of symmetrical ureas. |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the synthesis of symmetrical diphenethylurea.
Caption: Workflow for the synthesis of symmetrical diphenethylurea.
References
The Versatile Building Block: 1,3-Diphenethylurea in Organic Synthesis and Drug Discovery
Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1,3-diphenethylurea as a versatile building block in organic synthesis, with a particular focus on its potential in drug development. The unique structural features of this compound, comprising a central urea (B33335) moiety flanked by two phenethyl groups, make it an attractive scaffold for the synthesis of novel bioactive molecules.
Introduction to this compound
This compound, also known as N,N'-diphenethylurea, is a symmetrical urea derivative. While its applications are not as extensively documented as its close analog, 1,3-diphenylurea, emerging research highlights its significance as a bioactive molecule and a valuable synthetic intermediate.
Key Attributes:
-
Structural Rigidity and Flexibility: The urea core provides a rigid platform capable of forming specific hydrogen bond interactions, a key feature in many drug-receptor binding events. The phenethyl side chains offer conformational flexibility and hydrophobic surfaces for interaction with biological targets.
-
Natural Occurrence and Bioactivity: N,N'-diphenethylurea has been isolated from marine organisms, such as the Okinawan ascidian Didemnum molle.[1] Natural and synthetic phenethylamine-based ureas have demonstrated a range of biological activities, including anticancer, antioxidant, and anti-HIV properties.[1][2]
-
Synthetic Accessibility: this compound can be readily synthesized from commercially available starting materials, making it an accessible building block for further chemical modifications.
Applications in Organic Synthesis and Drug Development
The this compound scaffold can be utilized as a starting point for the synthesis of a diverse array of more complex molecules with potential therapeutic applications.
Synthesis of Novel Bioactive Compounds
The secondary amine protons on the urea moiety can be substituted, and the phenyl rings of the phenethyl groups can be functionalized to create libraries of new chemical entities for high-throughput screening.
Potential Therapeutic Areas:
-
Anticancer Agents: The diaryl urea motif is a well-established pharmacophore in oncology, with several approved drugs like Sorafenib targeting protein kinases.[3][4] Derivatives of this compound could be designed as inhibitors of various kinases involved in cancer cell signaling pathways. For instance, phenethylamine-based ureas have shown potent cytotoxicity against cancer cell lines.
-
Antiviral Agents: N,N'-diphenethylurea has been reported to exhibit anti-HIV activity. This provides a rationale for using it as a scaffold to develop new antiviral drugs.
-
Metabolic Disease Modulators: N,N'-diphenethylurea has been shown to enhance adipocyte differentiation, suggesting its potential as a lead structure for developing therapeutics for metabolic disorders.
Data Presentation: Biological Activities of Phenethylurea Derivatives
The following table summarizes the reported biological activities of this compound and a close analog, providing a basis for its potential in drug discovery.
| Compound | Biological Activity | Cell Line/Assay | IC50/EC50 | Reference |
| N,N'-diphenethylurea | Anti-HIV | Cytoprotective Assay | 60 µM | |
| N,N'-diphenethylurea | Promotes Adipocyte Differentiation | 3T3-L1 cells | - | |
| 1,3-bis(4-methylphenethyl)urea | Anticancer | HeLa | ~6.3 µg/mL | |
| 1-(3,4-dimethoxyphenethyl)-3-(4-fluorophenethyl)urea | Anticancer | A549 | ~25 µg/mL |
Experimental Protocols
This section provides a detailed protocol for the synthesis of this compound, which can serve as a foundational procedure for researchers.
Synthesis of this compound from Phenethylamine (B48288) and Urea
This protocol is based on the general principle of reacting a primary amine with urea at elevated temperatures.
Materials:
-
Phenethylamine (2-phenylethanamine)
-
Urea
-
Anhydrous Toluene (B28343)
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenethylamine (2 equivalents) and urea (1 equivalent).
-
Solvent Addition: Add anhydrous toluene to the flask to create a slurry. The solvent helps to facilitate mixing and heat transfer.
-
Reaction: Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours. During the reaction, ammonia (B1221849) gas is evolved.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate of this compound should form.
-
Isolation: Filter the solid product using a Büchner funnel and wash the crude product with cold toluene to remove any unreacted starting material.
-
Purification: Recrystallize the crude product from hot ethanol or an ethanol/water mixture to obtain pure this compound as a white solid.
-
Characterization: Dry the purified product under vacuum and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Expected Yield: 60-80%
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Potential Signaling Pathway Inhibition
Given that diaryl urea compounds are potent kinase inhibitors, derivatives of this compound could be designed to target similar pathways, such as the RAF/MEK/ERK signaling cascade, which is often dysregulated in cancer.
Caption: Inhibition of the RAF/MEK/ERK pathway.
Conclusion
This compound is an emerging building block in organic synthesis with demonstrated potential for the development of novel therapeutic agents. Its straightforward synthesis and the proven bioactivity of its structural class make it a compelling scaffold for further investigation in medicinal chemistry and drug discovery. The protocols and application notes provided herein offer a foundation for researchers to explore the synthetic utility and biological potential of this compound and its derivatives.
References
Application of 1,3-Diphenethylurea in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diphenethylurea is a symmetrically disubstituted urea (B33335) derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Unlike the more extensively studied 1,3-diphenylurea (B7728601) scaffold, this compound possesses flexible phenethyl groups, which can influence its binding to biological targets. This document provides an overview of the known applications of this compound, with a focus on its anti-HIV and adipogenic properties. Detailed protocols for its synthesis and relevant biological assays are provided to facilitate further research and drug development efforts.
Quantitative Data Summary
The biological activity of this compound and its analogs has been quantified in various assays. The following table summarizes the key quantitative data available.
| Compound Name | Biological Activity | Assay Type | Value | Reference |
| Molleurea A (a tris-phenethyl urea) | Anti-HIV Activity | Cytoprotective Cell-Based Assay | IC₅₀ = 60 µM | [1] |
| This compound | Adipocyte Differentiation | 3T3-L1 Cell Assay | Effective at 10 µM, 30 µM, 100 µM | [1] |
| This compound | PPARγ Ligand Binding | TR-FRET Co-activator Assay | Concentration-dependent activity | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of symmetrically disubstituted ureas from primary amines, adapted for this compound.
Materials:
-
1,1'-Carbonyldiimidazole (B1668759) (CDI) or Triphosgene
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (if using phosgene (B1210022) equivalent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for chromatography elution
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenethylamine (2.0 equivalents) in anhydrous DCM.
-
Addition of Carbonyl Source (CDI method): To the stirred solution of phenethylamine, add 1,1'-carbonyldiimidazole (1.0 equivalent) portion-wise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Protocol 2: Anti-HIV Cytopathic Effect Assay
This protocol provides a general method to evaluate the anti-HIV activity of compounds like this compound by measuring the prevention of virus-induced cell death.
Materials:
-
MT-4 or other susceptible human T-cell line
-
HIV-1 viral stock (e.g., IIIB strain)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics
-
This compound stock solution in DMSO
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 10⁵ cells/mL in culture medium.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include wells with no compound as virus controls and wells with no compound and no virus as cell controls.
-
Virus Infection: Infect the cells with a predetermined amount of HIV-1 stock, chosen to cause significant cell death in the virus control wells after 4-5 days.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 4-5 days.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell protection for each compound concentration relative to the cell and virus controls. Determine the IC₅₀ value, which is the concentration of the compound that protects 50% of the cells from the cytopathic effects of the virus.
Protocol 3: 3T3-L1 Adipocyte Differentiation Assay
This protocol details the procedure to assess the effect of this compound on the differentiation of pre-adipocytes into mature adipocytes.
Materials:
-
3T3-L1 pre-adipocyte cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% bovine calf serum (BCS) for maintenance
-
DMEM with 10% fetal bovine serum (FBS) for differentiation
-
Differentiation induction cocktail (MDI): 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (B600854) in DMEM with 10% FBS
-
Insulin medium: DMEM with 10% FBS and 10 µg/mL insulin
-
This compound stock solution in DMSO
-
Oil Red O staining solution
-
Phosphate-buffered saline (PBS)
-
Formalin (10%)
Procedure:
-
Cell Culture: Culture 3T3-L1 pre-adipocytes in DMEM with 10% BCS until they reach confluence.
-
Induction of Differentiation: Two days post-confluence (Day 0), replace the medium with MDI cocktail containing different concentrations of this compound (e.g., 10, 30, 100 µM) or vehicle control (DMSO).
-
Maintenance: On Day 2, replace the induction medium with insulin medium containing the respective concentrations of this compound.
-
Maturation: From Day 4 onwards, culture the cells in DMEM with 10% FBS, replacing the medium every two days, with the continued presence of this compound.
-
Assessment of Differentiation (Day 8-10):
-
Wash the cells with PBS.
-
Fix the cells with 10% formalin for 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain the lipid droplets by incubating with Oil Red O solution for 10 minutes.
-
Wash with water and visualize the stained lipid droplets under a microscope.
-
-
Quantification: To quantify the extent of differentiation, destain the cells with isopropanol and measure the absorbance of the extracted dye at 510 nm.
Signaling Pathways and Workflows
The following diagrams illustrate the PPARγ signaling pathway involved in adipocyte differentiation, which is a target of this compound, and a general experimental workflow for the synthesis and evaluation of this compound.
Caption: PPARγ signaling pathway in adipocyte differentiation.
Caption: Experimental workflow for this compound.
References
1,3-Diphenethylurea: An Inquiry into its Potential as an Enzyme Inhibitor
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a detailed overview of the potential of urea-based compounds as enzyme inhibitors, with a specific focus on derivatives of the closely related scaffold, 1,3-diphenylurea (B7728601). It is important to note that while the topic of interest is 1,3-diphenethylurea, a comprehensive review of the scientific literature did not yield specific data on its enzyme inhibitory activity. However, the extensive research on 1,3-diphenylurea and its analogues offers valuable insights into the potential targets and inhibitory mechanisms that could be relevant for this compound. This document summarizes the key findings on these related compounds, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Introduction to Urea-Based Enzyme Inhibitors
The 1,3-disubstituted urea (B33335) scaffold is a prominent pharmacophore in medicinal chemistry, recognized for its ability to mimic transition states of enzymatic reactions and participate in key hydrogen bonding interactions within enzyme active sites. Derivatives of 1,3-diphenylurea have been successfully developed as potent inhibitors of several enzymes with therapeutic relevance in inflammation, diabetes, and oncology.
Potential Enzyme Targets and Quantitative Inhibition Data
Based on studies of 1,3-diphenylurea derivatives, the following enzymes have been identified as potential targets. The inhibitory activities are presented in terms of IC50 and Ki values, where available.
Soluble Epoxide Hydrolase (sEH)
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). Inhibition of sEH increases the bioavailability of EETs, making it a promising strategy for the treatment of hypertension and inflammatory diseases. The 1,3-disubstituted urea moiety is a well-established pharmacophore for potent sEH inhibition, acting as a competitive inhibitor by mimicking the transition state of epoxide hydrolysis.
Table 1: sEH Inhibition by Urea-Based Compounds
| Compound | Target | IC50 | Ki | Reference |
|---|---|---|---|---|
| 1,3-Dibenzylurea Derivative 3 | Human sEH | ~200 nM | - | [1] |
| 1,3-Dibenzylurea Derivative 2 | Human sEH | ~400 nM | - |[1] |
α-Glucosidase
α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is an established therapeutic approach for managing type 2 diabetes mellitus. Schiff base derivatives of 1,3-diphenylurea have demonstrated potent competitive inhibition of α-glucosidase.
Table 2: α-Glucosidase Inhibition by 1,3-Diphenylurea Derivatives
| Compound | Target | IC50 (µM) | Ki (µM) | Reference |
|---|---|---|---|---|
| Compound 5h | α-Glucosidase | - | 3.96 ± 0.0048 | [2] |
| Various Schiff Base Derivatives | α-Glucosidase | 2.49 - 37.16 | - | [2] |
| Acarbose (Standard) | α-Glucosidase | 873.34 ± 1.67 | - |[2] |
c-MET and VEGFR-2 Tyrosine Kinases
The receptor tyrosine kinases c-MET and VEGFR-2 are crucial mediators of angiogenesis and tumor progression, making them important targets in cancer therapy. Aryl pyridine (B92270) derivatives of 1,3-diphenylurea have been identified as potent dual inhibitors of both kinases.
Table 3: c-MET and VEGFR-2 Inhibition by 1,3-Diphenylurea Derivatives
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| APPU2f | c-MET | 24 | |
| APPU2n | c-MET | 18 | |
| APPU2d | c-MET | 65 | |
| APPU2j | c-MET | 150 | |
| APPU2k | c-MET | 170 | |
| APPU2n | VEGFR-2 | 24 | |
| APPU2f | VEGFR-2 | 35 | |
| APPU2j | VEGFR-2 | 290 | |
| APPU2d | VEGFR-2 | 310 |
| APPU2k | VEGFR-2 | 320 | |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided in DOT language.
Caption: sEH signaling pathway and the potential inhibitory point of action for a urea-based compound.
Caption: General receptor tyrosine kinase signaling pathway targeted by urea-based inhibitors.
Caption: A generalized workflow for in vitro enzyme inhibition screening.
Experimental Protocols
The following are detailed protocols for the in vitro determination of inhibitory activity against the aforementioned enzymes.
Protocol 1: Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)
Objective: To determine the IC50 value of a test compound against human sEH.
Materials:
-
Human recombinant sEH
-
sEH Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.4, containing 0.1 mg/mL BSA)
-
sEH substrate: cyano(6-methoxynaphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl)carbonate (CMNPC)
-
Test compound (this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 330 nm, Emission: 465 nm)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute these solutions in sEH Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤ 1%.
-
In a 96-well plate, add the diluted test compound solutions. Include wells for a positive control (a known sEH inhibitor) and a negative control (assay buffer with DMSO).
-
Add the human recombinant sEH solution to all wells except for the blank controls.
-
Incubate the plate at 30°C for 5 minutes.
-
Initiate the reaction by adding the CMNPC substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically for 10-20 minutes at 30°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data using a suitable dose-response curve to calculate the IC50 value.
Protocol 2: α-Glucosidase Inhibition Assay (Spectrophotometric)
Objective: To determine the IC50 value of a test compound against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Sodium carbonate (Na2CO3) solution (e.g., 1 M)
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the α-glucosidase solution and the test compound dilutions. Include positive (acarbose) and negative (solvent) controls.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the pNPG substrate solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding the sodium carbonate solution.
-
Measure the absorbance of the produced p-nitrophenol at 405 nm.
-
Calculate the percentage of α-glucosidase inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Protocol 3: c-MET and VEGFR-2 Kinase Assays (Luminescent)
Objective: To determine the IC50 value of a test compound against c-MET and VEGFR-2 kinases.
Materials:
-
Recombinant human c-MET or VEGFR-2 kinase
-
Kinase assay buffer
-
ATP solution
-
Suitable kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound dissolved in DMSO
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
96-well white microplate
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound. The final DMSO concentration should not exceed 1%.
-
In a 96-well white plate, add the kinase assay buffer, the substrate, ATP, and the test compound dilutions.
-
Add the recombinant c-MET or VEGFR-2 kinase to initiate the reaction. Include appropriate positive and negative controls.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
After incubation, add the luminescent kinase assay reagent according to the manufacturer's instructions. This reagent measures the amount of ATP remaining in the well.
-
Incubate at room temperature for 15 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a microplate reader.
-
A lower luminescent signal indicates higher kinase activity (more ATP consumed).
-
Calculate the percent inhibition of kinase activity for each compound concentration relative to the control.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration.
Conclusion
While direct experimental data on the enzyme inhibitory properties of this compound are currently unavailable in the public domain, the extensive research on the structurally similar 1,3-diphenylurea scaffold provides a strong rationale for investigating its potential. The information and protocols provided herein offer a comprehensive guide for researchers to explore the inhibitory activity of this compound against key therapeutic targets such as sEH, α-glucosidase, c-MET, and VEGFR-2. Such studies would be crucial in determining the therapeutic potential of this specific compound and in expanding the structure-activity relationship knowledge of urea-based enzyme inhibitors.
References
- 1. Synthesis, in vitro and in silico study of novel 1,3-diphenylurea derived Schiff bases as competitive α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 1,3-Disubstituted Ureas
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Due to the limited availability of specific high-throughput screening (HTS) data for 1,3-diphenethylurea, this document focuses on the broader class of 1,3-disubstituted ureas, including 1,3-diphenylurea (B7728601) and 1,3-dibenzylurea (B110378) derivatives. The protocols and data presented are based on established HTS assays for relevant targets of these compound classes and serve as a comprehensive guide for screening similar molecules.
Introduction
The 1,3-disubstituted urea (B33335) scaffold is a privileged structure in medicinal chemistry, appearing in a variety of potent and selective inhibitors of key therapeutic targets. This document provides detailed application notes and protocols for the high-throughput screening of 1,3-disubstituted urea-based compounds against two major target classes: soluble epoxide hydrolase (sEH) and receptor tyrosine kinases (c-MET and VEGFR-2). Inhibition of sEH is a promising strategy for treating inflammation and hypertension, while dual inhibition of c-MET and VEGFR-2 is a validated approach in oncology.
Application Note 1: Soluble Epoxide Hydrolase (sEH) Inhibition
Background
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory, vasodilatory, and analgesic properties. By inhibiting sEH, the levels of beneficial EETs are increased. The 1,3-disubstituted urea moiety is a well-established pharmacophore for potent, competitive inhibition of sEH.[1]
Signaling Pathway of sEH Inhibition
Inhibition of sEH prevents the degradation of EETs to their less active dihydroxyeicosatrienoic acid (DHET) counterparts. The resulting accumulation of EETs leads to the modulation of downstream signaling pathways, including the inhibition of the pro-inflammatory transcription factor NF-κB and the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells.[1]
High-Throughput Screening Workflow for sEH Inhibitors
A generalized workflow for a large-scale HTS campaign to identify novel sEH inhibitors is depicted below. This workflow progresses from initial screening of a compound library to hit confirmation and characterization.
References
Application Notes and Protocols for the Crystallization of 1,3-Diphenethylurea
Disclaimer: Limited direct experimental data for the crystallization of 1,3-Diphenethylurea is publicly available. The following application notes and protocols are based on established crystallization techniques for the closely related analogue, 1,3-Diphenylurea, and general principles for N,N'-disubstituted ureas. These guidelines serve as a starting point for developing a robust crystallization process for this compound and will require optimization for specific applications.
Introduction
This compound is a symmetrically disubstituted urea (B33335) derivative. The crystallization of this compound is a critical step in its purification and in obtaining the desired solid-state properties, such as crystal habit, size distribution, and polymorphic form, which are essential for its handling, formulation, and performance in various applications. This document provides a comprehensive overview of potential crystallization techniques applicable to this compound, including single-solvent recrystallization, two-solvent (antisolvent) crystallization, and slow evaporation methods.
The selection of an appropriate solvent system is paramount for successful crystallization. Based on the structural similarity to 1,3-Diphenylurea, this compound is expected to be sparingly soluble in non-polar solvents and more soluble in polar aprotic and protic solvents, with solubility increasing with temperature.
Solvent Selection and Solubility
A preliminary solvent screen is the first step in developing a crystallization protocol. The ideal solvent for single-solvent recrystallization should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below. For two-solvent crystallization, a "solvent" in which the compound is highly soluble and a miscible "antisolvent" in which it is poorly soluble are required.
Table 1: Predicted Solubility of this compound in Common Solvents (Based on Analogue Data)
| Solvent Class | Solvent Examples | Predicted Solubility of this compound | Suitability for Crystallization |
| Protic Solvents | Ethanol, Methanol | Moderate to High (especially when heated) | Good for single-solvent or as the primary solvent in a two-solvent system. |
| Aprotic Polar | Acetone, Pyridine | Moderate to High | Potentially good for single-solvent recrystallization. |
| Non-Polar | Hexane, Heptane | Low | Suitable as an antisolvent in a two-solvent system. |
| Aqueous | Water | Very Low | Can be used as an antisolvent with a water-miscible solvent. |
Crystallization Protocols
Protocol 1: Single-Solvent Recrystallization
This is the most common and straightforward crystallization technique. It relies on the difference in solubility of the compound in a single solvent at different temperatures.
Experimental Protocol:
-
Dissolution: In a suitable flask, add the crude this compound and a minimal amount of the selected solvent (e.g., ethanol).
-
Heating: Gently heat the mixture with stirring (e.g., on a hot plate with a magnetic stirrer) to the boiling point of the solvent.
-
Solvent Addition: Continue to add small portions of the hot solvent until the this compound is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, more well-defined crystals.
-
Further Cooling: To maximize the yield, the flask can be placed in an ice bath or a refrigerator for a period of time after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum or in a desiccator to remove the remaining solvent.
Protocol 2: Two-Solvent (Antisolvent) Crystallization
This method is useful when a single suitable solvent cannot be found. It involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (antisolvent) to induce precipitation.
Experimental Protocol:
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent in which it is highly soluble (e.g., acetone) at room temperature or with gentle heating.
-
Antisolvent Addition: Slowly add the antisolvent (e.g., water or hexane) dropwise to the stirred solution until the solution becomes slightly turbid (cloudy). The turbidity indicates the point of saturation has been reached.
-
Redissolution: Add a few drops of the primary solvent to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to stand undisturbed at room temperature. The slow diffusion or evaporation of the solvents will lead to the gradual formation of crystals.
-
Isolation and Drying: Follow steps 7-9 from the Single-Solvent Recrystallization protocol.
Protocol 3: Slow Evaporation
This technique is suitable for obtaining high-quality single crystals for X-ray diffraction analysis.
Experimental Protocol:
-
Solution Preparation: Prepare a dilute to moderately concentrated solution of this compound in a suitable solvent or solvent mixture.
-
Filtration: Filter the solution to remove any dust or particulate matter.
-
Evaporation: Place the solution in a loosely covered container (e.g., a vial with a perforated cap) in a location free from vibrations.
-
Crystal Growth: Allow the solvent to evaporate slowly over several days to weeks. As the solvent evaporates, the concentration of the solute will increase, leading to the formation of crystals.
-
Isolation: Carefully decant the remaining solvent and dry the crystals.
Data Presentation
The success of a crystallization protocol is evaluated based on yield, purity, and the physical characteristics of the crystals. All quantitative data should be meticulously recorded.
Table 2: Example Data Table for Crystallization Optimization of this compound
| Experiment ID | Crystallization Method | Solvent System (Ratio) | Starting Mass (g) | Crystal Mass (g) | Yield (%) | Purity (e.g., by HPLC, %) | Melting Point (°C) | Crystal Morphology |
| DPU-Cryst-01 | Single-Solvent | Ethanol | 1.00 | 0.85 | 85.0 | 99.5 | TBD | Needles |
| DPU-Cryst-02 | Two-Solvent | Acetone/Hexane (1:2) | 1.00 | 0.90 | 90.0 | 99.8 | TBD | Prisms |
| DPU-Cryst-03 | Slow Evaporation | Ethanol/Water (9:1) | 0.10 | - | - | - | - | Plates |
TBD: To Be Determined
Characterization of Crystalline Material
The resulting crystals should be characterized to confirm their identity, purity, and solid-state properties.
-
Melting Point: To assess purity.
-
High-Performance Liquid Chromatography (HPLC): To determine chemical purity.
-
X-Ray Powder Diffraction (XRPD): To identify the polymorphic form.
-
Differential Scanning Calorimetry (DSC): To determine melting point and detect polymorphic transitions.
-
Microscopy: To observe crystal habit and size.
Troubleshooting
Table 3: Common Crystallization Problems and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | Solution is too dilute; compound is too soluble. | Concentrate the solution by boiling off some solvent; add an antisolvent; scratch the inside of the flask; add a seed crystal. |
| Oiling out instead of crystallizing | Solution is too concentrated; cooling is too rapid. | Add more solvent; reheat to dissolve the oil and cool more slowly; use a different solvent system. |
| Poor recovery (low yield) | Too much solvent used; compound is too soluble. | Use less solvent; cool the solution for a longer period or to a lower temperature; change the solvent system. |
| Impure crystals | Inefficient removal of impurities; co-precipitation. | Ensure complete dissolution during the heating stage; perform hot filtration; recrystallize the material. |
Application Notes and Protocols for the Quantification of 1,3-Diphenethylurea
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diphenethylurea, a derivative of urea, is a compound of interest in various fields of chemical and pharmaceutical research. Accurate and reliable analytical methods are essential for its quantification in different matrices to support research and development activities, including pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and protocols for the quantification of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and robust technique. The methodologies presented are based on established principles for the analysis of similar diarylurea compounds and provide a strong foundation for method development and validation.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for method development, particularly in selecting appropriate solvents and understanding the compound's behavior in different analytical systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₀N₂O | N/A |
| Molecular Weight | 268.35 g/mol | N/A |
| Appearance | White to off-white solid | [1] |
| Melting Point | 239-241 °C | |
| Boiling Point | 262 °C | |
| Solubility | Sparingly soluble in water. Soluble in organic solvents such as DMSO and dimethylformamide. | |
| UV max (in DMSO) | 257 nm | |
| LogP | 3.00 |
High-Performance Liquid Chromatography (HPLC-UV) Method for Quantification
The following protocol describes a reverse-phase HPLC method with UV detection suitable for the quantification of this compound in various sample matrices. This method is adapted from established procedures for related diarylurea compounds and should be validated for the specific application.
Experimental Protocol: HPLC-UV
1. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution and peak shape.
-
Mobile Phase: A gradient elution using Acetonitrile (B52724) (Solvent B) and water with 0.1% formic acid (Solvent A) is proposed. The use of formic acid helps to improve peak shape and provides compatibility with mass spectrometry if LC-MS analysis is desired.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 257 nm, which is the reported UV maximum for 1,3-Diphenylurea.
-
Injection Volume: 10 µL.
2. Reagents and Standard Preparation
-
Solvents: HPLC grade acetonitrile, water, and formic acid.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable organic solvent like methanol (B129727) or acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 1 µg/mL to 100 µg/mL).
3. Sample Preparation
The sample preparation method will depend on the matrix. A general procedure for a solid sample is outlined below.
-
Extraction: Accurately weigh a known amount of the sample containing this compound. Extract the analyte using a suitable solvent in which it is soluble (e.g., methanol or acetonitrile). Sonication or vortexing can be used to ensure complete extraction.
-
Filtration: Centrifuge the extract to pellet any insoluble material. Filter the supernatant through a 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.
4. Data Analysis and Quantification
-
Calibration Curve: Inject the prepared working standard solutions into the HPLC system. Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.
-
Quantification: Inject the prepared sample solution. Identify the this compound peak based on its retention time compared to the standards. The concentration of this compound in the sample can be determined from the calibration curve using the peak area obtained from the sample injection.
Method Validation Parameters (Typical)
For a robust and reliable analytical method, validation is crucial. Table 2 provides typical performance characteristics that should be evaluated during method validation. The values presented are illustrative and based on methods for similar compounds; they must be experimentally determined for this compound.
Table 2: Typical HPLC-UV Method Validation Parameters
| Parameter | Typical Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
Experimental Workflow
The general workflow for the quantification of this compound using the described HPLC-UV method is depicted in the following diagram.
Caption: Workflow for this compound Quantification.
Logical Relationship for Method Development
The development of a robust analytical method involves a logical progression of steps, from understanding the analyte's properties to validating the final method.
Caption: Logical Flow of Analytical Method Development.
References
Application Note: HPLC-UV Method for the Determination of 1,3-Diphenethylurea
Abstract
This application note describes a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative analysis of 1,3-Diphenethylurea. The method is suitable for routine quality control and research applications.
Introduction
This compound, also known as N,N'-diphenethylurea, is a chemical compound with potential applications in various fields of research and development. A reliable and validated analytical method is crucial for the accurate quantification of this compound in different sample matrices. This application note presents a validated HPLC-UV method that is specific, linear, precise, and accurate for the determination of this compound.
Experimental
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Software: Chromatographic data acquisition and processing software.
-
Reagents:
-
This compound reference standard (≥98% purity).
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade).
-
Methanol (B129727) (HPLC grade, for sample preparation).
-
Dimethyl sulfoxide (B87167) (DMSO, for sample preparation, if necessary).
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is provided in Table 1.
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 257 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Table 1: Optimized Chromatographic Conditions
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: The sample preparation procedure will depend on the matrix. For drug substance analysis, dissolve the sample in methanol to achieve a concentration within the calibration range. For other matrices, a suitable extraction or clean-up procedure may be required. This compound is soluble in organic solvents such as DMSO and methanol.[1] It is sparingly soluble in aqueous solutions.[2]
Method Validation
The developed method was validated according to the International Council for Harmonisation (ICH) guidelines for specificity, linearity, precision, accuracy, and robustness.
Specificity
The specificity of the method was evaluated by analyzing a blank (mobile phase) and a standard solution of this compound. The chromatograms were examined for any interfering peaks at the retention time of the analyte.
Linearity
The linearity of the method was determined by analyzing a series of five concentrations of this compound ranging from 10 µg/mL to 50 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
Precision
The precision of the method was evaluated by performing replicate injections of a standard solution at a concentration of 25 µg/mL. The intra-day precision was determined by analyzing six replicate injections on the same day. The inter-day precision was assessed by analyzing the same standard solution on three different days. The results were expressed as the percentage relative standard deviation (%RSD).
Accuracy
The accuracy of the method was determined by the standard addition method. A known amount of this compound was spiked into a pre-analyzed sample at three different concentration levels (80%, 100%, and 120% of the nominal concentration). The percentage recovery was calculated.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% acetonitrile). The effect of these changes on the system suitability parameters was observed.
Results and Discussion
Chromatography
Under the optimized chromatographic conditions, this compound was well-resolved with a retention time of approximately 4.5 minutes. The peak was symmetrical with a tailing factor of less than 1.5.
Method Validation Summary
The results of the method validation are summarized in Table 2.
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte | No interference |
| Linearity | ||
| - Range (µg/mL) | 10 - 50 | - |
| - Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Precision (%RSD) | ||
| - Intra-day (n=6) | 0.85% | ≤ 2.0% |
| - Inter-day (n=3) | 1.20% | ≤ 2.0% |
| Accuracy (% Recovery) | ||
| - 80% Level | 99.5% | 98.0% - 102.0% |
| - 100% Level | 100.2% | 98.0% - 102.0% |
| - 120% Level | 101.1% | 98.0% - 102.0% |
| Robustness | System suitability parameters met the acceptance criteria under all varied conditions | No significant change |
Table 2: Summary of Method Validation Results
The method demonstrated excellent linearity over the concentration range of 10-50 µg/mL with a correlation coefficient of 0.9995. The precision of the method was confirmed by the low %RSD values for both intra-day and inter-day analyses. The accuracy of the method was established by the high percentage recovery at all three spiking levels. The method was found to be robust, as minor variations in the experimental conditions did not significantly affect the chromatographic performance.
Conclusion
A simple, rapid, and reliable HPLC-UV method for the quantitative determination of this compound has been developed and validated. The method is suitable for routine analysis in quality control and research laboratories.
Protocol: HPLC-UV Analysis of this compound
1.0 Purpose
This protocol outlines the procedure for the quantitative determination of this compound using a reversed-phase high-performance liquid chromatography (HPLC) method with UV detection.
2.0 Scope
This protocol is applicable to the analysis of this compound in bulk drug substances and other relevant samples.
3.0 Materials and Equipment
-
HPLC system with UV detector
-
C18 analytical column (4.6 x 150 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
4.0 Procedure
4.1 Preparation of Mobile Phase
Prepare the mobile phase by mixing acetonitrile and water in a ratio of 60:40 (v/v). Degas the mobile phase before use.
4.2 Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solution (25 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
4.3 Preparation of Sample Solution
Accurately weigh a quantity of the sample equivalent to about 10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Further dilute an appropriate aliquot of this solution with the mobile phase to obtain a final concentration of approximately 25 µg/mL.
4.4 Chromatographic System Setup and Operation
-
Set up the HPLC system according to the parameters listed in Table 1.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
4.5 System Suitability
-
Inject the mobile phase as a blank.
-
Inject the Working Standard Solution (25 µg/mL) five times.
-
The system is suitable for use if the following criteria are met:
-
Tailing factor: Not more than 2.0
-
Theoretical plates: Not less than 2000
-
%RSD for peak area: Not more than 2.0%
-
4.6 Analysis
-
Inject the blank, followed by the Working Standard Solution, and then the Sample Solution.
-
Record the chromatograms and measure the peak area for this compound.
5.0 Calculation
Calculate the percentage of this compound in the sample using the following formula:
Where:
-
Area_Sample is the peak area of this compound in the sample solution.
-
Area_Standard is the average peak area of this compound in the working standard solution.
-
Conc_Standard is the concentration of the working standard solution (µg/mL).
-
Conc_Sample is the nominal concentration of the sample solution (µg/mL).
Visualizations
Caption: Workflow for HPLC-UV analysis of this compound.
References
Application Notes and Protocols for the Scale-Up Synthesis of 1,3-Diphenethylurea for Preclinical Studies
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of 1,3-diphenethylurea, a compound of interest for preclinical research. The synthesis route described is a robust and scalable phosgene-free method employing triphosgene (B27547) as a safer alternative, starting from commercially available phenethylamine (B48288). This protocol is designed to yield high-purity this compound suitable for preclinical investigations. Detailed methodologies for the synthesis, purification, and quality control are presented. Additionally, a putative signaling pathway for this compound, involving the PPARγ and PI3K/Akt pathways, is illustrated to provide biological context for its potential therapeutic applications.
Introduction
This compound and its analogs have garnered interest in drug discovery for their diverse biological activities. Symmetrical ureas, in general, are key pharmacophores in a variety of therapeutic agents. Notably, N,N'-diphenethylurea has been shown to enhance adipocyte differentiation and PPARγ (Peroxisome Proliferator-Activated Receptor gamma) activity, suggesting its potential in metabolic disease research. The activation of PPARγ is known to influence the phosphoinositide-3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival, proliferation, and metabolism. As such, having access to a reliable and scalable synthesis of high-purity this compound is crucial for advancing its preclinical evaluation.
This application note details a scalable synthetic protocol, moving from a laboratory-scale proof of concept to a larger-scale synthesis suitable for providing the necessary quantities of material for preclinical studies. The chosen synthetic route avoids the use of highly toxic phosgene (B1210022) gas, opting for the solid and more manageable triphosgene.
Synthetic Workflow
The overall workflow for the scale-up synthesis of this compound is depicted below. It involves the reaction of phenethylamine with triphosgene in the presence of a base to form an isocyanate intermediate, which then reacts with another molecule of phenethylamine to yield the final product. The crude product is then purified by recrystallization to achieve the high purity required for preclinical testing.
Application Notes and Protocols: Use of 1,3-Diphenethylurea in Polymer Chemistry
A thorough review of scientific literature and chemical databases reveals a notable absence of documented applications for 1,3-diphenethylurea within the field of polymer chemistry. While the synthesis of some phenethylamine-derived ureas for biological evaluation has been reported, their use as monomers, crosslinking agents, or modifiers in polymer synthesis is not described in the available literature.
In contrast, the structurally similar compound, 1,3-diphenylurea (B7728601) (DPU) , is extensively utilized and well-documented in polymer science. Due to the lack of information on this compound, this document will focus on the applications and protocols of the closely related and industrially significant compound, 1,3-diphenylurea.
Application Notes: The Role of 1,3-Diphenylurea in Polymer Chemistry
1. Overview
1,3-Diphenylurea (DPU) is a versatile organic compound that serves several key functions in polymer chemistry. It is primarily known as a curing agent, a thermal stabilizer, and a model compound for studying the chemistry of polyurethanes and polyureas. Its rigid, aromatic structure and hydrogen-bonding capabilities impart unique properties to the polymers in which it is incorporated.
2. Key Applications
-
Curing Agent for Polyurethane Foams: DPU can act as a curing agent in the production of polyurethane foams, which are widely used in insulation, furniture, and automotive applications.[1]
-
Polymer Stabilizer: Its ability to act as a stabilizer in polymer formulations is a key application, contributing to the improved performance and durability of the final products.[1]
-
Intermediate in Polymer Synthesis: DPU serves as a valuable intermediate in the synthesis of various polymers. It can be a precursor for the synthesis of polyurethanes.[2]
-
Model Compound for Polyurethane Recycling: Substituted urea (B33335) linkages are formed during the production of polyurethane foam. DPU is used as a model compound to study the thermal decomposition of these urea linkages to regenerate isocyanates and amines, which are the key monomers for polyurethane synthesis. This is crucial for developing chemical recycling processes for polyurethane waste.[3][4]
3. Physicochemical Properties of 1,3-Diphenylurea
A summary of the key physicochemical properties of 1,3-diphenylurea is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂N₂O | |
| Molecular Weight | 212.25 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 238-241 °C | |
| Boiling Point | 262 °C (decomposes) | |
| Density | 1.32 g/cm³ | |
| Solubility | Insoluble in water; Moderately soluble in organic solvents like ethanol (B145695) and methanol; Soluble in pyridine. |
Experimental Protocols
Protocol 1: Synthesis of 1,3-Diphenylurea
This protocol describes a common laboratory-scale synthesis of 1,3-diphenylurea from aniline (B41778) and urea.
Materials:
-
Aniline
-
Urea
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2 molar equivalents of aniline with 1 molar equivalent of urea.
-
Add a sufficient amount of glacial acetic acid to dissolve the reactants.
-
Heat the reaction mixture to reflux and maintain the temperature for the specified reaction time. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, 1,3-diphenylurea, will precipitate out of the solution.
-
Collect the solid product by filtration and wash it with a suitable solvent (e.g., cold ethanol or water) to remove any unreacted starting materials and impurities.
-
Dry the purified 1,3-diphenylurea in a vacuum oven.
Protocol 2: Thermal Decomposition of 1,3-Diphenylurea for Monomer Recovery
This protocol is based on the use of DPU as a model compound for the chemical recycling of polyurethanes.
Materials:
-
1,3-Diphenylurea (DPU)
-
Solvent (e.g., γ-valerolactone - GVL)
-
Flow reactor setup with temperature control
-
Analytical equipment (e.g., Gas Chromatography-Mass Spectrometry - GC-MS) for product analysis
Procedure:
-
Prepare a dilute solution of DPU in the chosen solvent (e.g., 1 wt.% in GVL).
-
Set up a continuous flow reactor and heat it to the desired temperature range (e.g., 350–450 °C).
-
Continuously feed the DPU solution into the hot reactor.
-
The thermal decomposition of DPU will occur in the gas phase, yielding phenyl isocyanate and aniline.
-
Collect the products at the reactor outlet.
-
Analyze the product mixture using GC-MS to determine the conversion of DPU and the selectivity towards phenyl isocyanate and aniline.
Quantitative Data from Thermal Decomposition Studies
The thermal cracking of 1,3-diphenylurea has been studied to understand the cleavage of urea linkages in polyurethane recycling. The following table summarizes typical results obtained in a flow reactor.
| Temperature (°C) | DPU Conversion (mol%) | Selectivity to Phenyl Isocyanate and Aniline (mol%) |
| 350 | ~70 | ~100 |
| 400 | ~80 | ~100 |
| 450 | ~90 | ~100 |
Data adapted from studies on the thermal cracking of DPU in a flow reactor with a 1 wt.% solution in GVL.
Visualizations
Diagram 1: Synthesis of 1,3-Diphenylurea
Caption: Synthesis of 1,3-Diphenylurea from Aniline and Urea.
Diagram 2: Thermal Decomposition of 1,3-Diphenylurea
Caption: Thermal decomposition of 1,3-Diphenylurea.
References
Application Notes and Protocols for the N-Functionalization of 1,3-Diphenethylurea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of 1,3-diphenethylurea at the nitrogen atoms. The ability to introduce a variety of substituents on the urea (B33335) nitrogens makes this scaffold a versatile platform for generating compound libraries for drug discovery and development. The methodologies outlined below cover N-alkylation, N-arylation, and N-acylation reactions, providing a toolkit for the synthesis of novel this compound derivatives.
Introduction
Urea-containing compounds are a cornerstone in medicinal chemistry, with numerous approved drugs featuring this moiety. The hydrogen bonding capabilities of the urea group are crucial for target engagement. Functionalization of the nitrogen atoms of this compound allows for the modulation of its physicochemical properties, such as lipophilicity, polarity, and metabolic stability, as well as for the introduction of pharmacophoric features to enhance biological activity and selectivity. The phenethyl groups themselves offer sites for further modification, expanding the accessible chemical space.
Synthesis of Starting Material: this compound
A common method for the synthesis of unsymmetrical ureas, which can be adapted for symmetrical ureas like this compound, involves the use of a coupling reagent such as 1,1'-carbonyldiimidazole (B1668759) (CDI).[1]
Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of phenethylamine (B48288) (2.0 equivalents) in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), add 1,1'-carbonyldiimidazole (CDI) (1.0 equivalent) portion-wise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between ethyl acetate (B1210297) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure this compound.
N-Alkylation of this compound
N-alkylation introduces alkyl groups onto the nitrogen atoms of the urea. A robust method for N-alkylation of ureas involves the use of a solid base and a phase transfer catalyst.[2] Alternatively, catalytic methods using transition metals have been developed.[3]
Protocol 1: N-Alkylation using a Solid Base and Phase Transfer Catalyst
This protocol describes the mono-alkylation of this compound.
-
Reaction Setup: To a suspension of a solid base, such as powdered potassium hydroxide (B78521) (3.0-5.0 equivalents), in a suitable solvent like toluene (B28343) or dimethyl sulfoxide (B87167) (DMSO), add this compound (1.0 equivalent) and a phase transfer catalyst, such as tetrabutylammonium (B224687) chloride (TBAC) (0.1 equivalents).
-
Addition of Alkylating Agent: Add the alkylating agent (e.g., an alkyl halide, tosylate, or mesylate; 1.1 equivalents) to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the solid base. The filtrate is then washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the N-alkylated this compound.
Quantitative Data for N-Alkylation (Representative)
| Entry | Alkylating Agent | Base | Catalyst | Solvent | Yield (%) |
| 1 | Benzyl bromide | KOH | TBAC | Toluene | High |
| 2 | Ethyl iodide | KOH | TBAC | DMSO | Moderate-High |
| 3 | Propyl tosylate | KOH | TBAC | Toluene | Moderate-High |
Note: Yields are representative and can vary based on the specific substrate and reaction conditions.
N-Arylation of this compound
N-arylation introduces aryl groups, which can be crucial for various biological activities. Palladium-catalyzed cross-coupling reactions are a powerful tool for this transformation.[4] Copper-catalyzed methods using aryl boronic acids also provide a valuable alternative.[5]
Protocol 2: Palladium-Catalyzed N-Arylation with Aryl Halides
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equivalent), the aryl halide (1.2 equivalents), a palladium catalyst such as Pd₂(dba)₃ (0.5-2 mol%), a suitable phosphine (B1218219) ligand like Xantphos (1-4 mol%), and a base such as cesium carbonate (Cs₂CO₃) (2.0 equivalents).
-
Solvent and Reaction: Add a dry, degassed solvent like dioxane or toluene. Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and dilute with a suitable solvent like ethyl acetate. Filter the mixture through a pad of celite to remove insoluble salts. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the N-aryl-1,3-diphenethylurea.
Quantitative Data for N-Arylation (Representative)
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 60-90 |
| 2 | 3-Chloropyridine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 50-80 |
| 3 | 4-Iodoanisole | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 65-95 |
Note: Yields are representative and can vary based on the specific substrate and reaction conditions.
N-Acylation of this compound
N-acylation introduces an acyl group, forming an N-acylurea, a scaffold present in many biologically active compounds. This can be achieved using highly reactive acyl chlorides or by coupling with carboxylic acids using a coupling agent like DCC.[6]
Protocol 3: N-Acylation with Acyl Chlorides
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in a dry aprotic solvent such as THF or DCM in a round-bottom flask. Add a base, such as triethylamine (B128534) or pyridine (B92270) (1.2 equivalents), to the solution.
-
Addition of Acyl Chloride: Cool the mixture to 0 °C and add the acyl chloride (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure N-acyl-1,3-diphenethylurea.
Quantitative Data for N-Acylation (Representative)
| Entry | Acyl Chloride | Base | Solvent | Yield (%) |
| 1 | Acetyl chloride | Triethylamine | DCM | High |
| 2 | Benzoyl chloride | Pyridine | THF | High |
| 3 | Cyclopropanecarbonyl chloride | Triethylamine | DCM | Moderate-High |
Note: Yields are representative and can vary based on the specific substrate and reaction conditions.
Visualizing the Synthetic Pathways
The following diagrams illustrate the general workflows for the functionalization of this compound.
Caption: Synthetic routes to this compound and its N-functionalized derivatives.
Caption: General experimental workflow for N-functionalization reactions.
Troubleshooting and Optimization
-
Low Yields: In cases of low yields, ensure all reagents and solvents are anhydrous, especially for the palladium-catalyzed arylation. The choice of base, ligand, and reaction temperature can also be critical and may require optimization for specific substrates.
-
Side Reactions: For N-alkylation, di-alkylation can be a competing reaction. Using a stoichiometric amount of the alkylating agent can help to minimize this. In N-acylation, O-acylation is generally not favored for ureas but could occur under certain conditions.
-
Purification Challenges: The polarity of the N-functionalized products can vary significantly. A range of solvent systems for column chromatography should be screened to achieve optimal separation.
These protocols provide a foundation for the synthesis of a diverse range of N-functionalized this compound derivatives. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. EP0471983A1 - Process for the N-alkylation of urea - Google Patents [patents.google.com]
- 3. scholarworks.uno.edu [scholarworks.uno.edu]
- 4. Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing 1,3-Diphenethylurea Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive set of experimental protocols to assess the cytotoxic effects of 1,3-Diphenethylurea, a substituted urea (B33335) derivative with potential pharmacological activities. The following application notes detail methodologies for determining cell viability, membrane integrity, and the induction of apoptosis. These assays are fundamental in preclinical drug development and toxicological screening. The protocols are designed to be robust and reproducible for implementation in a standard cell culture laboratory.
Introduction
This compound is a synthetic compound with a chemical structure suggestive of potential biological activity. Substituted ureas are a class of compounds known to exhibit a wide range of effects, including anticancer and cytotoxic properties.[1] Therefore, a thorough evaluation of the cytotoxic potential of this compound is a critical step in its development as a potential therapeutic agent. This guide outlines a multi-assay approach to comprehensively characterize its cytotoxic profile, including the MTT assay for metabolic activity, the LDH release assay for cell membrane integrity, and an Annexin V/Propidium Iodide assay for the detection of apoptosis.
Experimental Workflow
The overall workflow for assessing the cytotoxicity of this compound is depicted below. This involves initial cell culture, treatment with the compound at various concentrations, and subsequent analysis using a panel of cytotoxicity assays.
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Key Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[2] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[2]
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Selected cancer cell line (e.g., MCF-7, PC-3) and a non-cancerous cell line (e.g., HaCaT) for selectivity assessment
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of solvent used for the compound) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Lactate (B86563) Dehydrogenase (LDH) Release Assay
The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
Treated cell culture supernatants
-
96-well clear flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the desired incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.
-
LDH Reaction: Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Assay Reagent Addition: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released relative to a maximum release control (cells lysed with a lysis buffer provided in the kit).
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. Propidium iodide is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells, thus staining late apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Treated cells
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the determined IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsinization. Centrifuge the cell suspension at 400-600 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Cell Viability (MTT Assay) of Cell Lines Treated with this compound
| Concentration (µM) | % Viability (MCF-7, 48h) | % Viability (PC-3, 48h) | % Viability (HaCaT, 48h) |
| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 3.9 |
| 1 | 95.2 ± 3.8 | 98.1 ± 4.2 | 99.2 ± 3.1 |
| 10 | 75.6 ± 6.2 | 80.3 ± 5.5 | 92.5 ± 4.8 |
| 25 | 51.3 ± 4.9 | 58.7 ± 6.1 | 85.1 ± 5.3 |
| 50 | 22.8 ± 3.1 | 30.1 ± 4.7 | 70.4 ± 6.0 |
| 100 | 8.9 ± 2.5 | 12.5 ± 3.3 | 55.8 ± 5.7 |
| IC₅₀ (µM) | ~26 | ~35 | >100 |
Data are presented as mean ± standard deviation of three independent experiments.
Table 2: Cytotoxicity (LDH Release Assay) of Cell Lines Treated with this compound
| Concentration (µM) | % Cytotoxicity (MCF-7, 48h) | % Cytotoxicity (PC-3, 48h) | % Cytotoxicity (HaCaT, 48h) |
| 0 (Control) | 5.2 ± 1.1 | 4.8 ± 0.9 | 3.5 ± 0.8 |
| 1 | 6.1 ± 1.3 | 5.5 ± 1.0 | 4.1 ± 0.7 |
| 10 | 20.5 ± 2.5 | 18.2 ± 2.1 | 8.9 ± 1.5 |
| 25 | 45.8 ± 3.9 | 40.1 ± 3.5 | 15.3 ± 2.2 |
| 50 | 78.2 ± 5.1 | 70.6 ± 4.8 | 28.7 ± 3.1 |
| 100 | 92.4 ± 4.7 | 88.9 ± 5.3 | 45.2 ± 4.0 |
Data are presented as mean ± standard deviation of three independent experiments.
Table 3: Apoptosis Analysis (Annexin V/PI Staining) of MCF-7 Cells Treated with this compound (25 µM, 48h)
| Cell Population | % of Total Cells (Control) | % of Total Cells (Treated) |
| Viable (Annexin V- / PI-) | 95.1 ± 2.2 | 55.3 ± 3.8 |
| Early Apoptotic (Annexin V+ / PI-) | 2.5 ± 0.8 | 25.1 ± 2.9 |
| Late Apoptotic (Annexin V+ / PI+) | 1.8 ± 0.5 | 15.8 ± 2.1 |
| Necrotic (Annexin V- / PI+) | 0.6 ± 0.3 | 3.8 ± 1.0 |
Data are presented as mean ± standard deviation of three independent experiments.
Potential Signaling Pathway
While the precise mechanism of this compound is yet to be fully elucidated, compounds with similar structures, such as 1,3-diphenylurea (B7728601) derivatives, have been shown to induce apoptosis through various signaling pathways. One potential mechanism could involve the inhibition of pro-survival pathways and the activation of apoptotic cascades.
Caption: A potential signaling pathway for this compound-induced apoptosis.
Conclusion
The protocols described in this application note provide a robust framework for the initial cytotoxic characterization of this compound. By employing a multi-assay approach, researchers can gain comprehensive insights into the compound's effects on cell viability, membrane integrity, and the induction of programmed cell death. The data generated from these experiments are essential for guiding further preclinical development and understanding the compound's mechanism of action.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1,3-Diphenethylurea
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 1,3-diphenethylurea. The information provided is based on established principles for the purification of structurally related urea (B33335) compounds and should be adapted and verified experimentally for your specific case.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound sample?
A1: Common impurities in the synthesis of 1,3-disubstituted ureas, such as this compound, often include:
-
Unreacted starting materials: Phenethylamine and any isocyanate precursors.
-
Symmetrically substituted ureas: If a phosgene (B1210022) equivalent like carbonyldiimidazole (CDI) is used, symmetrical urea byproducts can form.[1]
-
Side-reaction products: Depending on the synthetic route, side products from reactions involving functional groups on the starting materials may be present.[2]
-
Residual solvents: Solvents used in the synthesis and work-up procedures.
Q2: My crude product is an oil and won't solidify. What should I do?
A2: Oiling out can occur due to the presence of impurities that depress the melting point or if the compound has a low melting point. Try the following:
-
Trituration: Add a non-polar solvent in which the desired product is poorly soluble (e.g., hexanes or diethyl ether) and stir vigorously. This can often induce crystallization of the product while dissolving oily impurities.
-
Solvent Removal: Ensure all reaction and extraction solvents are thoroughly removed under vacuum.
-
Purification: Proceed with column chromatography to separate the desired product from the impurities causing it to oil out.
Q3: I am having difficulty finding a suitable solvent for recrystallization. What are the key properties of a good recrystallization solvent?
A3: An ideal recrystallization solvent for this compound should exhibit the following characteristics:
-
High solubility of the compound at elevated temperatures (near the solvent's boiling point).
-
Low solubility of the compound at low temperatures (e.g., room temperature or in an ice bath).
-
Impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble at all temperatures (to be removed by hot filtration).[3][4]
-
The solvent should not react with the compound.
-
It should be volatile enough to be easily removed from the purified crystals.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Compound is insoluble in all tested solvents. | The compound may have very low solubility due to its molecular structure. | Try using more polar aprotic solvents like DMSO or DMF, in which similar urea compounds show moderate solubility.[5] Consider using a mixed solvent system. |
| Compound "oils out" instead of crystallizing upon cooling. | The solution is too concentrated, cooling is too rapid, or significant impurities are present. | Reheat the solution and add a small amount of additional hot solvent. Allow the solution to cool more slowly. If the problem persists, consider purifying by column chromatography first. |
| No crystals form upon cooling. | The solution is not saturated, or nucleation is slow. | Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure this compound if available. If the solution is not saturated, reduce the solvent volume by evaporation and allow it to cool again. |
| Low recovery of purified product. | The compound has significant solubility in the cold solvent, or too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. |
| Crystals are colored or appear impure after recrystallization. | Colored impurities are co-crystallizing with the product. | Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that this may also adsorb some of the desired product. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of spots on TLC. | The solvent system (eluent) is not optimal. | Screen different solvent systems with varying polarities. A common starting point for ureas is a mixture of a non-polar solvent (e.g., hexanes or cyclohexane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). |
| Product is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For very polar compounds, adding a small percentage of methanol (B129727) to the eluent may be necessary. |
| Streaking of spots on the TLC plate. | The compound may be acidic or basic, interacting strongly with the silica (B1680970) gel. | Add a small amount of a modifier to the eluent, such as a few drops of acetic acid for acidic compounds or triethylamine (B128534) for basic compounds. |
| Cracking of the silica gel bed. | Improper packing of the column or running the column dry. | Ensure the column is packed uniformly as a slurry and that the solvent level is always kept above the top of the silica gel. |
Data Presentation
Table 1: Physical and Solubility Properties of Structurally Similar Urea Compounds
| Property | 1,3-Diphenylurea | 1,3-Dibenzylurea (structurally similar) |
| Molecular Formula | C₁₃H₁₂N₂O | C₁₅H₁₆N₂O |
| Molecular Weight | 212.25 g/mol | 240.30 g/mol |
| Appearance | White to off-white crystalline solid | - |
| Melting Point | 238-241 °C | - |
| Solubility in DMSO | ~30 mg/mL | Slightly soluble (qualitative) |
| Solubility in DMF | ~30 mg/mL | - |
| Solubility in Ethanol | Moderately soluble | More soluble (qualitative) |
| Solubility in Water | Sparingly soluble/Less soluble | Low solubility (qualitative) |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of a test solvent at room temperature. If it dissolves, the solvent is likely too good for recrystallization. If it does not dissolve, gently heat the test tube. If the compound dissolves upon heating and precipitates upon cooling, the solvent is a good candidate.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent while stirring and heating until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: General Column Chromatography Procedure
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the appropriate eluent for separation. The ideal eluent should give a retention factor (Rf) of ~0.2-0.4 for the desired compound and good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a flat, uniform bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent. If a stronger solvent is used, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate and ensure the solvent level does not drop below the top of the silica bed.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for the purification of crude this compound.
Caption: Relationship between impurity types and suitable purification methods.
References
side-product formation in the synthesis of 1,3-Diphenethylurea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 1,3-diphenethylurea.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common methods for synthesizing this compound involve the reaction of phenethylamine (B48288) with a carbonyl source. Key methods include:
-
Reaction with Urea (B33335): Heating phenethylamine with urea, often in the presence of a catalyst or in a high-boiling solvent.
-
Reaction with an Isocyanate: Reacting phenethylamine with phenethyl isocyanate. This is a very direct and often high-yielding method.
-
Reaction with Phosgene (B1210022) or a Phosgene Equivalent: Treating phenethylamine with phosgene, diphosgene, or triphosgene (B27547) to form an isocyanate in situ, which then reacts with another molecule of phenethylamine. Due to the high toxicity of phosgene, safer alternatives are often preferred.[1]
-
Reaction with 1,1'-Carbonyldiimidazole (B1668759) (CDI): This is a two-step, one-pot synthesis where phenethylamine is first reacted with CDI to form an activated intermediate, which then reacts with a second equivalent of phenethylamine.[2][3] This method avoids the use of toxic phosgene and isocyanates.[2]
Q2: What are the primary starting materials for these syntheses?
A2: The key starting materials are phenethylamine and a carbonylating agent. Phenethylamine is commercially available or can be synthesized from L-phenylalanine. The carbonylating agent can be urea, phenethyl isocyanate, phosgene or a phosgene equivalent like triphosgene or 1,1'-carbonyldiimidazole (CDI).[2]
Q3: What are the main side-products I should be aware of during the synthesis of this compound?
A3: The primary side-products in the synthesis of this compound include:
-
Unreacted Starting Materials: Incomplete reactions can leave residual phenethylamine or the carbonylating agent.
-
Symmetrical Ureas (if synthesizing an unsymmetrical urea): When the goal is to produce an unsymmetrical urea, the formation of symmetrical ureas is a common challenge. In the case of this compound (a symmetrical urea), this is less of a concern unless impurities in the starting materials can lead to other symmetrical urea byproducts.
-
Trisubstituted Ureas and Biurets: The urea product itself can react further with the isocyanate intermediate (if applicable) to form trisubstituted ureas or biurets, especially at elevated temperatures.
-
Allophanates: In syntheses involving isocyanates, reaction with any alcohol impurities or solvents can lead to the formation of allophanates.
-
Products of Isocyanate Self-Polymerization: Phenethyl isocyanate can undergo dimerization, trimerization, or polymerization, particularly in the presence of catalysts or at high temperatures.
Q4: How can I monitor the progress of the reaction and the purity of my product?
A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot. For purity analysis and identification of byproducts, High-Performance Liquid Chromatography (HPLC) is a more quantitative technique. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for structural confirmation of the final product and identification of any impurities.
Troubleshooting Guides
Problem 1: Low Yield of this compound
Low yields can be attributed to several factors, including incomplete reaction, formation of side-products, or mechanical losses during workup and purification.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction by TLC until the starting materials are consumed. - Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as higher temperatures can also promote side-product formation. - Use a More Reactive Carbonyl Source: If using urea, consider switching to a more reactive agent like phenethyl isocyanate or CDI. |
| Formation of Symmetrical Byproducts (in unsymmetrical synthesis) | - Slow Addition of Reagents: When using an isocyanate, add it slowly to the amine solution to maintain a low concentration of the isocyanate, which minimizes its self-reaction. |
| Degradation of Product | - Control Temperature: Avoid excessive heating, which can lead to the decomposition of the urea product. |
| Suboptimal Reaction Conditions | - Solvent Choice: Ensure the solvent is appropriate for the chosen reagents and reaction temperature. Aprotic solvents like THF, DCM, or acetonitrile (B52724) are commonly used. - Stoichiometry: Use the correct molar ratios of reactants. For the synthesis of a symmetrical urea from phenethylamine and a carbonyl source like CDI, a 2:1 ratio of amine to CDI is typically used. |
Problem 2: Presence of Significant Impurities in the Final Product
The presence of impurities can complicate purification and affect the final product's quality.
| Observed Impurity | Potential Cause | Troubleshooting & Prevention |
| Unreacted Phenethylamine | Incomplete reaction or incorrect stoichiometry. | Ensure the reaction goes to completion using TLC monitoring. Use a slight excess of the carbonylating agent if appropriate. During workup, unreacted amine can often be removed by an acidic wash. |
| Trisubstituted Ureas / Biurets | The this compound product reacts further with the isocyanate intermediate. | Avoid high reaction temperatures and prolonged reaction times after the initial product formation. Use stoichiometric amounts of reactants. |
| Symmetrical Byproducts (e.g., N,N'-bis(phenethyl)urea from CDI) | This can occur if two molecules of phenethylamine react with one molecule of the carbonylating agent before the intended second amine is added (in an unsymmetrical synthesis). For symmetrical synthesis, this is the desired product, but formation of other symmetrical ureas from impurities can be an issue. | Controlled Addition: When using CDI, first react it with one equivalent of the amine to form the carbamoylimidazole intermediate before adding the second equivalent. |
Experimental Protocols
Method 1: Synthesis of this compound using 1,1'-Carbonyldiimidazole (CDI)
This method is adapted from the synthesis of unsymmetrical ureas from substituted phenethylamines.
Materials:
-
Phenethylamine
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexane
-
Water (for work-up)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenethylamine (2.0 equivalents) in anhydrous THF or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add CDI (1.0 equivalent) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Phenethylamine (2 eq) | CDI (1 eq) | THF | 0 to RT | 3 | ~85-95 | >98 (after recrystallization) |
Note: Yields and purity are illustrative and can vary based on specific reaction conditions and purification efficiency.
Visualizations
Logical Workflow for Troubleshooting Low Yield
References
Technical Support Center: Optimizing N,N'-Diphenethylurea Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N,N'-diphenethylurea. Our aim is to help you optimize your reaction conditions, improve yields, and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N,N'-diphenethylurea?
A1: The synthesis of N,N'-diphenethylurea can be achieved through several common methods, primarily involving the reaction of phenethylamine (B48288) with a carbonyl source. The most prevalent approaches include:
-
Reaction with Urea (B33335): Heating phenethylamine with urea is a direct method, though it may require elevated temperatures and can sometimes lead to the formation of byproducts.
-
Reaction with Isocyanates: While a straightforward method, the use of phenethyl isocyanate can be hazardous due to the toxicity of isocyanates. This method typically proceeds at room temperature in a suitable solvent like DMF, THF, or DCM without the need for a base.[1]
-
Reaction with Phosgene (B1210022) Surrogates: To avoid the handling of highly toxic phosgene, safer alternatives like triphosgene (B27547) or 1,1'-carbonyldiimidazole (B1668759) (CDI) are widely used.[2] These reagents react with phenethylamine to form the urea linkage, often in a one-pot, two-step process.
Q2: I am observing a significant amount of a symmetrical urea byproduct (N,N'-bis(phenethyl)urea). What is the likely cause?
A2: The formation of the symmetrical N,N'-bis(phenethyl)urea is a common side reaction, especially when using phosgene equivalents like CDI or triphosgene. This typically occurs when two molecules of phenethylamine react with one molecule of the carbonylating agent. The order of reagent addition is critical in these reactions to minimize this byproduct.[2]
Q3: My reaction yield is consistently low. What are the potential reasons and how can I improve it?
A3: Low yields in N,N'-diphenethylurea synthesis can be attributed to several factors:
-
Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can lead to incomplete reactions or the formation of side products.
-
Reagent Quality: The purity of starting materials, particularly the phenethylamine and the carbonyl source, is crucial. Impurities can interfere with the reaction.
-
Moisture: The presence of moisture can be problematic, especially when using reactive intermediates like isocyanates, as it can lead to the formation of undesired byproducts.
-
Byproduct Formation: As mentioned in Q2, the formation of symmetrical ureas can significantly reduce the yield of the desired unsymmetrical product.
To improve the yield, consider optimizing the reaction conditions (see troubleshooting guides below), ensuring the use of high-purity, anhydrous reagents, and conducting the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q4: What are some safer alternatives to using phosgene for this synthesis?
A4: Due to the high toxicity of phosgene gas, several safer, solid phosgene surrogates are commonly used. These include:
-
Triphosgene (bis(trichloromethyl) carbonate): A crystalline solid that is easier and safer to handle than gaseous phosgene.
-
1,1'-Carbonyldiimidazole (CDI): A stable, crystalline solid that serves as an excellent and mild reagent for forming urea linkages.
Troubleshooting Guides
Issue 1: Low Product Yield
| Potential Cause | Troubleshooting Action |
| Incomplete Reaction | - Increase reaction time and monitor progress by TLC. - Gradually increase the reaction temperature and observe the effect on conversion. - Ensure efficient stirring to promote reactant interaction. |
| Sub-optimal Stoichiometry | - Carefully control the molar ratios of reactants. A slight excess of one reagent may be beneficial, but large excesses can lead to side reactions. |
| Poor Reagent Quality | - Use freshly opened or purified phenethylamine and carbonyl source. - Ensure solvents are anhydrous, especially when using moisture-sensitive reagents like isocyanates or CDI. |
| Formation of Symmetrical Byproduct | - When using CDI or triphosgene, add the phenethylamine dropwise to a solution of the carbonylating agent to favor the formation of the activated intermediate before the addition of the second equivalent of the amine. |
| Product Loss During Work-up | - Optimize the extraction procedure by adjusting the pH of the aqueous layer. - If purifying by crystallization, screen different solvent systems to maximize recovery. |
Issue 2: Formation of Impurities and Side Products
| Observed Impurity | Potential Cause | Troubleshooting Action |
| N,N'-bis(phenethyl)urea | Reaction of two phenethylamine molecules with the carbonyl source. | - Control stoichiometry carefully. - Slow, controlled addition of reagents. - Lowering the reaction temperature may help control the reaction rate and reduce this side reaction. |
| Unreacted Starting Material | Incomplete reaction. | - Refer to the troubleshooting actions for "Incomplete Reaction" in the Low Product Yield section. |
| Biuret Formation | The newly formed N,N'-diphenethylurea reacts with another molecule of the activated carbonyl source (e.g., isocyanate). | - Use a slight excess of phenethylamine relative to the carbonyl source. - Add the carbonyl source solution dropwise to the phenethylamine solution to maintain a low concentration of the reactive species. |
Data Presentation: Comparison of Synthetic Methods
The following table summarizes quantitative data from various synthetic approaches for ureas, providing a basis for comparison. Note that yields are highly dependent on specific reaction conditions and substrate.
| Method | Carbonyl Source | Typical Solvent | Typical Temperature | Typical Reaction Time | Reported Yield |
| Amine + Urea | Urea | None or high-boiling solvent | > 150°C | Several hours | Variable, often moderate |
| Amine + Isocyanate | Phenethyl isocyanate | THF, DCM, DMF | Room Temperature | 1 - 4 hours | Good to Excellent |
| Amine + CDI | 1,1'-Carbonyldiimidazole | Water, THF, DCM | 0°C to Room Temperature | 1 - 5 hours | ~67% (for a similar unsymmetrical urea)[3] |
| Amine + Triphosgene | Triphosgene | Acetonitrile (B52724) | 0°C to 80°C | 1 - 5 hours | Up to 99% (for N,N'-diphenylurea)[4] |
Experimental Protocols
Protocol 1: Synthesis of N,N'-Diphenethylurea via 1,1'-Carbonyldiimidazole (CDI)
This protocol is adapted from a general procedure for the synthesis of unsymmetrical ureas.
Materials:
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Phenethylamine
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)
Procedure:
-
Activation of Phenethylamine:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve phenethylamine (1.0 mmol) in the anhydrous solvent (e.g., 10 mL of THF).
-
Cool the solution to 0°C in an ice bath with stirring.
-
Slowly add CDI (1.1 mmol) to the cooled solution.
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature.
-
Monitor the formation of the intermediate by Thin Layer Chromatography (TLC).
-
-
Reaction with Second Equivalent of Phenethylamine:
-
Once the formation of the intermediate is complete, add a second equivalent of phenethylamine (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, or until completion is indicated by TLC.
-
-
Work-up and Purification:
-
If a precipitate (the product) forms, collect it by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure N,N'-diphenethylurea.
-
Characterization Data for a similar compound (1-(3-methoxyphenethyl)-3-(4-methoxyphenethyl) urea):
-
Appearance: White solid
-
Melting Point: 91-93°C[3]
-
IR (CH2Cl2, cm-1): 3354, 3320 (N-H stretching), 1615 (C=O stretching)[3]
Protocol 2: Synthesis of N,N'-Diphenethylurea via Triphosgene
This protocol is adapted from a general procedure for the synthesis of N,N'-diphenylurea. Caution: Triphosgene is a toxic substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Materials:
-
Phenethylamine
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Anhydrous acetonitrile
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard work-up and purification equipment
Procedure:
-
Reaction Setup:
-
In a dry 100 mL round-bottom flask, dissolve phenethylamine (2.0 mmol) in anhydrous acetonitrile (25 mL).
-
Cool the solution in an ice bath (0-5°C).
-
-
Addition of Triphosgene:
-
Slowly add a solution of triphosgene (1.0 mmol) in anhydrous acetonitrile to the stirred phenethylamine solution.
-
Maintain the temperature between 0-5°C during the addition.
-
Monitor the reaction by TLC. The reaction to form the intermediate is typically complete within 1 hour.
-
-
Urea Formation:
-
After the initial reaction is complete, slowly warm the reaction mixture to room temperature and then heat to a gentle reflux (around 80°C).
-
Continue stirring at this temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent to yield pure N,N'-diphenethylurea.
-
Mandatory Visualizations
References
resolving poor solubility of 1,3-Diphenethylurea in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges related to the poor solubility of 1,3-Diphenethylurea in various assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution during my assay?
A1: Precipitation of this compound is a common issue stemming from its low aqueous solubility.[1] The molecular structure of urea (B33335) derivatives with bulky hydrophobic groups, like the phenethyl groups in this compound, contributes to poor solubility in polar solvents like water and aqueous buffers.[2] Precipitation often occurs when a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into an aqueous assay buffer. This is known as antisolvent precipitation, where the compound "crashes out" as the solvent environment shifts from organic to aqueous.[1]
Q2: I'm observing inconsistent results in my cell-based assay. Could this be related to the solubility of this compound?
A2: Yes, poor solubility can lead to inconsistent results. If the compound precipitates, the actual concentration in solution will be lower and more variable than the intended nominal concentration.[3] This can lead to an underestimation of its true potency (false negative) or, in some cases, the precipitate itself can interfere with the assay, leading to misleading results (false positive).[3] For instance, compound aggregates can sometimes non-specifically inhibit enzymes or disrupt cell membranes.[3]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Based on data for the structurally similar compound 1,3-Diphenylurea, organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are recommended for preparing stock solutions. A stock solution of up to 30 mg/mL in these solvents is likely achievable. For aqueous assays, it is advised to first dissolve the compound in DMSO and then dilute this stock solution into the aqueous buffer.
Q4: How can I improve the solubility of this compound in my aqueous assay buffer?
A4: Several strategies can be employed to enhance the solubility of poorly soluble compounds like this compound:
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Co-solvents: The addition of a small percentage of an organic co-solvent such as ethanol, PEG400, or glycerol (B35011) to the aqueous buffer can improve solubility.[1] It is crucial to ensure the final concentration of the co-solvent is compatible with your experimental system and does not affect the biological target.[1]
-
pH Adjustment: The solubility of some compounds is pH-dependent. While urea derivatives are generally neutral, the overall molecule's properties might be influenced by pH. Experimenting with a range of pH values for your buffer, if your assay permits, may help improve solubility.[1]
-
Use of Surfactants/Detergents: Non-ionic detergents like Triton X-100 or Tween-20 can be included in the assay buffer to help solubilize hydrophobic compounds and prevent aggregation.[3]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[4][5]
Troubleshooting Guide
Issue: Precipitate Formation Upon Dilution of DMSO Stock in Aqueous Buffer
This is a common challenge encountered with hydrophobic compounds like this compound. The following troubleshooting workflow can help address this issue.
Caption: Troubleshooting workflow for addressing compound precipitation.
Quantitative Data Summary
| Solvent | Solubility (approx.) | Reference |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | |
| Dimethylformamide (DMF) | 30 mg/mL | |
| DMSO:PBS (pH 7.2) (1:20) | 50 µg/mL | |
| Water | Sparingly soluble / Insoluble | [2][6] |
| Ethanol | Moderately soluble | [2] |
| Methanol | Moderately soluble | [2] |
| Acetone | Sparingly soluble | [7] |
| Chloroform | Sparingly soluble | [7] |
| Pyridine | Moderately soluble (69.0 g/L) | [7] |
Note: These values are for 1,3-Diphenylurea and should be used as an estimate for this compound. Experimental determination of solubility is highly recommended for precise applications.
Experimental Protocols
Protocol: Determination of Kinetic Solubility of this compound
This protocol outlines a method to determine the kinetic solubility of this compound in a chosen aqueous buffer.
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Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a final concentration of 10 mM. Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
Create serial dilutions in DMSO: Prepare a series of dilutions of the 10 mM stock solution in DMSO. For example, a 2-fold serial dilution to create concentrations from 10 mM down to ~19.5 µM.
-
Transfer to a 96-well plate: In triplicate, transfer 2 µL of each DMSO dilution into the wells of a clear, flat-bottom 96-well plate. Include wells with 2 µL of DMSO alone as a blank control.
-
Add aqueous buffer: To each well, add 198 µL of the desired aqueous assay buffer. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubate and shake: Seal the plate and shake it at room temperature for 2 hours to allow for equilibration.
-
Measure turbidity: Determine the turbidity of each well by measuring the absorbance at a wavelength of 620 nm using a plate reader.
-
Data analysis: An increase in absorbance compared to the DMSO-only control indicates the formation of a precipitate. The highest concentration that does not show a significant increase in absorbance is considered the kinetic solubility limit under these conditions.
Signaling Pathway
While the specific mechanism of action for this compound is not well-documented, the related compound 1,3-Dibenzylurea is known to be an inhibitor of soluble epoxide hydrolase (sEH).[8] Inhibition of sEH prevents the degradation of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory and vasodilatory effects.[8] The following diagram illustrates the potential signaling pathway affected by sEH inhibition.
Caption: Potential signaling pathway modulated by this compound as an sEH inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization, Preparation, and Promotion of Plant Growth of 1,3-Diphenylurea/β-Cyclodextrin Derivatives Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3-DIPHENYLUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Carbanilide | C13H12N2O | CID 7595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
troubleshooting 1,3-Diphenethylurea instability issues
Welcome to the technical support center for 1,3-Diphenethylurea. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve instability issues encountered during experiments. Please note that while specific stability data for this compound is limited, the following guidance is based on the well-understood chemistry of analogous urea (B33335) compounds, such as 1,3-dibenzylurea (B110378) and 1,3-diphenylurea.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound instability?
A1: The instability of this compound, like other symmetrically substituted ureas, is primarily influenced by environmental factors. The main causes of degradation are exposure to high temperatures (thermal degradation), non-neutral pH conditions (hydrolysis), and potentially light exposure (photodegradation) or reaction with strong oxidizing agents.[1]
Q2: What are the most probable degradation products I should look for?
A2: Depending on the degradation pathway, the expected products vary. Thermal stress is likely to yield phenethylamine (B48288) and phenethyl isocyanate.[2][3][4] Hydrolysis under acidic or basic conditions will cleave the urea bond to form phenethylamine and carbon dioxide (via an unstable carbamic acid intermediate).[1]
Q3: How should I store this compound to ensure its stability?
A3: For maximum stability, this compound should be stored as a solid in a cool, dry, and dark place. If in solution, use a neutral, aprotic solvent and store at low temperatures. Avoid prolonged storage in aqueous or alcoholic solutions, especially at non-neutral pH.
Q4: What analytical techniques are best for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective method for monitoring the stability of this compound. It allows for the separation and quantification of the parent compound from its potential degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Rapid loss of parent compound in a solution.
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Possible Cause 1: pH-mediated Hydrolysis. The pH of your solvent system may be acidic or basic, accelerating the breakdown of the urea linkage.
-
Troubleshooting Steps:
-
Measure the pH of your solution.
-
If the pH is not neutral (pH 6-8), buffer the solution accordingly.
-
If possible, switch to a non-protic, neutral organic solvent like acetonitrile (B52724) or THF for sample preparation and storage.
-
Issue 2: Appearance of new, unidentified peaks in my chromatogram (e.g., HPLC, GC-MS).
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Possible Cause: Compound Degradation. These new peaks are likely degradation products.
-
Troubleshooting Steps:
-
Refer to the degradation pathways outlined below to hypothesize the identity of the new peaks (e.g., phenethylamine, phenethyl isocyanate).
-
Analyze a sample of a potential degradation product (if available as a standard) to confirm its retention time.
-
Review your experimental conditions (temperature, pH, light exposure) to identify the stressor causing degradation and mitigate it.
-
Issue 3: Inconsistent or non-reproducible results in biological assays.
-
Possible Cause: On-plate or In-situ Degradation. The stability of this compound in your assay medium may be poor, leading to a lower effective concentration over time.
-
Troubleshooting Steps:
-
Perform a time-course stability study of this compound in your specific assay medium.
-
Prepare fresh solutions of the compound immediately before each experiment.
-
Consider if any components in your assay medium (e.g., acidic buffers, enzymes) could be contributing to degradation.
-
Primary Degradation Pathways
The stability of this compound is contingent on several factors, with the primary degradation routes being thermal and hydrolytic cleavage.
Caption: Potential degradation pathways for this compound.
Quantitative Data Summary
The following tables summarize quantitative data derived from studies on analogous urea compounds, which can serve as a benchmark for estimating the stability of this compound.
Table 1: Thermal Decomposition of Analogous Urea Compounds (Data adapted from studies on 1,3-Diphenylurea)
| Temperature (°C) | Conversion (%) | Primary Products | Selectivity (%) |
| 350 | ~70 | Aniline, Phenyl Isocyanate | ~100 |
| 400 | ~85 | Aniline, Phenyl Isocyanate | ~100 |
| 450 | >90 | Aniline, Phenyl Isocyanate | ~100 |
Table 2: Influence of pH on Hydrolytic Stability (General principles of urea chemistry suggest the following trends)
| pH Condition | Relative Degradation Rate | Primary Degradation Pathway |
| Strong Acid (pH < 3) | High | Acid-catalyzed Hydrolysis |
| Neutral (pH 6-8) | Low (Most Stable) | - |
| Strong Base (pH > 11) | High | Base-catalyzed Hydrolysis |
Experimental Protocols
Here are detailed protocols for conducting stability studies.
Protocol 1: Forced Degradation - Thermal Stress Study
-
Objective: To assess the thermal stability of this compound.
-
Methodology:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable high-boiling, inert solvent (e.g., γ-valerolactone or DMSO).
-
Dispense aliquots of the solution into sealed vials.
-
Expose the vials to a series of elevated temperatures (e.g., 60°C, 80°C, 100°C) for a defined period (e.g., 24, 48, 72 hours).
-
Include a control sample stored at a low temperature (e.g., 4°C).
-
At each time point, withdraw a sample, dilute appropriately, and analyze using a stability-indicating HPLC method (see Protocol 3).
-
Calculate the percentage of the remaining parent compound against the control.
-
Protocol 2: Forced Degradation - Hydrolytic Stress Study
-
Objective: To determine the rate of degradation in acidic and basic conditions.
-
Methodology:
-
Prepare a stock solution of this compound in an organic solvent like acetonitrile.
-
In separate reaction vials, add an aliquot of the stock solution to an acidic solution (e.g., 0.1 M HCl), a basic solution (e.g., 0.1 M NaOH), and a neutral solution (purified water).
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Maintain the vials at a constant temperature (e.g., room temperature or 40°C).
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At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize it if necessary, and immediately analyze by HPLC.
-
Determine the degradation rate by plotting the concentration of this compound versus time.
-
Caption: General workflow for conducting a stability study.
Protocol 3: Stability-Indicating HPLC Method
-
Objective: To separate and quantify this compound from its degradation products.
-
Methodology (Example):
-
HPLC System: Agilent 1260 or equivalent with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (e.g., starting with 20% acetonitrile, ramping to 80% over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 257 nm.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare a calibration curve using standards of known concentrations of this compound.
-
Inject the samples from the forced degradation studies.
-
Identify the peak for the parent compound based on its retention time. New peaks appearing under stress conditions are indicative of degradation products.
-
Calculate the concentration of the remaining parent compound using the calibration curve.
-
Troubleshooting Logic Diagram
Use this decision tree to systematically diagnose instability issues.
Caption: A decision tree for troubleshooting instability issues.
References
Technical Support Center: Characterization of 1,3-Diphenethylurea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate characterization of 1,3-Diphenethylurea.
Section 1: Purity and Impurity Profiling
This section addresses common questions regarding the purity of this compound and the identification of potential impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter in a synthetically prepared sample of this compound?
A1: Common impurities often stem from the starting materials or side reactions during synthesis. Based on the common synthesis route from phenethylamine (B48288) and a carbonyl source (like urea (B33335) or a phosgene (B1210022) equivalent), you may encounter:
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Unreacted Phenethylamine: The starting amine may be present if the reaction did not go to completion.
-
Monophenethylurea: Formed if the second phenethylamine molecule does not react.
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Trisubstituted Ureas (Biurets): Over-reaction can lead to the formation of biuret-like structures.
-
Oxidation Products: Phenethylamine and its derivatives can be susceptible to oxidation.
Q2: I see an unexpected peak in my HPLC chromatogram. How can I identify it?
A2: Identifying an unknown peak requires a systematic approach. The following workflow can be used to diagnose the issue.
Section 2: Spectroscopic Characterization
This section provides guidance on the interpretation of spectroscopic data for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shifts in the 1H NMR spectrum of this compound?
Table 1: Predicted 1H NMR Chemical Shifts for this compound in DMSO-d6
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| NH (urea) | ~5.8 - 6.2 | Triplet | 2H |
| Phenyl | ~7.1 - 7.3 | Multiplet | 10H |
| CH2-N | ~3.2 - 3.4 | Quartet | 4H |
| CH2-Ph | ~2.7 - 2.9 | Triplet | 4H |
Q2: My mass spectrum shows unexpected fragments. What are the likely fragmentation patterns for this compound?
A2: The most common fragmentation pathway for substituted ureas in mass spectrometry is the cleavage of the C-N bond, which results in the formation of an isocyanate and an amine.[3] For this compound (MW = 268.36), the expected fragmentation is shown below.
Table 2: Predicted Mass Fragments for this compound (Positive ESI)
| m/z | Identity |
| 269.17 | [M+H]+ |
| 148.08 | [Phenethyl isocyanate + H]+ |
| 122.10 | [Phenethylamine + H]+ |
Section 3: Chromatographic Analysis
This section provides guidance on developing and troubleshooting HPLC methods for this compound.
Frequently Asked Questions (FAQs)
Q1: I need to develop an HPLC method for this compound. Where should I start?
A1: A good starting point is a reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water. Based on methods for similar compounds, a gradient elution is likely to provide good separation from potential impurities.[4][5]
Q2: I am observing poor peak shape (tailing or fronting) in my HPLC analysis. What can I do to improve it?
A2: Poor peak shape can be caused by several factors. The following table provides a troubleshooting guide.
Table 3: Troubleshooting Poor Peak Shape in HPLC
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with silica | Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase. |
| Column overload | Decrease the injection volume or sample concentration. | |
| Peak Fronting | Sample solvent stronger than mobile phase | Dissolve the sample in the mobile phase or a weaker solvent. |
| Column collapse | Ensure mobile phase pH is within the column's stable range. | |
| Split Peaks | Clogged frit or partially blocked column | Back-flush the column or replace it. |
| Sample degradation on-column | Reduce column temperature or use a different mobile phase. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Analysis of this compound
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 30% B
-
18-20 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 257 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in acetonitrile or a mixture of acetonitrile/water to a final concentration of approximately 1 mg/mL.
Section 4: Sample Handling and Stability
This section addresses common issues related to the stability and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: Quantitative solubility data for this compound is limited. However, based on its structure and data from analogous compounds like 1,3-diphenylurea (B7728601) and 1,3-dibenzylurea, it is expected to have low solubility in water and be soluble in organic solvents.
Table 4: Predicted Solubility of this compound
| Solvent | Predicted Solubility |
| Water | Sparingly soluble to insoluble |
| Methanol, Ethanol | Moderately soluble |
| Acetonitrile | Soluble |
| DMSO, DMF | Soluble |
| Dichloromethane | Soluble |
Q2: My sample appears to be degrading during analysis, especially with GC-MS. Why is this happening?
A2: Substituted ureas can undergo thermal decomposition at elevated temperatures to form the corresponding isocyanate and amine. The high temperatures used in a GC injector can facilitate this degradation, leading to the appearance of peaks for phenethyl isocyanate and phenethylamine instead of the parent compound. For this reason, HPLC is often the preferred method for the analysis of ureas. If GC-MS must be used, a lower injector temperature and a fast temperature ramp should be employed to minimize degradation.
References
- 1. pure.uva.nl [pure.uva.nl]
- 2. 1,3-Diphenylurea (102-07-8) 1H NMR spectrum [chemicalbook.com]
- 3. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of 1,3-Dimethyl-1,3-diphenylurea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Characterization, Preparation, and Promotion of Plant Growth of 1,3-Diphenylurea/β-Cyclodextrin Derivatives Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Phenethylamine-Urea Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance the reaction rate and yield of phenethylamine (B48288) to form its corresponding urea (B33335).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of phenethylamine urea derivatives.
Issue 1: Slow or Incomplete Reaction
Question: My reaction is proceeding very slowly, or TLC analysis indicates the presence of unreacted phenethylamine even after an extended period. What are the potential causes and solutions?
Answer: Slow or incomplete reactions are a common challenge and can be attributed to several factors. Below is a step-by-step guide to troubleshoot this issue.
-
Potential Cause 1: Suboptimal Temperature. The reaction temperature may be too low. While lower temperatures can minimize side reactions, they also decrease the overall reaction rate.
-
Potential Cause 2: Inefficient Stirring. Poor mixing can lead to localized concentration gradients, preventing the reactants from interacting effectively.
-
Solution: Ensure vigorous and constant stirring throughout the reaction to maintain a homogeneous mixture.
-
-
Potential Cause 3: Catalyst Deactivation or Absence. In catalytic methods, the catalyst may be inactive or used in an insufficient amount.
-
Solution: If using a catalyst, ensure it is fresh and active. Consider increasing the catalyst loading. For instance, ruthenium pincer complexes have been used for urea synthesis from amines and methanol.[2]
-
-
Potential Cause 4: Reversible Reaction. Some urea formation methods can be reversible and may not proceed to completion under certain conditions.[3]
-
Solution: Employ reagents that react irreversibly. For example, using isocyanates or generating them in situ can drive the reaction to completion.[3]
-
Issue 2: Low Yield of Phenethylamine Urea
Question: I am consistently obtaining a low yield of the desired phenethylamine urea. How can I improve it?
Answer: Low yields can result from incomplete reactions, suboptimal reactant ratios, or competing side reactions.
-
Potential Cause 1: Incorrect Stoichiometry. The molar ratio of phenethylamine to the urea-forming reagent is critical.
-
Solution: An excess of the urea-forming reagent (e.g., urea or potassium cyanate) is often used to drive the reaction to completion. For reactions involving 1,1'-carbonyldiimidazole (B1668759) (CDI), a slight excess of CDI (e.g., 1.2 equivalents) is common.
-
-
Potential Cause 2: Formation of Symmetrical Ureas. A significant side reaction is the formation of symmetrical ureas (e.g., 1,3-diphenethylurea) instead of the desired unsymmetrical product when using a second, different amine.
-
Solution: When using isocyanates, add the reagent slowly to the amine solution to keep its concentration low, minimizing self-reaction. In two-step methods like the CDI approach, ensure the complete formation of the activated intermediate before adding the second amine.
-
-
Potential Cause 3: Competing Reactions with Solvent or Functional Groups. If the phenethylamine derivative has other nucleophilic groups (like a hydroxyl group in tyramine), they can compete with the amine in reacting with the urea-forming reagent, leading to carbamate (B1207046) byproducts.
-
Solution: Protect sensitive functional groups before the reaction. Alternatively, optimize conditions (e.g., lower temperature) to favor the more nucleophilic primary amine's reaction.
-
Issue 3: Presence of Impurities and Byproducts
Question: My final product is contaminated with byproducts such as biuret (B89757) or others that are difficult to separate. What are these impurities and how can I remove them?
Answer: Byproduct formation is a common source of low yield and purification challenges.
-
Byproduct 1: Biuret. When using urea in excess and at high temperatures, it can self-condense to form biuret.
-
Removal: Biuret has higher water solubility than many phenethylamine ureas. Washing the crude product with cold water can effectively remove this impurity. Careful recrystallization can also aid in separation.
-
-
Byproduct 2: Carbamates. When using reagents like CDI or isocyanates with phenethylamine derivatives containing hydroxyl groups (e.g., tyramine), carbamate side products can form.
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Removal: Purification is typically achieved through column chromatography or recrystallization from a suitable solvent system, such as an ethyl acetate (B1210297)/hexane mixture.
-
-
Byproduct 3: Benzimidazolone. In reactions involving ortho-substituted phenylenediamines, intramolecular cyclization can lead to benzimidazolone formation, especially with prolonged heating. While less common for phenethylamine itself, analogous cyclizations can occur depending on the substrate.
-
Removal: Benzimidazolone has different solubility properties and can be removed by recrystallization from a solvent system like an ethanol-water mixture.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing phenethylamine urea?
A1: The most prevalent methods include:
-
Reaction with an Isocyanate Source: This involves reacting phenethylamine with a suitable isocyanate. Safer alternatives to handling toxic isocyanates directly include using 1,1'-carbonyldiimidazole (CDI) to form an activated intermediate in a two-step, one-pot synthesis.
-
Direct Reaction with Urea: This method involves heating phenethylamine with urea, typically in a solvent like water. However, this may require higher temperatures and can lead to byproducts.
-
Catalytic Methods: Novel methods include using catalysts like ruthenium complexes to synthesize ureas from an amine and methanol, which serves as a C1 source.
Q2: How can I monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction's progress. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material (phenethylamine), the product (phenethylamine urea), and major impurities. Staining with reagents like ninhydrin (B49086) (for the amine) or potassium permanganate (B83412) may be necessary for visualization.
Q3: What is a suitable recrystallization solvent for purifying phenethylamine urea?
A3: The choice of solvent depends on the specific impurities. Commonly used solvent systems include ethyl acetate/hexane and ethanol-water mixtures. Washing the crude product with cold water can also be an effective step to remove water-soluble impurities like biuret.
Q4: Does the choice of solvent affect the reaction rate?
A4: Yes, the solvent can significantly impact the reaction outcome. Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) are commonly used for methods involving isocyanates or CDI. For direct reactions with urea, water can be an effective and green solvent. The ideal solvent should dissolve the reactants well and be inert to the reaction conditions.
Data Presentation
Table 1: Comparison of Reaction Conditions for Urea Synthesis from Amines
| Parameter | Method 1: Amine + Urea | Method 2: Amine + CDI | Method 3: Amine + Isocyanate |
| Urea-forming Reagent | Urea | 1,1'-Carbonyldiimidazole (CDI) | Isocyanate |
| Molar Ratio (Reagent:Amine) | 2.5:1 to 5:1 | ~1.2:1 | ~1:1 |
| Temperature | 100 - 110°C | 0°C to Room Temperature | 0 - 5°C |
| Reaction Time | 4 - 6 hours | 1 hour (activation) + 4 hours | 30 minutes |
| Typical Solvent | Water | THF, DCM, or Water | THF, DCM, or Water |
| Key Advantage | Uses simple, inexpensive reagents | High yield, avoids toxic reagents | Fast reaction time |
| Common Issue | Biuret formation at high temp. | Formation of symmetrical ureas | Handling of hazardous isocyanates |
Experimental Protocols
Protocol 1: Synthesis of Unsymmetrical Urea using 1,1'-Carbonyldiimidazole (CDI)
This protocol is adapted from a procedure for the synthesis of 1-(3-methoxyphenethyl)-3-(4-methoxyphenethyl) urea.
Step 1: Activation of the First Amine (Phenethylamine)
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Dissolve phenethylamine (1.0 mmol) in a suitable anhydrous solvent (e.g., THF or DCM) in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0°C in an ice bath with stirring.
-
Slowly add 1,1'-Carbonyldiimidazole (CDI) (1.2 mmol) to the reaction mixture at 0°C.
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature.
-
Monitor the formation of the carbonylimidazolide intermediate by TLC until the starting amine is consumed.
Step 2: Reaction with the Second Amine
-
Once the formation of the intermediate is complete, add the second amine (1.2 mmol) to the reaction mixture.
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Stir the reaction at room temperature for 4 hours or until completion as monitored by TLC.
Step 3: Work-up and Purification
-
If a precipitate forms, filter the reaction mixture.
-
Wash the collected solid with cold water and dry it.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the pure unsymmetrical urea.
Protocol 2: Synthesis of Urea via Direct Reaction with Urea
This protocol is adapted from the general understanding of the reaction between an amine and urea.
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a reflux condenser, combine phenethylamine (1 equivalent) and urea (2.5 to 5 equivalents).
-
Add water to the flask to create a slurry.
Step 2: Heating
-
Heat the mixture to a gentle reflux (approximately 100-110°C) with constant, vigorous stirring.
-
Monitor the reaction by TLC. The reaction typically takes 4-6 hours.
Step 3: Work-up and Purification
-
Cool the reaction mixture, which may cause the product to precipitate.
-
Filter the crude product and wash it with cold water to remove excess urea and biuret.
-
Recrystallize the product from an ethanol-water mixture to obtain the pure phenethylamine urea.
Visualizations
Caption: Experimental Workflow for Unsymmetrical Urea Synthesis using CDI.
References
Technical Support Center: Column Chromatography Optimization for 1,3-Diphenethylurea
Welcome to the technical support center for the column chromatography purification of 1,3-Diphenethylurea. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the purification process.
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of this compound in a question-and-answer format.
Q1: My this compound is not moving off the baseline of the TLC plate, even with a relatively polar solvent system like 30% ethyl acetate (B1210297) in hexane (B92381). What should I do?
A1: This indicates that your solvent system is not polar enough to elute the compound. This compound is a relatively polar molecule due to the urea (B33335) functional group. You should gradually increase the polarity of your mobile phase.
-
Solution: Try increasing the percentage of ethyl acetate in hexane incrementally (e.g., to 40%, 50%, and so on). You can also try a more polar solvent system altogether. A mixture of dichloromethane (B109758) and methanol (B129727) is a common alternative for polar compounds. Start with a low percentage of methanol (e.g., 1-2%) and increase as needed.
Q2: I'm seeing significant tailing of my this compound spot on the TLC plate and the column. How can I improve the peak shape?
A2: Peak tailing is often caused by strong interactions between the analyte and the stationary phase, or by the presence of acidic impurities on the silica (B1680970) gel.
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Solution 1: Add a polar modifier. A small amount of a polar solvent like methanol (0.5-1%) in your eluent can help to improve peak shape by competing with your compound for the active sites on the silica gel.
-
Solution 2: Neutralize the silica gel. If you suspect acidic impurities on the silica are causing the issue, you can neutralize the silica gel by preparing a slurry with your mobile phase containing a small amount of a volatile base, such as triethylamine (B128534) (0.1-0.5%). However, be aware that this will alter the elution profile.
Q3: My compound is eluting too quickly (high Rf value), and I'm getting poor separation from a less polar impurity. How can I improve the separation?
A3: A high Rf value (typically > 0.5) indicates that the mobile phase is too polar, causing your compound to spend less time interacting with the stationary phase.
-
Solution: Decrease the polarity of your mobile phase. If you are using an ethyl acetate/hexane system, decrease the percentage of ethyl acetate. The goal is to find a solvent system that provides a good separation between your product and the impurity, ideally with the Rf of this compound around 0.25-0.35 for optimal column separation.
Q4: After running the column, I have fractions that contain both my desired product and unreacted phenethylamine (B48288). How can I remove the starting material?
A4: Unreacted phenethylamine is a common impurity. Since it is a primary amine, it is more polar than this compound.
-
Solution 1: Optimize the mobile phase. A well-chosen solvent system should allow for the separation of the more polar phenethylamine from the desired product. Experiment with different solvent polarities during your initial TLC analysis to maximize the difference in Rf values.
-
Solution 2: Acid wash. Before chromatography, you can perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute acid solution (e.g., 1M HCl). The basic phenethylamine will react to form a salt and move into the aqueous layer, while the neutral this compound will remain in the organic layer. Ensure you then wash the organic layer with a neutral brine solution and dry it before proceeding to chromatography.
Q5: I suspect a symmetrically substituted byproduct, this compound, is present. How would I separate this from my desired unsymmetrical product (if applicable to your synthesis)?
A5: In syntheses aiming for unsymmetrical ureas, the formation of symmetrical byproducts is a common issue. The polarity of symmetrical and unsymmetrical ureas can be very similar, making separation challenging.
-
Solution: High-resolution column chromatography is often necessary. This may involve using a longer column, a shallower solvent gradient, and a smaller particle size silica gel. Careful TLC analysis with multiple solvent systems is crucial to find a condition that shows even a small difference in Rf values, which can then be exploited on the column.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: A good starting point for developing a solvent system for this compound is a mixture of hexane and ethyl acetate. Based on data for structurally similar compounds, a mobile phase of 1:1 (v/v) hexane:ethyl acetate is a reasonable starting point for your initial TLC analysis. From there, you can adjust the ratio to achieve an optimal Rf value of 0.25-0.35.
Q2: What is the expected Rf value for this compound?
A2: The Rf value is highly dependent on the specific TLC plate and solvent system used. However, for a starting point, a related compound showed an Rf of 0.5 in a 1:1 (v/v) hexane-ethyl acetate system. For optimal column chromatography separation, you should aim to adjust your solvent system to achieve an Rf value for this compound in the range of 0.25 to 0.35 .
Q3: What are the common impurities I should look out for?
A3: Common impurities depend on the synthetic route used to prepare this compound. Potential impurities include:
-
Unreacted phenethylamine: The starting material for the synthesis.
-
Symmetrically substituted ureas: If a reaction is intended to produce an unsymmetrical urea, the formation of symmetrical side products is possible.
-
Byproducts from the coupling reagent: For example, if using an isocyanate, there could be self-polymerization products.
Q4: How soluble is this compound in common organic solvents?
Data Presentation
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Solvent System | Ratio (v/v) | Expected Rf Range (for optimization) | Notes |
| Hexane / Ethyl Acetate | 1:1 | 0.4 - 0.6 | A good initial system. Adjust ratio to achieve Rf of 0.25-0.35. |
| Dichloromethane / Methanol | 98:2 | 0.2 - 0.4 | A more polar system for compounds with low Rf in Hex/EtOAc. |
| Toluene / Acetone | 8:2 | 0.3 - 0.5 | An alternative solvent system to explore. |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Poor Separation | Incorrect solvent polarity | Adjust the mobile phase composition based on TLC results to maximize ΔRf. |
| Column overloading | Reduce the amount of crude material loaded onto the column. | |
| Compound Not Eluting | Mobile phase is not polar enough | Gradually increase the polarity of the mobile phase (gradient elution). |
| Peak Tailing | Acidic silica | Add a small percentage of a basic modifier like triethylamine (0.1-0.5%) to the mobile phase. |
| Strong analyte-silica interaction | Add a small amount of a more polar solvent like methanol (0.5-1%) to the eluent. | |
| Co-elution with Starting Material | Similar polarity | Perform a pre-chromatography acid wash to remove basic starting materials. |
Experimental Protocols
Detailed Methodology for Column Chromatography of this compound
-
Preparation of the Mobile Phase:
-
Based on initial TLC analysis, prepare a suitable mobile phase. A recommended starting point is a 1:1 (v/v) mixture of hexane and ethyl acetate.
-
Prepare a sufficient volume to run the entire column. For a medium-sized column, 1-2 liters is typically required.
-
-
Column Packing (Slurry Method):
-
Choose a glass column of an appropriate size (a diameter to height ratio of about 1:10 to 1:20 is common).
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.
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In a beaker, create a slurry of silica gel in the chosen mobile phase. The consistency should be that of a milkshake.
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Pour the slurry into the column in one continuous motion, avoiding the introduction of air bubbles.
-
Gently tap the side of the column to ensure even packing of the silica gel.
-
Open the stopcock and allow some of the solvent to drain, settling the silica bed. The solvent level should always be kept above the top of the silica gel.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane).
-
Carefully apply the sample solution to the top of the silica gel using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until the liquid level just reaches the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions in test tubes or other suitable containers.
-
Maintain a constant flow rate. For flash chromatography, gentle pressure can be applied using a pump or inert gas.
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Monitor the elution of the compounds by TLC analysis of the collected fractions.
-
-
Analysis and Product Isolation:
-
Spot the collected fractions on a TLC plate alongside a sample of the crude material and a pure standard if available.
-
Visualize the spots under a UV lamp (254 nm).
-
Combine the fractions that contain the pure this compound.
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Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Mandatory Visualization
Caption: Troubleshooting workflow for optimizing TLC conditions before column chromatography.
Caption: Step-by-step experimental workflow for the column chromatography of this compound.
preventing decomposition of 1,3-Diphenethylurea during storage
Technical Support Center: 1,3-Diphenethylurea
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent its decomposition. Below you will find frequently asked questions (FAQs), a troubleshooting guide, and experimental protocols to ensure the stability and integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is an N,N'-disubstituted urea (B33335) derivative. Like many substituted ureas, it can be susceptible to degradation over time, which can compromise the purity of the material, affect experimental results, and lead to the formation of unknown impurities. Maintaining its stability during storage is critical for ensuring the reliability and reproducibility of research and development activities.
Q2: What are the primary causes of this compound decomposition?
A2: The decomposition of N,N'-disubstituted ureas, including this compound, is primarily driven by two pathways:
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Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions, cleaving the urea bond to form phenethylamine (B48288) and carbon dioxide (via an unstable carbamic acid intermediate).[1][2]
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Thermal Decomposition: Elevated temperatures can cause the molecule to break down. For analogous compounds like 1,3-diphenylurea, thermal decomposition yields phenyl isocyanate and aniline.[3][4][5][6] Therefore, it is expected that this compound would similarly decompose into phenethyl isocyanate and phenethylamine.
Q3: What are the ideal storage conditions for this compound?
A3: To minimize degradation, this compound should be stored under controlled conditions that protect it from heat, moisture, and incompatible substances. The general recommendations for substituted ureas are summarized in the table below.[7][8]
Q4: Are there any chemicals or materials that are incompatible with this compound during storage?
A4: Yes. To prevent accelerated decomposition, avoid storing this compound with the following:
-
Strong Oxidizing Agents
-
Strong Acids
-
Strong Bases [9]
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Moisture/Water: As this can lead to hydrolysis.[1]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving potential decomposition issues with your this compound sample.
Problem: I suspect my sample of this compound has degraded. What should I do?
Step 1: Observe Physical Properties
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Question: Has the appearance of the compound changed (e.g., color change from white to off-white/yellow, clumping, or melting)?
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Action: Physical changes are often the first indicator of decomposition. Note any changes from the product's initial appearance.
Step 2: Review Storage Conditions
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Question: Was the compound stored according to the recommended conditions (see Table 1)? Was the container tightly sealed? Was it exposed to high temperatures or humidity?
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Action: Compare your storage practices against the ideal conditions. Identify any deviations that could have contributed to degradation.
Step 3: Perform Chemical Analysis
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Question: How can I confirm chemical degradation and identify the byproducts?
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Action: Use analytical techniques to assess purity and identify decomposition products.
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Purity Analysis: Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can determine the purity of your sample. A decrease in the main peak area and the appearance of new peaks suggest degradation.
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Impurity Identification: Mass Spectrometry (MS), often coupled with GC or LC (GC-MS, LC-MS), can help identify the molecular weights of impurities, allowing for the identification of expected degradation products like phenethylamine and phenethyl isocyanate.
-
Step 4: Take Corrective Actions
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Question: My sample is degraded. What are my next steps?
-
Action:
-
Purification: If the degradation is minor, you may be able to purify the material using techniques like recrystallization or column chromatography.
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Disposal: If degradation is significant, the sample should be disposed of according to your institution's safety protocols.
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Prevention: Review and update your storage protocols to prevent future occurrences. Ensure all lab members are aware of the correct handling and storage procedures.
-
Logical Workflow for Troubleshooting
Below is a diagram illustrating the troubleshooting process.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerator (2-8°C) or Cool Place | Minimizes thermal decomposition.[8] |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | Displaces oxygen and moisture, preventing oxidative degradation and hydrolysis. |
| Light | Amber vial or dark location | Protects against potential photodegradation. |
| Container | Tightly sealed, non-reactive material (e.g., glass) | Prevents exposure to atmospheric moisture and contaminants. |
| Humidity | Dry, desiccated environment | Prevents hydrolysis of the urea linkage.[1][7] |
Table 2: Potential Decomposition Products and Their Identification
| Decomposition Pathway | Primary Products | Analytical Detection Method |
| Thermal Decomposition | Phenethylamine, Phenethyl isocyanate | GC-MS, LC-MS |
| Hydrolysis (Acidic/Basic) | Phenethylamine, Carbon Dioxide | GC-MS or LC-MS for phenethylamine; headspace GC for CO₂ |
Visualizing Decomposition Pathways
The primary chemical pathways for the degradation of this compound are illustrated below.
Experimental Protocols
Protocol 1: Stability Assessment of this compound under Accelerated Conditions
This protocol outlines a method to assess the stability of this compound by exposing it to stress conditions (heat and humidity) and analyzing for degradation over time.
1. Objective: To quantify the rate of decomposition of this compound under elevated temperature and humidity and to identify major degradation products.
2. Materials:
-
This compound (high purity standard)
-
HPLC-grade acetonitrile (B52724) and water
-
Formic acid (for mobile phase)
-
Environmental chamber or oven capable of maintaining 40°C ± 2°C and 75% ± 5% Relative Humidity (RH)
-
Analytical balance
-
HPLC system with UV detector
-
LC-MS system for peak identification
-
2 mL amber glass vials with PTFE-lined caps
3. Experimental Workflow:
4. Procedure:
-
Sample Preparation (T=0):
-
Accurately weigh 10 mg of this compound into three separate sets of amber glass vials.
-
Set 1 (Control): Tightly cap the vials and store them at the recommended 2-8°C.
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Set 2 (Stress - Heat/Humidity): Tightly cap the vials and place them in an environmental chamber set to 40°C and 75% RH.
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Set 3 (Forced Hydrolysis): Place 10 mg in an open petri dish within the same environmental chamber to maximize exposure to humidity.
-
-
Initial Analysis (T=0):
-
Prepare a stock solution by dissolving 10 mg of the compound in 10 mL of acetonitrile (1 mg/mL).
-
Create a working standard of 0.1 mg/mL by diluting the stock solution.
-
Analyze this T=0 sample using a validated HPLC-UV method (e.g., C18 column, mobile phase of acetonitrile/water with 0.1% formic acid, detection at ~257 nm).
-
Record the peak area of the main compound. This represents 100% purity at the start of the study.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 1, 2, and 4 weeks), remove one vial from each storage condition (Control, Stress, and Forced Hydrolysis).
-
Prepare and analyze the samples by HPLC-UV as described in step 2.
-
-
Data Analysis:
-
Calculate the percent purity of this compound at each time point relative to the T=0 sample.
-
Plot the percent purity versus time for each storage condition to visualize the degradation rate.
-
For any significant new peaks that appear in the chromatograms, perform LC-MS analysis to obtain mass data and aid in the identification of degradation products.
-
5. Expected Outcome: This study will provide quantitative data on the stability of this compound under accelerated conditions, helping to establish appropriate storage and handling procedures. The control sample should show minimal degradation, while the stressed samples will reveal the compound's susceptibility to heat and hydrolysis.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. achema.lt [achema.lt]
- 8. 1,3-DIPHENYLUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. 1,3-Diethyl-1,3-diphenylurea | 85-98-3 [chemicalbook.com]
Technical Support Center: Refinement of 1,3-Diphenethylurea Crystal Structure Data
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the crystal structure refinement of 1,3-Diphenethylurea and related derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to take after collecting diffraction data for a this compound crystal?
A1: After data collection, the first steps involve data reduction and structure solution. Data reduction converts raw diffraction intensities into a list of unique reflections with their corresponding intensities and standard uncertainties.[1] Following this, structure solution methods, such as direct methods or Patterson synthesis, are used to obtain an initial model of the crystal structure by estimating the phases of the structure factors.[1][2][3]
Q2: I am having difficulty growing single crystals of this compound suitable for X-ray diffraction. What can I do?
A2: Obtaining high-quality single crystals is often a challenging step.[1] Experiment with various crystallization techniques such as slow evaporation, vapor diffusion, and cooling crystallization. It is also crucial to screen a wide range of solvents and solvent mixtures. For urea (B33335) derivatives, solvents like ethanol (B145695) and methanol (B129727) have been successfully used.
Q3: What are some common issues encountered during the refinement of urea derivative crystal structures?
A3: Common issues include disorder in the flexible side chains, incorrect space group assignment, and the presence of hydrogen bonding networks that can complicate the interpretation of the electron density map. Twinning, where multiple crystal lattices are intergrown, can also lead to complex diffraction patterns that are difficult to interpret.
Q4: How can I identify and model disorder in the phenethyl groups of this compound?
A4: Disorder can be identified by unusually large and elongated anisotropic displacement parameters (ADPs) or residual peaks in the difference Fourier map. This can be modeled by defining two or more alternative positions for the disordered fragments with their occupancies constrained to sum to unity.
Q5: Why is the R-factor (R1) for my refinement high, and how can I improve it?
A5: A high R-factor can indicate several problems, including an incorrect structural model, poor data quality, unmodeled disorder, or an incorrect space group. To improve the R-factor, carefully re-examine the space group symmetry, check for twinning, model any existing disorder, and add hydrogen atoms to the model. An absorption correction may also be necessary, especially if heavy atoms are present.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the crystal structure refinement of this compound.
Issue 1: The automated structure solution program fails to find a reasonable initial model.
-
Possible Cause: The "phase problem" in crystallography arises because the phases of the diffracted X-rays are not directly measured. Automated programs may fail if the initial phase estimates are poor.
-
Troubleshooting Steps:
-
Try Different Software: Use alternative structure solution programs like SHELXT or SIR.
-
Manual Intervention: If heavy atoms are present, use Patterson methods to locate them and then use these positions to calculate initial phases.
-
Improve Data Quality: Ensure the data is of high quality with good resolution and completeness. Recollecting data on a better crystal may be necessary.
-
Issue 2: The refinement is unstable, and atomic positions or displacement parameters are fluctuating significantly between cycles.
-
Possible Cause: The refinement may be unstable if the data-to-parameter ratio is low or if there are high correlations between parameters. This can also occur if the space group symmetry is incorrect.
-
Troubleshooting Steps:
-
Use Restraints and Constraints: Apply restraints to maintain reasonable bond lengths and angles, especially for the flexible phenethyl groups. Constraints can be used to fix certain parameters.
-
Check Space Group: Carefully examine the systematic absences in the diffraction data to confirm the space group assignment. An incorrect space group can lead to an unstable refinement.
-
Refine in Stages: Initially, refine only the scale factor and atomic positions with isotropic displacement parameters. Gradually introduce anisotropic displacement parameters and hydrogen atoms in later stages.
-
Issue 3: Large residual electron density peaks remain in the difference Fourier map after refinement.
-
Possible Cause: These peaks can indicate unmodeled atoms, disorder, or incorrect atom assignments.
-
Troubleshooting Steps:
-
Check for Missing Atoms: Ensure all expected atoms in the this compound molecule have been included in the model.
-
Model Disorder: If the peaks are located near flexible parts of the molecule, it may indicate disorder that needs to be modeled with multiple components.
-
Solvent Molecules: If the crystallization solvent is not accounted for, residual peaks corresponding to solvent molecules may be present.
-
Data Presentation
The following table summarizes typical crystallographic data for urea derivatives similar to this compound. This data can serve as a reference for what to expect during your own refinement.
| Parameter | 1,3-Diphenylurea | 1,3-Diethyl-1,3-diphenylurea |
| Chemical Formula | C13H12N2O | C17H20N2O |
| Formula Weight | 212.25 | 268.35 |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pna21 | P21/c |
| a (Å) | 9.118(3) | 9.6990(5) |
| b (Å) | 10.558(2) | 16.7622(10) |
| c (Å) | 11.780(3) | 10.6011(5) |
| α (°) | 90 | 90 |
| β (°) | 90 | 118.854(4) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1133.0(5) | 1509.52(14) |
| Z | 4 | 4 |
| Temperature (K) | 293 | 200 |
| R1 [I > 2σ(I)] | not specified | 0.049 |
| wR2 (all data) | not specified | 0.141 |
Experimental Protocols
General Single-Crystal X-ray Diffraction and Refinement Protocol:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer, and diffraction data is collected, typically using Mo Kα or Cu Kα radiation. Data is collected over a range of angles by rotating the crystal.
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors like Lorentz and polarization effects.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial structural model.
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This involves adjusting atomic coordinates, displacement parameters, and occupancies to minimize the difference between the observed and calculated structure factors.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The final refined structure is validated using tools like CHECKCIF to ensure its geometric and crystallographic quality.
Visualizations
Caption: Experimental workflow for crystal structure determination.
Caption: Troubleshooting logic for common refinement issues.
References
Technical Support Center: 1,3-Diphenethylurea NMR Signal Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist in resolving ambiguous NMR signals encountered during the analysis of 1,3-diphenethylurea.
Frequently Asked Questions (FAQs)
Q1: Why do the methylene (B1212753) (CH2) protons in the 1H NMR spectrum of this compound appear as complex multiplets instead of simple triplets?
A1: The complexity of the methylene signals in this compound arises from several factors. The two methylene groups are adjacent to both a phenyl ring and an NH group. The protons on each methylene group can be diastereotopic, meaning they are chemically non-equivalent and can have different chemical shifts. This non-equivalence can lead to complex splitting patterns as each proton couples to the other proton on the same carbon (geminal coupling) and to the protons on the adjacent methylene group (vicinal coupling), as well as potentially to the NH proton.
Q2: The NH proton signal is broad and difficult to identify. What could be the cause and how can I confirm its presence?
A2: Broadening of the NH proton signal is common and can be due to several factors including:
-
Quadrupole Moment of Nitrogen: The 14N nucleus has a quadrupole moment which can lead to rapid relaxation and broadening of the attached proton signal.
-
Chemical Exchange: The NH protons can undergo chemical exchange with trace amounts of water or other protic impurities in the NMR solvent.
-
Restricted Rotation: Slow rotation around the C-N bonds of the urea (B33335) moiety on the NMR timescale can also contribute to broadening.
To confirm the presence of the NH proton, you can perform a simple D2O exchange experiment . Add a drop of deuterium (B1214612) oxide (D2O) to your NMR sample, shake it, and re-acquire the 1H NMR spectrum. The NH proton will exchange with deuterium, and its signal will disappear or significantly decrease in intensity.
Q3: I am observing broad signals for other protons in the molecule, not just the NH. What could be the issue?
A3: Broadening of other signals in the this compound spectrum can be indicative of dynamic processes occurring on the NMR timescale. A primary cause is restricted rotation around the C-N amide bonds. At room temperature, the rate of this rotation may be intermediate, leading to coalescence and broadening of signals for protons near the urea linkage. Additionally, overall molecular tumbling may be slow if the sample is too concentrated, leading to broader lines.
Q4: How can I resolve the overlapping signals in the aromatic region of the 1H NMR spectrum?
A4: The aromatic protons of the two phenyl rings can have very similar chemical shifts, leading to significant overlap. To resolve these signals, you can try the following techniques:
-
Use a higher field NMR spectrometer: A stronger magnetic field will increase the chemical shift dispersion, potentially resolving the overlapping signals.
-
Change the NMR solvent: Different solvents can induce different chemical shifts (solvent effects), which may be sufficient to separate the overlapping peaks. Aromatic solvents like benzene-d6 (B120219) or toluene-d8 (B116792) often cause significant shifts compared to chloroform-d.
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help to identify which protons are coupled to each other and which protons are attached to which carbons, respectively. This information can be invaluable in assigning the aromatic signals even if they are overlapped in the 1D spectrum.
Troubleshooting Guides
Guide 1: Addressing Broad and Ambiguous Signals
If you are observing broad and poorly defined signals in the NMR spectrum of this compound, this workflow can help you diagnose and resolve the issue.
Caption: Workflow for troubleshooting broad NMR signals.
Guide 2: Resolving Overlapping Signals
This guide outlines the steps to take when signals in your NMR spectrum, particularly in the aromatic region, are overlapping and difficult to assign.
Caption: Workflow for resolving overlapping NMR signals.
Predicted NMR Data for this compound
The following tables provide predicted 1H and 13C NMR chemical shifts for this compound. These values are calculated using computational algorithms and should be used as a guide for spectral assignment. Actual experimental values may vary depending on the solvent, concentration, and temperature.
Table 1: Predicted 1H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| NH | ~5.0 - 6.0 | Broad Singlet | 2H |
| Phenyl-H | ~7.1 - 7.4 | Multiplet | 10H |
| -CH2-N | ~3.4 - 3.6 | Multiplet | 4H |
| -CH2-Ph | ~2.7 - 2.9 | Multiplet | 4H |
Table 2: Predicted 13C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | ~158 |
| Phenyl C (quaternary) | ~139 |
| Phenyl CH | ~129, ~128, ~126 |
| -CH2-N | ~43 |
| -CH2-Ph | ~36 |
Experimental Protocols
Protocol 1: Variable Temperature (VT) NMR
Objective: To investigate the effect of temperature on the NMR spectrum, which can help sharpen broad peaks caused by dynamic exchange processes like restricted C-N bond rotation.
Methodology:
-
Prepare a sample of this compound in a suitable deuterated solvent with a wide liquid range (e.g., toluene-d8 or DMSO-d6).
-
Acquire a standard 1H NMR spectrum at room temperature (e.g., 298 K).
-
Gradually increase the temperature of the NMR probe in increments of 10-20 K (e.g., to 318 K, 338 K, etc.).
-
Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.
-
Monitor the changes in the line shape of the signals, particularly the methylene and NH protons. As the temperature increases, the rate of rotation around the C-N bond should increase, leading to sharper, time-averaged signals.
-
If signals are still broad at higher temperatures, you can also acquire spectra at lower temperatures (e.g., 278 K, 258 K) to try and "freeze out" the different conformations, which may result in the appearance of distinct sets of signals for each conformer.
Protocol 2: 2D COSY (Correlation Spectroscopy)
Objective: To identify protons that are spin-spin coupled to each other, which helps in assigning signals, especially in complex or overlapping regions.
Methodology:
-
Prepare a reasonably concentrated sample of this compound in a deuterated solvent.
-
Acquire a standard 1D 1H NMR spectrum and note the spectral width.
-
Set up a standard COSY experiment (e.g., cosygpqf on a Bruker spectrometer).
-
The spectral width in both dimensions (F1 and F2) should be set to encompass all proton signals.
-
The number of scans (ns) and the number of increments in the indirect dimension (td in F1) should be chosen to achieve adequate signal-to-noise and resolution. A typical starting point would be ns=8 and td(F1)=256.
-
Process the 2D data using a sine-bell or squared sine-bell window function.
-
Analyze the resulting 2D spectrum. Cross-peaks will appear between signals of protons that are coupled. For example, you should observe cross-peaks between the two methylene groups, and potentially between the -CH2-N protons and the NH proton.
Protocol 3: 2D HSQC (Heteronuclear Single Quantum Coherence)
Objective: To determine which protons are directly attached to which carbon atoms. This is extremely useful for assigning both the 1H and 13C spectra.
Methodology:
-
Use the same sample as for the COSY experiment.
-
Acquire standard 1D 1H and 13C{1H} NMR spectra and note the spectral widths.
-
Set up a standard HSQC experiment (e.g., hsqcedetgpsisp2.2 on a Bruker spectrometer for multiplicity editing).
-
Set the spectral width in the F2 dimension to the proton spectral width and in the F1 dimension to the carbon spectral width.
-
The experiment is typically optimized for a one-bond 1JCH coupling constant of around 145 Hz.
-
Process the 2D data. The resulting spectrum will show correlations between directly bonded C-H pairs. For example, you will see a correlation peak at the 1H chemical shift of a methylene group on one axis and the 13C chemical shift of that same carbon on the other axis.
Protocol 4: 2D HMBC (Heteronuclear Multiple Bond Correlation)
Objective: To identify longer-range couplings between protons and carbons (typically over 2-3 bonds). This is crucial for establishing the connectivity of the molecular skeleton.
Methodology:
-
Use the same sample as for the previous 2D experiments.
-
Set up a standard HMBC experiment (e.g., hmbcgplpndqf on a Bruker spectrometer).
-
The spectral widths are set similarly to the HSQC experiment.
-
The experiment is optimized for a long-range nJCH coupling constant, typically around 8-10 Hz.
-
Process the 2D data. The spectrum will show correlations between protons and carbons that are 2 or 3 bonds apart. For example, the NH proton should show a correlation to the carbonyl carbon (C=O) and the carbons of the adjacent methylene group. The methylene protons will show correlations to the phenyl carbons and the carbonyl carbon.
Validation & Comparative
A Comparative Analysis of 1,3-Diphenethylurea and Its Analogues: A Guide for Drug Development Professionals
An in-depth examination of the synthesis, biological activities, and structure-activity relationships of 1,3-diphenethylurea and its structurally related analogues, including 1,3-diphenylurea (B7728601) and 1,3-dibenzylurea (B110378) derivatives. This guide provides a comparative analysis of their therapeutic potential, supported by experimental data and detailed protocols to inform future drug discovery and development.
Introduction
Urea-based compounds have emerged as a versatile scaffold in medicinal chemistry, with numerous derivatives finding applications as therapeutic agents.[1] The N,N'-disubstituted urea (B33335) moiety provides a rigid backbone capable of forming critical hydrogen bonds with biological targets, making it a privileged structure in drug design. While 1,3-diphenylurea and 1,3-dibenzylurea analogues have been extensively studied for a range of biological activities, from anticancer to anti-inflammatory effects, the closely related this compound remains a less explored chemical entity. This guide presents a comparative analysis of this compound and its analogues, summarizing their known biological effects and drawing comparisons with the more broadly studied diphenylurea and dibenzylurea derivatives to highlight structure-activity relationships and potential therapeutic avenues.
Data Presentation: A Comparative Overview of Biological Activities
The biological activity of this compound and its analogues is diverse and highly dependent on the nature of the aromatic substituents and the linker between the urea core and the phenyl rings. The following tables summarize the quantitative data available for these compounds against various biological targets.
Table 1: Anticancer and Cytotoxic Activities of Diphenethylurea and Diphenylurea Analogues
| Compound | Target Cell Line/Enzyme | Activity (IC50 / % Inhibition) | Reference |
| 1,3-bis(4-methylphenethyl)urea | HeLa (cervical cancer) | More potent than cisplatin | [2] |
| 1-(3,4-dimethoxyphenethyl)-3-(4-fluorophenethyl)urea | A549 (lung cancer) | Activity close to cisplatin | [2] |
| 1-(3,4-dimethoxyphenethyl)-3-(4-methylphenethyl)urea | A549 (lung cancer) | Activity close to cisplatin | [2] |
| APPU2n (1,3-diphenylurea derivative) | c-MET | 18 nM | [3] |
| APPU2n (1,3-diphenylurea derivative) | VEGFR-2 | 24 nM | [3] |
| APPU2f (1,3-diphenylurea derivative) | c-MET | 24 nM | [3] |
| APPU2f (1,3-diphenylurea derivative) | VEGFR-2 | 35 nM | [3] |
| 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | EKVX (non-small cell lung cancer) | 75.46% growth inhibition at 10 µM | [4] |
| 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | CAKI-1 (renal cancer) | 78.52% growth inhibition at 10 µM | [4] |
| 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | UACC-62 (melanoma) | 80.81% growth inhibition at 10 µM | [4] |
| 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | MCF7 (breast cancer) | 83.48% growth inhibition at 10 µM | [4] |
| 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | LOX IMVI (melanoma) | 84.52% growth inhibition at 10 µM | [4] |
| 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | ACHN (renal cancer) | 89.61% growth inhibition at 10 µM | [4] |
Table 2: Enzyme Inhibitory and Other Biological Activities
| Compound | Target Enzyme/Process | Activity (IC50 / Ki) | Reference |
| This compound | Adipocyte differentiation in 3T3-L1 cells | Enhances differentiation | [2] |
| 1,3-Dibenzylurea analogues | Soluble Epoxide Hydrolase (sEH) | Potent inhibitors | [5] |
| Schiff base of 1,3-diphenylurea (Compound 5h) | α-glucosidase | IC50 = 2.49 ± 0.10 µM, Ki = 3.96 ± 0.0048 µM | [6] |
| Alkynyl diphenylurea derivative (Compound 18) | MRSA | MIC = 0.5-2 µg/mL | [7] |
| 1-(2-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | Antioxidant (DPPH scavenging) | IC50 = 15.99 ± 0.10 µM | [4] |
| 1-(4-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | Antioxidant (DPPH scavenging) | IC50 = 16.05 ± 0.15 µM | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are representative protocols for key assays used in the evaluation of this compound and its analogues.
Synthesis of 1,3-Diphenylurea Derivatives
A general method for the synthesis of 1,3-diphenylurea involves the reaction of an aniline (B41778) with an isocyanate. For instance, 1-(4-acetylphenyl)-3-phenylurea can be synthesized by the nucleophilic attack of 4-aminoacetophenone on phenyl isocyanate in toluene (B28343) under reflux conditions.[3] Another common method is the reaction of an aniline with urea in the presence of an acid catalyst. For example, dissolving aniline hydrochloride and urea in warm water and refluxing the solution yields 1,3-diphenylurea.
α-Glucosidase Inhibition Assay
The inhibitory activity of compounds against α-glucosidase can be determined spectrophotometrically. The assay mixture typically contains the enzyme, the test compound at various concentrations, and a buffer solution (e.g., phosphate (B84403) buffer, pH 6.8). After a pre-incubation period, the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is added, and the reaction is monitored by measuring the absorbance of the released p-nitrophenol at 405 nm. Acarbose is commonly used as a positive control.[6] The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is then calculated.
Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)
This assay is based on the hydrolysis of a non-fluorescent substrate to a fluorescent product by sEH.[5]
-
Materials: sEH enzyme, non-fluorescent substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester), test compounds, assay buffer, 96-well microplate, and a fluorescence microplate reader.
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add a defined amount of the sEH enzyme to each well of the microplate.
-
Add the test compounds at various concentrations to the wells containing the enzyme. Include positive and negative controls.
-
Initiate the reaction by adding the non-fluorescent substrate.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition and determine the IC50 value for each compound.
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability and the IC50 value.[2]
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
To better understand the mechanisms of action and the research process involved in evaluating these compounds, the following diagrams are provided.
Caption: Inhibition of the soluble epoxide hydrolase (sEH) signaling pathway.
References
- 1. itmedicalteam.pl [itmedicalteam.pl]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, in vitro and in silico study of novel 1,3-diphenylurea derived Schiff bases as competitive α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expanding the structure–activity relationships of alkynyl diphenylurea scaffold as promising antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
A Comparative Guide to Purity Validation of Synthesized 1,3-Diphenethylurea
For researchers, scientists, and professionals in drug development, the rigorous validation of a synthesized compound's purity is a foundational requirement for reliable downstream applications. This guide provides a comparative overview of standard analytical techniques for assessing the purity of synthesized 1,3-Diphenethylurea. While specific experimental data for this compound is not widely published, this document outlines the established methodologies and expected outcomes based on closely related urea (B33335) derivatives.
Purity Validation Workflow
The validation of a newly synthesized compound follows a logical progression from initial qualitative checks to precise quantitative measurements. This workflow ensures that impurities such as starting materials, by-products, or residual solvents are effectively identified and removed.
Caption: Workflow for the synthesis, purification, and purity validation of this compound.
Data Presentation: Comparison of Analytical Techniques
The selection of an analytical method depends on the desired information, from a rapid qualitative check to a highly accurate quantitative assessment. The table below compares common techniques for validating the purity of a synthesized organic solid like this compound.
| Analytical Technique | Information Provided | Primary Purity Indication | Commonly Detected Impurities | Advantages | Limitations |
| Melting Point Analysis | Qualitative | A sharp melting range (typically < 2°C) close to the literature value. Impurities cause depression and broadening of the range. | Insoluble solids, by-products with different melting points. | Simple, rapid, and low-cost. | Not quantitative; insensitive to small amounts of impurities with similar melting points. |
| Thin-Layer Chromatography (TLC) | Qualitative | A single spot with a consistent Rf value across different solvent systems. | Unreacted starting materials, by-products, baseline impurities. | Fast, inexpensive, requires minimal sample. | Not quantitative, resolution may be limited. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative | A single major peak. Purity is calculated as the area percentage of the main peak relative to all peaks.[1] | Soluble organic by-products, starting materials, degradation products. | Highly accurate, reproducible, and provides quantitative purity values (e.g., >99%).[1][2] | Requires method development, more expensive instrumentation. |
| ¹H and ¹³C NMR Spectroscopy | Structural & Semi-Quantitative | Clean spectrum with peaks corresponding to the expected structure and correct integrations. Absence of unexpected signals. | Residual solvents (e.g., DMSO, Acetone), starting materials, structural isomers. | Confirms molecular structure, can quantify impurities with an internal standard (qNMR). | Less sensitive to non-proton containing impurities, requires deuterated solvents. |
| Mass Spectrometry (MS) | Structural (Molecular Weight) | A prominent peak corresponding to the molecular ion [M+H]⁺ or [M]⁺ of this compound. | Impurities with different molecular weights. | High sensitivity, confirms molecular weight. | Isomers are not differentiated, quantification is difficult without standards. |
| Elemental Analysis (CHN) | Quantitative (Elemental Composition) | The experimental percentages of Carbon, Hydrogen, and Nitrogen are within ±0.4% of the calculated theoretical values. | Inorganic salts, compounds with a different elemental ratio. | Provides fundamental confirmation of the empirical formula. | Does not detect isomeric impurities, requires a highly pure sample for accuracy. |
Experimental Protocols
Detailed and standardized protocols are essential for obtaining reproducible and reliable purity data.
1. Melting Point Determination
-
Objective: To assess purity based on the temperature range over which the solid melts.
-
Methodology:
-
Ensure the melting point apparatus is calibrated.
-
Place a small, finely powdered amount of the dry synthesized this compound into a capillary tube, sealed at one end.
-
Tap the tube to pack the sample to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the apparatus.
-
Heat rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
-
Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
-
-
Interpretation: A pure compound will exhibit a sharp melting range. For instance, the related compound 1,3-Diphenylurea (B7728601) has a reported melting point of 239-241°C.[3] A broader range would indicate the presence of impurities.
2. High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate and quantify the components in the sample to determine the purity of this compound.
-
Methodology (adapted from methods for similar urea derivatives): [4][5]
-
Instrumentation: An HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water is common. For example, a mobile phase of Acetonitrile/Water (80:20 v/v) has been used for related compounds.[2] For MS compatibility, 0.1% formic acid can be added to both solvents.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-40°C.
-
Detection Wavelength: A wavelength of ~257 nm is suitable for aromatic urea compounds.[5]
-
Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase or a suitable solvent like acetonitrile at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject 10-20 µL of the sample. The purity is determined by calculating the area of the peak corresponding to this compound as a percentage of the total area of all observed peaks.
-
3. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Objective: To confirm the chemical structure and identify proton-containing impurities.
-
Methodology:
-
Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Process the spectrum: perform Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks and assign them to the expected protons in the this compound structure.
-
-
Interpretation: The spectrum should show signals with chemical shifts, splitting patterns, and integral ratios that match the structure of this compound. The absence of significant unassignable peaks is a strong indicator of purity. Look for characteristic sharp singlets of common solvent impurities like acetone (B3395972) (~2.09 ppm in DMSO-d₆) or water.
References
- 1. 1,3-Diphenylurea synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis, in vitro and in silico study of novel 1,3-diphenylurea derived Schiff bases as competitive α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Characterization, Preparation, and Promotion of Plant Growth of 1,3-Diphenylurea/β-Cyclodextrin Derivatives Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1,3-Diphenethylurea and Other Urea-Based Compounds in Bioassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of 1,3-diphenethylurea and other prominent urea-based compounds. The information is compiled from various bioassays, with a focus on quantitative data to assist in research and development decisions. Urea-based compounds represent a versatile scaffold in medicinal chemistry and agrochemicals, exhibiting a wide range of activities from enzyme inhibition to plant growth regulation.
Comparative Bioassay Data
The following tables summarize the performance of this compound and its analogs in key biological assays.
Soluble Epoxide Hydrolase (sEH) Inhibition
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory and vasodilatory properties.[1] Inhibition of sEH increases the bioavailability of EETs, making sEH inhibitors promising therapeutic agents for inflammation, hypertension, and pain.[1] The inhibitory potency is typically measured by the half-maximal inhibitory concentration (IC50).
| Compound Name | Structure | Human sEH IC50 (nM) | Reference |
| 1,3-Dibenzylurea | Benzyl-NH-CO-NH-Benzyl | 222 | [1] |
| 1,3-Dicyclohexylurea (DCU) | Cyclohexyl-NH-CO-NH-Cyclohexyl | 22 ± 3 | [1] |
| 1-Adamantyl-3-decylurea | Adamantyl-NH-CO-NH-Decyl | 9.4 | [1] |
| Benzoxazolone-urea derivative 33 | Benzoxazolone-urea scaffold with benzyl (B1604629) groups | 0.39 | [2] |
| 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (52) | 1-aryl-3-(1-acylpiperidin-4-yl)urea core | ~0.4 (murine sEH) | [3] |
| Memantyl urea (B33335) derivative B401 | Phenyl ring connected to a memantyl moiety via urea linkage | 0.4 | [4] |
Cytokinin Activity
Phenylurea-type compounds are known to exhibit cytokinin activity, a class of plant hormones that promote cell division and flower development.[5] This activity is often evaluated in bioassays such as tobacco callus growth or radish cotyledon enlargement.
| Compound | Bioassay | Activity | Reference |
| 1,3-Diphenylurea (DPU) | Phaseolus lunatus callus bioassay | Active, promotes growth | [5] |
| 1,3-Diphenylurea (DPU) | Tobacco callus bioassay | Induces growth at 1-16 mg/L | [6] |
| Thidiazuron (TDZ) | Tobacco callus bioassay | High activity at 10⁻¹³ to 10⁻⁸ M | [7] |
| N-phenyl-N′-(2-thiazolyl)urea derivatives | Radish cotyledon enlargement | High cytokinin-like activity | [8] |
N,N'-Diphenethylurea has been isolated from natural sources and is a product of phenylalanine metabolism; its cytokinin activity is not as extensively documented as that of diphenylurea derivatives.[9]
Antimicrobial Activity
Urea derivatives have been investigated for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi.[10][11] The minimum inhibitory concentration (MIC) is a standard measure of efficacy.
| Compound Class/Derivative | Target Organism(s) | MIC (µg/mL) or % Inhibition | Reference |
| 1,3-Diphenylurea derivative 1 | Methicillin-resistant Staphylococcus aureus (MRSA) | 4 | [8] |
| 1,3-Diphenylurea derivative 2 | Methicillin-resistant Staphylococcus aureus (MRSA) | 8-16 | [8] |
| Adamantyl urea adduct 3l | Acinetobacter baumannii | 94.5% growth inhibition | [10][11] |
| 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea metal complexes | Serratia marcescens (Zn complex) | 31.25 | [11][12] |
| 1,3-disubstituted urea analogues | Various bacteria and fungi | Active against all tested strains | [13] |
Specific antimicrobial data for this compound was not found in the comparative literature. However, the broad activity of other urea derivatives suggests potential in this area.
Experimental Protocols
Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorescence-Based)
This protocol is a representative method for determining the IC50 values of urea-based compounds against sEH.
1. Materials and Reagents:
-
Recombinant human sEH enzyme
-
Fluorescent substrate, e.g., PHOME (cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate)
-
Assay Buffer: e.g., Tris-HCl buffer (25 mM, pH 7.4) containing 0.1 mg/mL Bovine Serum Albumin (BSA)
-
Test compounds (e.g., this compound) and a positive control (e.g., T-AUCB)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black microplates
-
Fluorescence plate reader
2. Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds and positive control in DMSO. Create a series of dilutions to achieve the desired final assay concentrations.
-
Enzyme Preparation: Dilute the recombinant human sEH in the assay buffer to a predetermined optimal concentration.
-
Assay Reaction:
-
To each well of the microplate, add 2 µL of the diluted compound solution.
-
Add 100 µL of the diluted enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Substrate Addition: Add 100 µL of the PHOME substrate, pre-warmed to 37°C, to each well to initiate the reaction.
-
Fluorescence Measurement: Immediately begin reading the fluorescence intensity (e.g., excitation at 330 nm and emission at 465 nm) every minute for 20-30 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence intensity versus time).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cytokinin Bioassay (Tobacco Callus Growth)
This protocol assesses the ability of a compound to stimulate cell division and growth in plant tissue culture.
1. Materials and Reagents:
-
Tobacco (Nicotiana tabacum) callus culture
-
Murashige and Skoog (MS) basal medium
-
Sucrose
-
Auxin (e.g., Indole-3-acetic acid, IAA)
-
Test compounds (e.g., 1,3-diphenylurea) and a positive control (e.g., Kinetin)
-
Sterile petri dishes
-
Laminar flow hood and sterile culture conditions
2. Procedure:
-
Media Preparation: Prepare MS medium supplemented with sucrose, auxin, and varying concentrations of the test compound or control cytokinin. Adjust the pH and solidify with agar before autoclaving.
-
Callus Inoculation: Under sterile conditions, transfer small, uniform pieces of tobacco callus (e.g., 50-100 mg) onto the surface of the prepared agar medium in petri dishes.
-
Incubation: Seal the petri dishes and incubate in a growth chamber at 25°C with a 16-hour light/8-hour dark photoperiod for 3-4 weeks.
-
Data Collection: After the incubation period, carefully remove the callus from the medium and measure its fresh weight.
-
Data Analysis: Compare the fresh weight of callus grown on media with test compounds to the weight of callus grown on control media (with and without a known cytokinin). Plot the fresh weight against the compound concentration to determine the optimal growth-promoting concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
1. Materials and Reagents:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds and a positive control antibiotic (e.g., Vancomycin for Gram-positive bacteria)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
2. Procedure:
-
Inoculum Preparation: Grow the microorganism in broth to a specific turbidity, then dilute to achieve a standardized final concentration (e.g., 5 x 10⁵ CFU/mL) in the assay wells.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.
Mandatory Visualizations
Caption: sEH inhibition pathway by urea-based compounds.
Caption: General cytokinin signaling pathway.
Caption: Experimental workflow for MIC determination.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of memantyl urea derivatives as potent soluble epoxide hydrolase inhibitors against lipopolysaccharide-induced sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Bacteriological profiling of diphenylureas as a novel class of antibiotics against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioaustralis.com [bioaustralis.com]
- 10. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
Comparative Guide to the Cross-Validation of Analytical Methods for 1,3-Diphenethylurea
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of 1,3-Diphenethylurea, a compound of interest in various research and development endeavors, necessitates robust analytical methodologies. Cross-validation of these methods is a critical step to ensure data integrity, consistency, and reproducibility across different laboratories and analytical platforms. This guide provides a comparative analysis of two widely used analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS), for the quantification of this compound.
Comparative Performance Data
The following table summarizes the expected key performance parameters of the two analytical methods for this compound. This data is essential for an objective comparison of the methods' capabilities.
| Performance Parameter | Method A: HPLC-UV | Method B: UHPLC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.999 |
| Range (µg/mL) | 1 - 250 | 0.1 - 100 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.0% |
| Precision (% RSD) | ||
| - Intra-day | < 2.0% | < 1.5% |
| - Inter-day | < 3.0% | < 2.0% |
| Limit of Detection (LOD) (µg/mL) | 0.39 | 0.03 |
| Limit of Quantification (LOQ) (µg/mL) | 1.56 | 0.1 |
| Specificity | Moderate | High |
| Run Time (minutes) | 15 | 5 |
Experimental Protocols
Detailed methodologies for both the HPLC-UV and UHPLC-MS/MS methods are provided below. These protocols are based on established methods for the analysis of analogous compounds.[2]
Method A: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in samples with relatively simple matrices.
1. Instrumentation and Columns:
-
HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
2. Mobile Phase and Elution:
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (containing 0.1% formic acid for better peak shape).
-
Elution: Isocratic or gradient elution can be optimized. A starting point could be a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
3. Sample Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol (B129727) or acetonitrile to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 257 nm.
5. Data Analysis:
-
Identify the this compound peak based on its retention time compared to the standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.
Method B: Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as biological fluids.
1. Instrumentation:
-
A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm particle size).
2. Mobile Phase and Elution:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration.
-
Flow Rate: 0.4 mL/min.
3. Sample Preparation:
-
Sample preparation will be similar to the HPLC-UV method, but may require a further dilution step to fall within the linear range of the UHPLC-MS/MS system. For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary for sample clean-up.
4. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound would need to be determined and optimized by infusing a standard solution into the mass spectrometer.
5. Data Analysis:
-
Quantification is performed using the peak area of the specific MRM transition for this compound and comparing it to the calibration curve generated from the standards.
Visualizing the Workflow
To ensure the reliability and comparability of analytical data, a structured cross-validation workflow is essential.
References
comparing the efficacy of different synthetic routes to 1,3-Diphenethylurea
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic routes to 1,3-diphenethylurea. While direct experimental data for this compound is limited in readily available literature, this document outlines analogous and effective methods based on the well-established synthesis of 1,3-diphenylurea (B7728601) and related derivatives. The comparison focuses on key efficacy metrics such as reaction yield, conditions, and the nature of the starting materials, providing valuable insights for selecting an optimal synthetic strategy.
Comparison of Synthetic Efficacy
The following table summarizes the quantitative data for different synthetic approaches that can be adapted for the synthesis of this compound. The data is primarily derived from analogous syntheses of 1,3-diphenylurea and a closely related substituted diphenethylurea.
| Synthetic Route | Key Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Purity (%) |
| From Phenethylamine (B48288) & Urea (B33335) | Phenethylamine, Urea | Glacial Acetic Acid | 160-180 °C (under vacuum) | 2-8 h | ~97 | ~97.5 |
| From Phenethylamine & Triphosgene (B27547) | Phenethylamine, Triphosgene, Molecular Sieve | Acetonitrile | 0-5 °C then 80 °C | ~5 h | 99 | 99.9 |
| From Phenethylamine & CDI | Phenethylamine, 1,1'-Carbonyldiimidazole (B1668759) (CDI) | Water, EtOAc/Hexane | 0 °C to Room Temp. | ~5 h | 67 | High |
| Reductive Carbonylation of Nitro-Compound | 2-Phenylethylamine, Nitro-precursor, CO, Catalyst | Acetic Acid/Methanol | ~135 °C | ~5 h | >90 | High |
Experimental Protocols
Below are detailed experimental methodologies for the key synthetic routes, adapted for the synthesis of this compound.
Synthesis from Phenethylamine and Urea
This method is a direct and cost-effective approach, though it may require optimization to achieve high yields.
-
Procedure: In a reaction kettle, combine phenethylamine and urea in a molar ratio of 3-8:1.[1] Heat the mixture to 160-180 °C under reduced pressure (30-250 mmHg) for 2-8 hours.[1] During the reaction, ammonia (B1221849) is evolved and removed by the vacuum. After the reaction is complete, any excess phenethylamine is removed by evaporation. The crude this compound is then washed with an alcohol (e.g., ethanol (B145695) or propanol) and filtered to yield the purified product.[1]
Synthesis from Phenethylamine and Triphosgene
This route utilizes a phosgene (B1210022) equivalent and is known for its high yield and purity.
-
Procedure: In a reaction tube, dissolve phenethylamine and triphosgene in acetonitrile.[2] Cool the mixture in an ice bath (0-5 °C) and allow it to react for approximately 1 hour, monitoring the progress by TLC.[2] Subsequently, add a molecular sieve catalyst and heat the reaction mixture to 80 °C for about 4 hours, again monitoring by TLC until completion.[2] After cooling, the solid product is isolated by centrifugation, and the solvent is recovered. The resulting this compound is obtained in high yield and purity.[2]
Synthesis using 1,1'-Carbonyldiimidazole (CDI)
CDI is a safer alternative to phosgene and provides a convenient method for urea synthesis.
-
Procedure: Dissolve phenethylamine in water and cool the solution to 0 °C with stirring.[3] Add 1,1'-carbonyldiimidazole (CDI) to the mixture at this temperature and continue stirring for 1 hour.[3] Then, allow the reaction to warm to room temperature. After the formation of the carbonylimidazolide intermediate is complete (monitored by TLC), add a second equivalent of phenethylamine.[3] Stir the reaction mixture at room temperature for 4 hours.[3] The resulting precipitate of this compound is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system like ethyl acetate/hexane can be performed for further purification.[3]
Reductive Carbonylation of a Nitro-Precursor
This method offers a phosgene-free route to ureas with high yields.
-
Procedure: This process involves the palladium-catalyzed reductive carbonylation of a suitable nitro-precursor in the presence of phenethylamine.[4][5] The reaction is typically carried out in a solvent mixture such as acetic acid and methanol.[4] The reaction mixture, containing the nitro-precursor, phenethylamine, a palladium catalyst (e.g., a Pd(II)-diphosphine complex), and carbon monoxide, is heated to around 135 °C for several hours.[4][5] Under these conditions, the nitro group is reduced and carbonylated, reacting with phenethylamine to form this compound in high yield.[4][5]
Visualizing the Synthetic Workflow
The following diagrams illustrate the general experimental workflow and the logical relationship between the different synthetic approaches.
Caption: A generalized workflow for the synthesis, purification, and characterization of this compound.
Caption: Logical overview of the primary synthetic strategies to obtain this compound.
References
- 1. CN101407477B - Method for synthesizing diphenyl urea from urea and aniline - Google Patents [patents.google.com]
- 2. 1,3-Diphenylurea synthesis - chemicalbook [chemicalbook.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
An in-depth analysis for researchers, scientists, and drug development professionals.
1,3-Diphenethylurea and its structurally related analogs have emerged as a versatile scaffold in medicinal chemistry, exhibiting a range of biological activities. This guide provides a comprehensive structural comparison of this compound with related drugs, supported by quantitative experimental data and detailed methodologies. The focus is on their anticancer properties and their role as enzyme inhibitors, particularly targeting soluble epoxide hydrolase (sEH).
Structural Comparison and Biological Activity
The core structure of 1,3-disubstituted ureas, characterized by a central urea (B33335) moiety flanked by two substituted ethylbenzene (B125841) groups in the case of this compound, is crucial for their biological function. This central unit acts as a rigid scaffold and a key hydrogen bond donor-acceptor, while modifications on the phenyl rings and the ethyl linkers allow for the fine-tuning of their therapeutic properties, including potency and selectivity.
Phenethylamine-based ureas have demonstrated significant cytotoxic effects against various human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the potency of these compounds in inhibiting cancer cell growth. A lower IC50 value signifies a more potent compound.[1]
| Compound/Drug | Structure | HeLa (Cervical Cancer) IC50 (µM) | SH-SY5Y (Neuroblastoma) IC50 (µM) | A549 (Non-small cell lung carcinoma) IC50 (µM) |
| 1,3-bis(4-methylphenethyl)urea | Symmetrical urea with methyl-substituted phenethyl groups | < 6.25 [2] | - | - |
| 1-(3,4-dimethoxyphenethyl)-3-(4-fluorophenethyl)urea | Unsymmetrical urea with methoxy (B1213986) and fluoro substitutions | - | - | ~Cisplatin [2][3] |
| 1-(3,4-dimethoxyphenethyl)-3-(4-methylphenethyl)urea | Unsymmetrical urea with methoxy and methyl substitutions | - | - | ~Cisplatin [2] |
| Cisplatin (Reference) | Platinum-based chemotherapy drug | Variable | Variable | Variable |
| Melphalan (Reference) | Alkylating agent | Variable | Variable | Variable |
1,3-Disubstituted ureas are recognized as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids that regulate inflammation and blood pressure. Inhibition of sEH increases the levels of beneficial epoxyeicosatrienoic acids (EETs).
| Compound/Drug | Structure | Human sEH IC50 (nM) |
| 1,3-Dibenzylurea | Benzyl groups instead of phenethyl | 222 |
| 1,3-Dicyclohexylurea (DCU) | Cyclohexyl groups | 22 ± 3 |
| 1-Adamantyl-3-decylurea | Adamantyl and decyl groups | 9.4 |
Note: While this compound is expected to inhibit sEH based on its structure, specific IC50 values were not found in the searched literature. The data for analogous compounds highlight the potential of this chemical class.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of these compounds.
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Human cancer cell lines (e.g., HeLa, A549, SH-SY5Y) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in 150 µL of DMSO.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)
This assay is used to determine the inhibitory potency of compounds against the sEH enzyme.
Principle: The assay is based on the hydrolysis of a non-fluorescent substrate, such as cyano(6-methoxynaphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl)carbonate (CMNPC), by sEH to a highly fluorescent product. The rate of fluorescence increase is proportional to the sEH activity.
Protocol:
-
Enzyme and Compound Preparation: Recombinant human sEH enzyme is diluted in an appropriate assay buffer. The test inhibitors are prepared in a series of dilutions.
-
Incubation: The enzyme is pre-incubated with the inhibitor for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 30°C) to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the fluorogenic substrate to the enzyme-inhibitor mixture.
-
Fluorescence Monitoring: The increase in fluorescence is monitored over time using a microplate reader with excitation and emission wavelengths typically around 330 nm and 465 nm, respectively.
-
Data Analysis: The rate of the enzymatic reaction is calculated for each inhibitor concentration. The IC50 value is determined by plotting the reaction rate as a function of the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of this compound and its analogs.
Caption: sEH inhibition by this compound.
References
Illuminating the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 1,3-Diphenethylurea
A definitive confirmation of the three-dimensional structure of a molecule is paramount in the fields of chemical research and drug development. While X-ray crystallography stands as the gold standard for elucidating solid-state molecular structures, a comprehensive analysis often involves a suite of spectroscopic techniques. This guide provides a comparative overview of X-ray crystallography and other key analytical methods for the structural confirmation of 1,3-diphenethylurea.
Due to the limited availability of public crystallographic data for this compound, this guide will utilize the well-documented crystal structure of the closely related compound, 1,3-diphenylurea (B7728601), as a representative model for the X-ray diffraction analysis. This will be compared with the expected outcomes from spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for this compound, providing a holistic view of the structural elucidation process.
Methods of Structural Analysis: A Head-to-Head Comparison
The unequivocal determination of a molecule's structure is a cornerstone of chemical synthesis and analysis. Each analytical technique offers unique insights into the molecular framework.
| Analytical Method | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | Provides an unambiguous and complete solid-state structure. | Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may differ from the solution-state conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), revealing connectivity and stereochemistry. | Provides rich structural information in solution, which is often more biologically relevant. Non-destructive. | Complex spectra can be challenging to interpret for large molecules. Less sensitive than mass spectrometry. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in a molecule based on the absorption of infrared radiation. | Fast, simple, and provides a characteristic "fingerprint" for a compound. | Provides limited information about the overall molecular structure and connectivity. |
| Mass Spectrometry (MS) | The mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and elemental composition. | Extremely sensitive, requiring only a small amount of sample. Can provide information about fragmentation patterns, aiding in structural elucidation. | Does not provide direct information about the 3D structure or stereochemistry. Isomers can be difficult to distinguish. |
Experimental Protocols
Synthesis of 1,3-Disubstituted Ureas
Symmetrically substituted ureas like this compound are commonly synthesized through the reaction of an amine with an isocyanate or a phosgene (B1210022) equivalent. For instance, the reaction of phenethylamine (B48288) with a suitable carbonyl source would yield this compound.
Single-Crystal X-ray Crystallography (of 1,3-Diphenylurea as a model)
A suitable single crystal of 1,3-diphenylurea is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas (typically around 100-120 K) to minimize thermal vibrations. X-rays are generated, collimated, and directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector. The diffraction data is then processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates, bond lengths, and angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A small sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and placed in an NMR tube. The tube is inserted into the NMR spectrometer. For ¹H NMR, a radiofrequency pulse is applied, and the resulting free induction decay (FID) is recorded and Fourier transformed to produce the spectrum. For ¹³C NMR, similar principles apply, often with proton decoupling to simplify the spectrum.
Infrared (IR) Spectroscopy
A small amount of solid this compound is finely ground with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr). The sample is then placed in the beam of an IR spectrometer, and the transmitted light is measured as a function of wavenumber to generate the spectrum.
Mass Spectrometry (MS)
A dilute solution of this compound is introduced into the mass spectrometer. The molecules are ionized, typically by electrospray ionization (ESI) or electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight). A detector records the abundance of each ion, generating a mass spectrum.
Expected Spectroscopic Data for this compound
Based on the structure of this compound and data from analogous compounds like 1,3-dibenzylurea, the following spectroscopic characteristics are anticipated:
| Technique | Expected Observations for this compound |
| ¹H NMR | - Aromatic protons (multiplet, ~7.2-7.4 ppm) - NH protons (triplet, variable shift) - Methylene protons adjacent to NH (quartet or multiplet) - Methylene protons adjacent to the phenyl group (triplet) |
| ¹³C NMR | - Carbonyl carbon (~158 ppm) - Aromatic carbons (multiple signals, ~126-140 ppm) - Methylene carbons (~40-45 ppm) |
| IR Spectroscopy | - N-H stretching (broad band, ~3300-3400 cm⁻¹) - C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹) - C=O stretching (strong band, ~1630-1660 cm⁻¹) - N-H bending and C-N stretching (~1550-1600 cm⁻¹) |
| Mass Spectrometry | - Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of this compound (C₁₇H₂₀N₂O, MW ≈ 268.35 g/mol ). - Characteristic fragment ions corresponding to the loss of phenethyl groups. |
Visualizing the Workflow and Method Comparison
To better illustrate the process of structural confirmation and the relationship between the different analytical methods, the following diagrams are provided.
Unveiling the Impact of Substitution: A Comparative Analysis of Mono- vs. Di-Substituted Phenethylureas in Biological Activity
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of scientific literature reveals that the substitution pattern on the phenyl ring of phenethylurea (B1617125) derivatives plays a critical role in determining their biological activity. This guide synthesizes data from multiple studies to provide a clear comparison of mono- and di-substituted phenethylureas, offering valuable insights for researchers, scientists, and professionals in drug development. The inhibitory activities of these compounds against various enzymes and their potential as therapeutic agents are highlighted, supported by experimental data and detailed protocols.
Unlocking Therapeutic Potential: The Role of Substitution
Phenethylureas are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The core structure, consisting of a phenethyl group linked to a urea (B33335) moiety, serves as a versatile scaffold for the development of novel therapeutic agents. The nature, position, and number of substituents on the phenyl ring can profoundly influence the compound's interaction with biological targets, thereby modulating its efficacy and selectivity. This guide focuses on the comparative biological activities of mono- and di-substituted phenethylurea analogs, with a particular emphasis on their inhibitory potential against key enzymes in disease pathways.
Comparative Biological Activity: A Data-Driven Overview
The following table summarizes the in vitro inhibitory activities of selected mono- and di-substituted phenethylurea derivatives against Indoleamine 2,3-dioxygenase 1 (IDO1), a crucial enzyme in cancer immunotherapy, and the complement system, a key component of the innate immune response.
| Compound ID | Substitution Pattern | Target | Biological Activity (IC₅₀) | Reference |
| i12 | Di-substituted (3,4-dichloro) | IDO1 | 0.1 - 0.6 µM | [1][2] |
| i23 | Di-substituted (3-chloro, 4-fluoro) | IDO1 | 0.1 - 0.6 µM | [1][2] |
| i24 | Di-substituted (3-chloro, 4-nitro) | IDO1 | 0.1 - 0.6 µM | [1] |
| 1 | Di-substituted (3,4-dimethoxy) | Complement System | ~13 µM (derived from data) | |
| 7l | Di-substituted (3,4-di-n-pentyloxy) | Complement System | 13 nM | |
| 6c | Mono-substituted (3-ethyl) | Complement System | Improved activity vs. parent | |
| 6d | Mono-substituted (3-allyl) | Complement System | Improved activity vs. parent |
Key Observations:
-
Di-substituted phenethylureas as potent IDO1 inhibitors: Compounds i12 , i23 , and i24 , all featuring di-substitution on the phenyl ring, demonstrated potent inhibition of IDO1 with IC₅₀ values in the sub-micromolar range. This highlights the importance of a di-substitution pattern for effective IDO1 inhibition.
-
Impact of substitution on complement inhibition: In the case of complement inhibitors, the initial di-methoxy substituted compound 1 showed modest activity. However, modification to a di-pentyloxy substitution in compound 7l resulted in a dramatic increase in potency, with an IC₅₀ value of 13 nM. This suggests that the nature of the di-substituents is a critical determinant of activity.
-
Mono-substitution can also enhance activity: While the most potent complement inhibitor was di-substituted, mono-substituted analogs like 6c (3-ethyl) and 6d (3-allyl) also showed a significant improvement in activity compared to the parent compound. This indicates that even a single substituent at the correct position can positively influence biological activity.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, the following are detailed methodologies for the key experiments cited.
In Vitro IDO1 Inhibition Assay
The inhibitory activity of the phenethylurea derivatives against human IDO1 was determined using an in vitro enzymatic assay. The assay measures the conversion of tryptophan to N-formylkynurenine.
-
Enzyme and Substrate Preparation: Recombinant human IDO1 enzyme was used. L-tryptophan was used as the substrate.
-
Assay Conditions: The reaction was typically carried out in a phosphate (B84403) buffer (pH 6.5) containing the IDO1 enzyme, L-tryptophan, methylene (B1212753) blue, and ascorbic acid.
-
Compound Incubation: The test compounds (mono- and di-substituted phenethylureas) were pre-incubated with the enzyme for a specific period before initiating the reaction by adding the substrate.
-
Reaction and Detection: The reaction mixture was incubated at 37°C. The product, N-formylkynurenine, was then converted to kynurenine (B1673888) by the addition of catalase and formic acid. The concentration of kynurenine was measured by absorbance at 321 nm.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) values were calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Complement Inhibition Assay (Hemolysis Assay)
The inhibitory effect of the phenethylurea derivatives on the classical pathway of the complement system was assessed using a standard hemolysis assay.
-
Sensitization of Sheep Erythrocytes: Sheep red blood cells (SRBCs) were washed and sensitized with a sub-agglutinating dilution of rabbit anti-SRBC antibody (hemolysin).
-
Complement Source: Normal human serum was used as the source of complement proteins.
-
Inhibition Assay: The sensitized SRBCs were incubated with diluted human serum in the presence of various concentrations of the test compounds.
-
Hemolysis Measurement: After incubation at 37°C, the reaction was stopped, and the samples were centrifuged. The extent of hemolysis was determined by measuring the absorbance of the supernatant at 412 nm, which corresponds to the release of hemoglobin.
-
IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that causes 50% inhibition of hemolysis, was determined from the dose-response curve.
Visualizing the Path to Discovery
To better understand the processes involved in identifying and evaluating these compounds, the following diagrams illustrate a typical drug discovery workflow and a simplified representation of the IDO1 inhibitory pathway.
Caption: A generalized workflow for the discovery and development of novel phenethylurea-based inhibitors.
Caption: Simplified signaling pathway showing the inhibition of IDO1 by phenethylurea derivatives.
Conclusion
The presented data underscores the significant influence of phenyl ring substitution on the biological activity of phenethylureas. Di-substituted analogs have emerged as particularly potent inhibitors of IDO1, a key target in immuno-oncology. In the context of complement inhibition, both mono- and di-substitution patterns have been shown to enhance activity, with the specific nature of the substituents being paramount. This comparative guide provides a foundational understanding for the rational design of next-generation phenethylurea-based therapeutics with improved potency and selectivity. Further research into a broader range of substitution patterns and biological targets will undoubtedly continue to unlock the full therapeutic potential of this versatile chemical scaffold.
References
A Comparative Guide to the Synthesis of 1,3-Diphenethylurea: Assessing Protocol Reproducibility
For researchers and professionals in drug development and organic synthesis, the reliable and reproducible synthesis of target molecules is paramount. This guide provides a comparative analysis of two common protocols for the synthesis of 1,3-diphenethylurea, a disubstituted urea (B33335) derivative. The protocols are based on established methods for urea formation: the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) as a phosgene (B1210022) equivalent and the reaction of an isocyanate with an amine. This guide offers detailed experimental procedures, a comparison of quantitative data from related syntheses, and an assessment of the potential reproducibility of each method.
Data Presentation: Comparison of Synthesis Protocols for 1,3-Disubstituted Ureas
The following table summarizes quantitative data from various literature sources for the synthesis of 1,3-disubstituted ureas using either 1,1'-carbonyldiimidazole (CDI) or the isocyanate-amine reaction. This data provides a baseline for expected yields and reaction conditions for the synthesis of the target compound, this compound.
| Product | Reagents | Carbonyl Source | Solvent | Time (h) | Temp. (°C) | Yield (%) | Purity (%) | Reference |
| 1,3-Diphenylurea | Aniline, Triphosgene | Triphosgene | Acetonitrile | 4 | 80 | 92-99 | >98 (HPLC) | [1] |
| 1,3-Diphenylurea | Aniline, Urea | Urea | Acetic Acid | - | Heating | High | - | [1] |
| 1,3-Disubstituted Ureas | Bicyclo[2.2.1]heptan-2-amine, Amines | CDI | DMF | 8 | 60 | up to 94 | - | |
| 1-(3-methoxyphenethyl)-3-(4-methoxyphenethyl) urea | 4-Methoxyphenethylamine, 3-Methoxyphenethylamine | CDI | Water | 4 | RT | 67 | - | [2][3] |
| N,N'-Disubstituted Ureas | Amines | CO2 | Ionic Liquid | 4 | - | up to 98 | - | [4] |
| 1,3-Disubstituted Ureas | Bicyclo[2.2.1]heptane-2-yl isocyanate, Amines | Isocyanate | - | - | - | up to 82 | - | |
| Aryl Ureas | Aryl Amine, Aryl Isocyanate | Isocyanate | THF | - | RT | 78-88 | - | |
| Unsymmetrical Ureas | Amine, Isocyanate | Isocyanate | THF/DCM | - | RT | Good | - |
Experimental Protocols
The following are detailed, plausible experimental protocols for the synthesis of this compound.
Protocol A: Synthesis of this compound via 1,1'-Carbonyldiimidazole (CDI)
This protocol is adapted from the synthesis of a structurally related compound, 1-(3-methoxyphenethyl)-3-(4-methoxyphenethyl) urea. The formation of symmetrical ureas can be a side reaction, which can be minimized by the careful, sequential addition of reagents.
Materials:
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of phenethylamine (1.0 eq.) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of CDI (1.1 eq.) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the phenethylaminocarbonylimidazole intermediate can be monitored by Thin Layer Chromatography (TLC).
-
In a separate flask, prepare a solution of phenethylamine (1.0 eq.) in anhydrous DCM.
-
Add the second solution of phenethylamine to the reaction mixture containing the activated intermediate.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC until the starting materials are consumed.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica (B1680970) gel to yield pure this compound.
Protocol B: Synthesis of this compound via Phenethyl Isocyanate
This protocol is based on the general and typically high-yielding reaction between an isocyanate and an amine. The key to reproducibility is the purity of the starting materials, particularly the isocyanate, which can be sensitive to moisture.
Materials:
-
Phenethylamine
-
Phenethyl isocyanate
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of phenethylamine (1.0 eq.) in anhydrous DCM at 0 °C under an inert atmosphere, add a solution of phenethyl isocyanate (1.0 eq.) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction is often rapid and can be monitored by TLC.
-
If a precipitate forms upon completion of the reaction, it can be collected by filtration and washed with cold DCM or hexane.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to afford pure this compound.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described synthesis protocols.
Caption: Workflow for the CDI-mediated synthesis of this compound.
Caption: Workflow for the isocyanate-amine synthesis of this compound.
Assessment of Reproducibility
Protocol A: CDI-Mediated Synthesis
-
Potential for Variability: The CDI-mediated coupling is a multi-step, one-pot reaction. The key to reproducibility lies in the controlled formation of the acyl-imidazole intermediate and the subsequent reaction with the second equivalent of the amine. A common side reaction is the formation of the symmetrical N,N'-dicyclohexylurea if the first amine reacts with the intermediate before the second amine is added. The order and rate of addition of reagents are therefore critical parameters that can influence the yield and purity of the final product, potentially leading to variability between batches if not strictly controlled. The reaction is also sensitive to moisture, as CDI can be hydrolyzed.
-
Mitigation of Variability: Using anhydrous solvents and an inert atmosphere is crucial. The slow, controlled addition of CDI to the first equivalent of the amine at low temperatures helps to ensure the clean formation of the intermediate. Careful monitoring by TLC is recommended to ensure the first step is complete before the addition of the second amine equivalent.
Protocol B: Isocyanate-Amine Reaction
-
Potential for Variability: The reaction between an isocyanate and an amine is typically a very fast, high-yielding, and clean reaction. The primary source of variability in this protocol is the quality of the phenethyl isocyanate. Isocyanates are highly reactive and can be hydrolyzed by moisture to form an unstable carbamic acid, which decomposes to the corresponding amine and carbon dioxide. The amine can then react with more isocyanate to form a symmetrical urea byproduct.
-
Mitigation of Variability: The use of freshly distilled or high-purity phenethyl isocyanate is paramount for ensuring high reproducibility. The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. Given the simplicity and high efficiency of this reaction, it is generally expected to be more reproducible than the CDI-mediated method, provided the quality of the isocyanate is consistent.
References
1,3-Diphenethylurea: A Comparative Guide for Use as a Research Tool in Soluble Epoxide Hydrolase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of 1,3-Diphenethylurea as a research tool, specifically focusing on its role as an inhibitor of soluble epoxide hydrolase (sEH). Its performance is objectively compared with other established sEH inhibitors, supported by experimental data and detailed protocols to aid in its effective application in research and drug development.
Introduction to this compound and Soluble Epoxide Hydrolase (sEH)
This compound belongs to the class of 1,3-disubstituted ureas, which are recognized as potent inhibitors of soluble epoxide hydrolase (sEH). sEH is a critical enzyme in the metabolism of endogenous signaling lipids, particularly the hydrolysis of epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acid (DHET) counterparts. By inhibiting sEH, the levels of beneficial EETs are increased, leading to anti-inflammatory, anti-hypertensive, and analgesic effects. The 1,3-disubstituted urea (B33335) scaffold has emerged as a key pharmacophore for potent sEH inhibition. This compound has been isolated from natural sources, such as maca (Lepidium meyenii) roots.
Mechanism of Action
1,3-disubstituted ureas, including this compound, act as competitive inhibitors of soluble epoxide hydrolase. The urea moiety of these compounds mimics the transition state of the epoxide hydrolysis reaction catalyzed by sEH. This allows the inhibitor to bind to the enzyme's active site, primarily through hydrogen bonding and hydrophobic interactions. The carbonyl oxygen of the urea acts as a hydrogen bond acceptor with key tyrosine residues (Tyr383 and Tyr466), while the NH groups can act as hydrogen bond donors with the catalytic aspartate residue (Asp335). The phenethyl groups of this compound occupy the hydrophobic tunnels of the active site, contributing to its binding affinity.
Performance Comparison of sEH Inhibitors
The inhibitory potency of this compound and its alternatives against human soluble epoxide hydrolase (hsEH) is a key determinant of their utility as research tools. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of other commonly used sEH inhibitors. Lower IC50 values indicate higher potency.
| Inhibitor | Class | Human sEH IC50 (nM) | Reference |
| This compound | Diaryl Urea | 4500 | [1] |
| 1,3-Dibenzylurea | Diaryl Urea | 430 | [1] |
| 1-(1-Adamantyl)-3-cyclohexylurea (ACU) | Alkyl Urea | 20 | [2] |
| 1,3-Dicyclohexylurea (DCU) | Alkyl Urea | 160 | [2] |
| TPPU | Piperidinyl Urea | 3.7 | [3] |
| AR9281 (APAU) | Adamantyl Piperidinyl Urea | 13.8 | [4] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Protocol 1: Determination of sEH Inhibitory Potency using a Fluorometric Assay
This protocol describes a common high-throughput method to determine the IC50 value of a test compound against sEH using the fluorescent substrate cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC).
Materials and Reagents:
-
Recombinant human sEH (hsEH)
-
sEH assay buffer (e.g., Bis-Tris/HCl buffer, 25 mM, pH 7.0, containing 0.1 mg/mL BSA)
-
CMNPC substrate
-
Test compound (e.g., this compound) and known inhibitors
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant hsEH to the desired concentration (e.g., 1 nM) in the sEH assay buffer.
-
Inhibitor Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution of the stock solution to obtain a range of concentrations for IC50 determination. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically ≤1%).
-
Assay Reaction: a. To each well of the microplate, add the diluted enzyme solution. b. Add the diluted test compounds or control solutions (vehicle control with DMSO only) to the respective wells. c. Incubate the plate at a controlled temperature (e.g., 30°C) for 5 minutes to allow for inhibitor binding.
-
Initiation of Reaction: Add the fluorescent substrate (e.g., CMNPC at a final concentration of 5 µM) to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 330 nm and 465 nm, respectively. The assay can be performed in kinetic or endpoint mode.
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each inhibitor concentration from the linear portion of the fluorescence versus time curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
Visualizing Pathways and Workflows
To better understand the context of sEH inhibition, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: sEH signaling pathway in arachidonic acid metabolism.
Caption: Workflow for sEH inhibition assay.
Conclusion
This compound serves as a valuable research tool for studying the biological roles of soluble epoxide hydrolase. While it exhibits moderate inhibitory potency compared to some highly optimized synthetic inhibitors, its natural origin and well-defined mechanism of action make it a suitable compound for proof-of-concept studies and for exploring the therapeutic potential of sEH inhibition. This guide provides the necessary comparative data and experimental context to facilitate its informed use in a research setting.
References
Comparative Analysis of the Binding Affinity of 1,3-Diphenethylurea Derivatives and Analogs
A comparative guide for researchers, scientists, and drug development professionals on the binding affinity of 1,3-diphenethylurea derivatives and their structural analogs. This guide provides a structured overview of their biological targets, binding affinities, and the experimental methodologies used for their determination.
Quantitative Data Summary
The binding affinity and inhibitory potency of 1,3-diarylurea derivatives are influenced by the nature and position of substituents on the aromatic rings. The following table summarizes the inhibitory potency (IC50 values) and binding affinity (Ki values) of various analogs against their primary biological targets.
| Compound ID | Target | IC50 (µM) | Ki (nM) | Reference Compound |
| 5a | EGFR | 0.15 | - | Sorafenib |
| 5a | H-460 (Cell line) | 0.089 | - | Sorafenib |
| 5a | A549 (Cell line) | 0.36 | - | Sorafenib |
| 5a | MDA-MB-231 (Cell line) | 0.75 | - | Sorafenib |
| Compound 15 | hTRPV1 | - | 470 | - |
| Compound 2n | c-MET | - | - | Cabozantinib |
| Compound 2n | VEGFR-2 | - | - | Cabozantinib |
| Compound 9 | c-Kit | <0.006 | - | - |
| Compound 18 | MRSA (Bacteria) | Low MIC | - | Fusidic acid |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to evaluate the antiproliferative activity of the synthesized compounds against various human cancer cell lines.
Materials:
-
Test compounds (diaryl urea (B33335) derivatives) dissolved in DMSO
-
Human cancer cell lines (e.g., HT-29, H-460, A549, MDA-MB-231)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Positive control (e.g., Sorafenib)
-
96-well plates
-
Microplate reader
Procedure:
-
Cancer cells are seeded in 96-well plates and incubated to allow for cell attachment.
-
The cells are then treated with various concentrations of the test compounds.
-
After a specified incubation period, the MTT reagent is added to each well.
-
The plates are incubated further to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The supernatant is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the absorbance data.[1]
Kinase Inhibition Assay
This assay determines the ability of the compounds to inhibit the activity of specific kinases, such as EGFR, c-Kit, c-MET, and VEGFR-2.
Materials:
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Recombinant kinase enzymes (e.g., EGFR, c-Kit)
-
Substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
96-well plates
-
Detection reagent
Procedure:
-
The kinase, substrate, and test compound are added to the wells of a 96-well plate.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at a specific temperature to allow the kinase reaction to proceed.
-
A detection reagent is added to stop the reaction and generate a signal (e.g., luminescence, fluorescence) that is proportional to the amount of ATP remaining or product formed.
-
The signal is read using a plate reader.
-
The IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.[2]
TRPV1 Antagonist Activity Assay
This assay is used to identify and validate compounds as antagonists for the human Transient Receptor Potential Vanilloid 1 (hTRPV1).[3]
Materials:
-
Test compounds (diarylurea analogues)
-
Cells expressing hTRPV1
-
TRPV1 agonist (e.g., capsaicin)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Assay buffer
-
96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cells expressing hTRPV1 are loaded with a calcium indicator dye.
-
The cells are then incubated with the test compounds at various concentrations.
-
A TRPV1 agonist, such as capsaicin, is added to stimulate the channel.[4]
-
The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity.
-
The ability of the test compound to inhibit the capsaicin-induced calcium influx is used to determine its antagonist activity and calculate the Ki value.[3]
Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways relevant to the study of this compound derivatives.
Caption: General experimental workflow for determining binding affinity or inhibitory potency.
Caption: Simplified signaling pathway of TRPV1 activation and inhibition.
References
- 1. Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors [mdpi.com]
- 2. Synthesis and biological evaluation of di-aryl urea derivatives as c-Kit inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multi-Functional Diarylurea Small Molecule Inhibitors of TRPV1 with Therapeutic Potential for Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking the performance of 1,3-Diphenethylurea against known standards
This guide provides a comprehensive performance benchmark of 1,3-Diphenethylurea against known standards in two key biological activities: adipocyte differentiation and potential antidepressant effects. The information is tailored for researchers, scientists, and drug development professionals, offering a comparative analysis supported by experimental data and detailed protocols.
Adipocyte Differentiation Activity
This compound, also known as N,N'-diphenethylurea, has been identified as a promoter of adipocyte differentiation. Its performance is benchmarked against Rosiglitazone, a well-established antidiabetic drug known to be a potent agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of adipogenesis.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound and Rosiglitazone on 3T3-L1 preadipocyte differentiation and PPARγ ligand-binding activity.
Table 1: Effect on Adipocyte Differentiation in 3T3-L1 Cells
| Compound | Concentration (μM) | Lipid Accumulation (Relative %) |
| Control (Insulin only) | - | 100 |
| This compound | 10 | 120 ± 5 |
| 30 | 150 ± 8 | |
| 100 | 180 ± 10 | |
| Rosiglitazone (Standard) | 1 | 250 ± 15 |
Data is presented as mean ± standard deviation relative to the insulin-only control group. Lipid accumulation is quantified by Oil Red O staining.
Table 2: PPARγ Ligand-Binding Activity
| Compound | Concentration (μM) | PPARγ Binding Affinity (%) |
| Control | - | 0 |
| This compound | 10 | ~20 |
| 30 | ~35 | |
| 100 | ~50 | |
| Rosiglitazone (Standard) | 1 | 100 |
Data is presented as a percentage of the binding affinity of the standard, Rosiglitazone. Binding affinity was measured using a TR-FRET based assay.
Experimental Protocols
Adipocyte Differentiation Assay (3T3-L1 cells)
-
Cell Culture: Mouse 3T3-L1 preadipocytes are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) until confluent.
-
Initiation of Differentiation: Two days post-confluence, the medium is replaced with a differentiation medium containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin. Test compounds (this compound or Rosiglitazone) are added at desired concentrations.
-
Maturation: After 48 hours, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin, with or without the test compounds. The medium is changed every two days.
-
Quantification of Lipid Accumulation: On day 8, cells are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin. The accumulated intracellular lipids are stained with Oil Red O solution. The stained lipid droplets are then eluted with isopropanol, and the absorbance is measured at 510 nm to quantify the extent of differentiation.
PPARγ Ligand-Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
-
Principle: This competitive binding assay measures the binding of a ligand to the PPARγ ligand-binding domain (LBD). A fluorescently labeled PPARγ LBD and a fluorescent ligand (tracer) are used. When a test compound displaces the tracer, the FRET signal decreases.
-
Procedure:
-
The PPARγ-LBD is incubated with a fluorescent tracer and the test compound (this compound or Rosiglitazone) in a microplate.
-
After an incubation period, the FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.
-
The percentage of binding affinity is calculated by comparing the FRET signal in the presence of the test compound to that of the standard (Rosiglitazone).
-
Signaling Pathway and Workflow
Safety Operating Guide
Navigating the Safe Disposal of 1,3-Diphenethylurea: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of 1,3-Diphenethylurea, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Understanding the Hazards
| Hazard Classification | Description | GHS Hazard Statement |
| Acute Oral Toxicity | Harmful if swallowed.[1][2][3][4][5] | H302 |
| Aquatic Hazard (Chronic) | Harmful to aquatic life with long lasting effects.[2][4] | H412 |
| Skin Sensitization | May cause an allergic skin reaction.[3] | - |
Due to these potential hazards, this compound and any materials contaminated with it must not be disposed of in regular trash or down the drain.[6]
Proper Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. This procedure is based on general guidelines for hazardous chemical waste disposal and should always be performed in accordance with your institution's specific Environmental Health and Safety (EHS) policies.[6]
Step 1: Waste Identification and Segregation
-
Treat all this compound waste, including empty containers, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any absorbent materials used for spills, as hazardous waste.[6]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department. Incompatible wastes must be segregated to prevent dangerous reactions.[6]
Step 2: Container Selection and Labeling
-
Use a chemically compatible, leak-proof container with a secure screw-on cap for collecting this compound waste.[6][7][8]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity of the waste.
-
Include the name and contact information of the generating researcher or lab.
-
Affix the appropriate hazard pictograms (e.g., exclamation mark for acute toxicity, environment pictogram for aquatic toxicity).
Step 3: Waste Accumulation and Storage
-
Store the waste container in a designated and well-ventilated satellite accumulation area that is at or near the point of generation.[8]
-
Keep the waste container securely closed at all times, except when adding waste.[8]
-
It is recommended to use secondary containment, such as a larger, chemically resistant bin or tray, to mitigate potential spills or leaks.
Step 4: Disposal of Empty Containers
-
An "empty" container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).[9]
-
The rinsate from this process is also considered hazardous waste and must be collected and disposed of accordingly.[6][9]
-
After triple-rinsing, and once all hazardous waste labels have been defaced or removed, the container may be disposed of as non-hazardous solid waste, in accordance with institutional policies.[6][9]
Step 5: Arranging for Waste Pickup
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not attempt to transport the waste off-site yourself.
Experimental Protocols
Small Spill Clean-up Procedure:
In the event of a small spill of solid this compound, follow these steps:
-
Evacuate and Ventilate: If the spill is significant or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Personal Protective Equipment (PPE): At a minimum, wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Containment: If the substance is a powder, carefully dampen the spilled material with a small amount of a suitable solvent like acetone to prevent dust from becoming airborne.[10]
-
Collection: Use absorbent paper dampened with the solvent to carefully wipe up the spill.[10] For larger quantities of solid, gently sweep it up and place it into the designated hazardous waste container.[1]
-
Decontamination: Wipe the spill area with the solvent-dampened absorbent paper, followed by a wash with soap and water.[10]
-
Disposal: All contaminated materials, including gloves, absorbent paper, and any other cleaning supplies, must be placed in the hazardous waste container for this compound.[6][10]
-
Reporting: Report the spill to your laboratory supervisor or EHS department, as required by your institution's policies.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) for any chemical for the most comprehensive information.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. chemos.de [chemos.de]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fr.cpachem.com [fr.cpachem.com]
- 6. benchchem.com [benchchem.com]
- 7. acewaste.com.au [acewaste.com.au]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 1,3-DIPHENYLUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Personal protective equipment for handling 1,3-Diphenethylurea
This guide provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 1,3-Diphenethylurea. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on information for structurally similar compounds, such as 1,3-Diphenylurea and other substituted ureas. These steps are designed to ensure safe laboratory practices and minimize risks.
Hazard Identification and Personal Protective Equipment (PPE)
Substituted ureas can be harmful if swallowed and may cause skin sensitization[1][2]. It is crucial to wear appropriate personal protective equipment to minimize exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields. | Protects against splashes and dust particles that can cause eye irritation[1][3][4][5][6]. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact which can lead to irritation or sensitization[1][2][3][4][5][6]. |
| Skin and Body Protection | Long-sleeved lab coat and appropriate protective clothing. | Minimizes the risk of skin exposure[1][4][5][6][7]. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Required when handling in a way that generates dust or in poorly ventilated areas to prevent respiratory irritation[3][4][5][6]. |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical for maintaining chemical integrity and laboratory safety.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid form to control dust.[5]
-
Ensure that eyewash stations and safety showers are readily accessible.[5][6]
Handling Procedures:
-
Read and understand this safety guide thoroughly before handling the compound.
-
Inspect all PPE for integrity before use.
-
Wash hands thoroughly with soap and water after handling.[2][8]
-
Keep containers securely sealed when not in use.[7]
Storage:
-
Store in a cool, dry, and well-ventilated place.[2]
-
Keep containers tightly closed to prevent contamination.[5]
-
Store away from incompatible materials such as strong oxidizing agents.[1][5]
Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations.
Waste Disposal:
-
Dispose of unused product and contaminated materials in a suitable, labeled, and sealed container for chemical waste.[1][2][9]
-
Do not allow the chemical or its containers to enter drains or waterways.[1][7]
-
Contaminated packaging should be disposed of as unused product.[2]
Spill Response:
-
Evacuate the area and remove all sources of ignition.[9]
-
Wear appropriate PPE as outlined in Table 1.
-
For small spills, dampen the solid material with a suitable solvent like acetone (B3395972) to prevent dusting.[9]
-
Carefully sweep or scoop up the spilled material and place it into a labeled, sealed container for disposal.[3][4][9]
-
Clean the spill area with absorbent paper dampened with a solvent, followed by washing with soap and water.[9]
-
Seal all contaminated materials in a vapor-tight plastic bag for disposal.[9]
Caption: Workflow for the safe handling of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. ICSC 1745 - 1,3-DIMETHYLUREA [chemicalsafety.ilo.org]
- 4. mortonsmith-dawe.co.nz [mortonsmith-dawe.co.nz]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. chemos.de [chemos.de]
- 9. 1,3-DIPHENYLUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
